molecular formula C8H9ClN2O B1388430 4-Chloro-2-(dimethylamino)nicotinaldehyde CAS No. 1160474-84-9

4-Chloro-2-(dimethylamino)nicotinaldehyde

Cat. No.: B1388430
CAS No.: 1160474-84-9
M. Wt: 184.62 g/mol
InChI Key: XRSVRLABKGGZCB-UHFFFAOYSA-N
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Description

4-Chloro-2-(dimethylamino)nicotinaldehyde is a nicotinaldehyde derivative with the molecular formula C8H9ClN2O . This compound serves as a versatile synthetic intermediate and valuable building block in organic chemistry and pharmaceutical research. Its structure, featuring both an aldehyde group and a chloro substituent on a dimethylamino-pyridine ring, makes it a suitable precursor for the synthesis of more complex molecules, such as Schiff base ligands and metal complexes . Researchers utilize similar aldehyde-containing compounds in the development of ligands for coordination chemistry and in the preparation of various pharmacologically active intermediates . As a reagent, it is primarily used in chemical synthesis and discovery research. This product is intended for laboratory research purposes only and is not classified as a drug or for any personal use. Proper safety procedures should be followed. Handle with care in a well-ventilated place, wearing appropriate protective equipment .

Properties

IUPAC Name

4-chloro-2-(dimethylamino)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-11(2)8-6(5-12)7(9)3-4-10-8/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSVRLABKGGZCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=C1C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601221477
Record name 4-Chloro-2-(dimethylamino)-3-pyridinecarboxaldehyde
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Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160474-84-9
Record name 4-Chloro-2-(dimethylamino)-3-pyridinecarboxaldehyde
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-(dimethylamino)-3-pyridinecarboxaldehyde
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URL https://comptox.epa.gov/dashboard/DTXSID601221477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the properties of 4-Chloro-2-(dimethylamino)nicotinaldehyde?

Author: BenchChem Technical Support Team. Date: January 2026

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An In-Depth Technical Guide to 4-Chloro-2-(dimethylamino)nicotinaldehyde: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Research, Scientific, and Drug Development Professionals

Introduction

In the landscape of contemporary medicinal chemistry, the strategic incorporation of halogen atoms and functionalized heterocyclic scaffolds is a cornerstone of rational drug design. Chlorine, in particular, has been shown to profoundly influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules, often leading to significant improvements in potency and metabolic stability.[1] Within this context, 4-Chloro-2-(dimethylamino)nicotinaldehyde emerges as a pivotal, yet specialized, chemical intermediate. Its unique arrangement of a reactive aldehyde, an electron-donating dimethylamino group, and a strategically placed chlorine atom on a pyridine core makes it a valuable building block for the synthesis of complex molecular architectures, particularly in the pursuit of novel therapeutics. This guide provides a comprehensive overview of its chemical structure, formula, properties, and significance in synthetic applications.

Molecular Structure and Chemical Formula

4-Chloro-2-(dimethylamino)nicotinaldehyde is a substituted pyridine derivative. The core of the molecule is a pyridine ring, with substituents at the 2, 3, and 4 positions. A chloro group is located at position 4, a dimethylamino group at position 2, and a formyl (aldehyde) group at position 3.

Chemical Formula: C₈H₉ClN₂O[2][3]

Molecular Weight: 184.62 g/mol [2]

CAS Number: 1160474-84-9[2]

Synonyms: 4-chloro-2-(dimethylamino)pyridine-3-carbaldehyde, 4-Chloro-2-(dimethylamino)pyridine-3-carboxaldehyde[2][3]

The structural arrangement of these functional groups imparts a distinct reactivity profile to the molecule. The dimethylamino group acts as a strong electron-donating group, influencing the aromatic system's electron density. The aldehyde function serves as a versatile handle for a wide array of chemical transformations, including reductive aminations, condensations, and oxidations. The chlorine atom at the 4-position is a key site for nucleophilic aromatic substitution reactions, allowing for the introduction of diverse functionalities.

Synthetic_Utility_Workflow A 4-Chloro-2-(dimethylamino) nicotinaldehyde B Step 1: Reductive Amination (Aldehyde Reaction) A->B + R1R2NH + Reducing Agent C Substituted (4-chloro-2-(dimethylamino) pyridin-3-yl)methanamine Intermediate B->C D Step 2: Nucleophilic Aromatic Substitution (Chloro Reaction - e.g., Buchwald-Hartwig) C->D + R3NH2 + Pd Catalyst/Ligand/Base E Final Complex Molecule (e.g., Kinase Inhibitor Scaffold) D->E

Sources

An In-depth Technical Guide to 4-Chloro-2-(dimethylamino)nicotinaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents. Among these, 4-Chloro-2-(dimethylamino)nicotinaldehyde stands out as a versatile building block, offering multiple reaction sites for the construction of complex molecular architectures. This guide provides a comprehensive overview of this compound, from its fundamental properties to its synthesis and potential applications in drug discovery, with a particular focus on its role as a precursor to kinase inhibitors.

Compound Profile: 4-Chloro-2-(dimethylamino)nicotinaldehyde

A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis.

PropertyValueSource(s)
CAS Number 1160474-84-9[1]
Molecular Formula C₈H₉ClN₂O[1][2]
Molecular Weight 184.62 g/mol [2][3]
Appearance Light yellow to yellow solid[1]
Storage Conditions 2-8°C, stored under an inert atmosphere[1][4]
IUPAC Name 4-chloro-2-(dimethylamino)pyridine-3-carbaldehyde
Synonyms 4-Chloro-2-(dimethylamino)pyridine-3-carboxaldehyde[1]

Note on CAS Number Discrepancy: While the overwhelmingly accepted CAS number for this compound is 1160474-84-9, some suppliers list 2270915-07-4, often with the former as a synonym.[5] Researchers should verify the CAS number with their supplier.

Strategic Synthesis of 4-Chloro-2-(dimethylamino)nicotinaldehyde

Proposed Synthetic Pathway

The synthesis of 4-Chloro-2-(dimethylamino)nicotinaldehyde can be envisioned as a three-step process starting from a commercially available substituted pyridine.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Directed Ortho-Metalation cluster_2 Step 3: Formylation 2,4-dichloropyridine 2,4-dichloropyridine 2-Chloro-4-(dimethylamino)pyridine 2-Chloro-4-(dimethylamino)pyridine 2,4-dichloropyridine->2-Chloro-4-(dimethylamino)pyridine Dimethylamine, Heat Dimethylamine Dimethylamine Intermediate Lithiate Intermediate 2-Chloro-4-(dimethylamino)pyridine->Intermediate LDA LDA LDA, THF, -78 °C Target_Compound 4-Chloro-2-(dimethylamino)nicotinaldehyde Intermediate->Target_Compound DMF, then H₃O⁺ workup DMF DMF

Caption: Proposed synthetic workflow for 4-Chloro-2-(dimethylamino)nicotinaldehyde.

Detailed Experimental Protocol (Hypothetical)

This protocol is a well-reasoned projection based on analogous chemical reactions and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 2-Chloro-4-(dimethylamino)pyridine

  • Reaction Setup: To a solution of 2,4-dichloropyridine in a suitable high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) in a sealed vessel, add an excess of dimethylamine (as a solution in a solvent like THF or as a gas).

  • Reaction Conditions: Heat the mixture to a temperature between 100-150°C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The rationale for this step is a nucleophilic aromatic substitution where the more reactive chlorine at the 4-position is displaced by dimethylamine.

  • Work-up and Purification: After completion, cool the reaction mixture and partition between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2 & 3: Directed Ortho-Metalation and Formylation

This two-step, one-pot procedure is inspired by the synthesis of a related compound, 4-amino-2-chloronicotinaldehyde.[6]

  • Reaction Setup: In an inert atmosphere (e.g., under nitrogen or argon), dissolve the 2-Chloro-4-(dimethylamino)pyridine from Step 1 in anhydrous tetrahydrofuran (THF) and cool the solution to -78°C using a dry ice/acetone bath.

  • Metalation: Slowly add a solution of lithium diisopropylamide (LDA) in THF to the reaction mixture. The dimethylamino group directs the deprotonation to the adjacent 3-position of the pyridine ring.

  • Formylation: After stirring at -78°C for a period to ensure complete metalation, add anhydrous N,N-dimethylformamide (DMF) to the reaction mixture. The lithiated intermediate will act as a nucleophile, attacking the carbonyl carbon of DMF.

  • Work-up and Purification: Allow the reaction to slowly warm to room temperature. Quench the reaction by the addition of water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, and purify as described in Step 1.

The Role of 4-Chloro-2-(dimethylamino)nicotinaldehyde in Medicinal Chemistry

The strategic placement of functional groups on the 4-Chloro-2-(dimethylamino)nicotinaldehyde scaffold makes it a highly valuable intermediate in the synthesis of complex heterocyclic systems, particularly those with therapeutic potential.

A Key Building Block for Kinase Inhibitors

Protein kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a wide range of diseases, most notably cancer.[7] Consequently, kinase inhibitors have become a major focus of drug discovery efforts. The structure of 4-Chloro-2-(dimethylamino)nicotinaldehyde is pre-disposed to serve as a precursor for various kinase inhibitor scaffolds.

G Start 4-Chloro-2-(dimethylamino)nicotinaldehyde Chloro Dimethylamino Aldehyde Condensation Condensation Reactions Start:a->Condensation CrossCoupling Cross-Coupling Reactions Start:c->CrossCoupling Scaffold Diverse Heterocyclic Scaffolds (e.g., pyrimidines, imidazoles) Condensation->Scaffold CrossCoupling->Scaffold KinaseInhibitors Kinase Inhibitors Scaffold->KinaseInhibitors

Caption: Reactivity of 4-Chloro-2-(dimethylamino)nicotinaldehyde in the synthesis of kinase inhibitors.

  • The Aldehyde Group: This functional group is a versatile handle for various chemical transformations. It can readily undergo condensation reactions with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and other C-N bond-containing heterocycles which are common features in kinase inhibitors.

  • The Chloro Group: The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution and can be displaced by a variety of nucleophiles. More importantly, it serves as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira couplings), allowing for the introduction of a wide range of substituents, a key strategy in the optimization of kinase inhibitor potency and selectivity.

  • The Dimethylamino Group: This electron-donating group activates the pyridine ring towards electrophilic substitution and can also influence the physicochemical properties of the final molecule, such as solubility and basicity.

The combination of these reactive sites allows for a modular and divergent approach to the synthesis of libraries of potential kinase inhibitors, facilitating structure-activity relationship (SAR) studies.

Importance of the Chloropyridine Moiety in Drug Design

The presence of a chlorine atom on a heterocyclic scaffold can significantly impact the pharmacological properties of a drug molecule.[7] Chlorine is an electronegative and lipophilic atom. Its incorporation can influence:

  • Binding Affinity: The chlorine atom can form halogen bonds with protein residues in the target's active site, enhancing binding affinity and potency.

  • Metabolic Stability: The introduction of a chlorine atom can block sites of metabolism, thereby increasing the half-life of the drug.

  • Pharmacokinetics: The lipophilicity imparted by the chlorine atom can affect absorption, distribution, metabolism, and excretion (ADME) properties.

The chloropyridine moiety, as present in 4-Chloro-2-(dimethylamino)nicotinaldehyde, is therefore a desirable feature in the design of novel therapeutics.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-Chloro-2-(dimethylamino)nicotinaldehyde.

  • Hazard Statements: It is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

  • Precautionary Measures: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

4-Chloro-2-(dimethylamino)nicotinaldehyde is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique combination of reactive functional groups provides a powerful platform for the construction of diverse and complex heterocyclic scaffolds. While its full potential is still being explored, its utility as a precursor for kinase inhibitors and other biologically active molecules is evident. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, and its strategic importance in drug discovery, serving as a valuable resource for researchers in the pharmaceutical sciences.

References

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  • MDPI. Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. [Link]

  • Google Patents. CN118388401A - Preparation method of 4-amino-2-chloronicotinaldehyde.
  • PubChem. 6-Chloro-4-(methylamino)nicotinaldehyde. [Link]

  • MDPI. Efficient Method of (S)-Nicotine Synthesis. [Link]

  • MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]

  • PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

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Synthesis Pathways for Substituted Nicotinaldehydes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted nicotinaldehydes are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] Their inherent reactivity, stemming from the aldehyde functionality and the tunable electronic nature of the substituted pyridine ring, makes them versatile synthons for constructing complex molecular architectures. This guide provides an in-depth exploration of the core synthetic pathways for accessing these valuable building blocks. We will delve into the mechanistic underpinnings of key transformations, offer field-proven insights into reaction optimization, and present detailed protocols for the synthesis of representative substituted nicotinaldehydes. The discussion will encompass classical methods such as oxidation and Vilsmeier-Haack formylation, as well as modern cross-coupling strategies that enable late-stage functionalization.

Introduction: The Strategic Importance of Substituted Nicotinaldehydes

The pyridine ring is a ubiquitous scaffold in medicinal chemistry and materials science.[2] When functionalized with an aldehyde group at the 3-position (nicotinaldehyde), the resulting molecule becomes a powerful intermediate for further chemical elaboration. The aldehyde can readily participate in a variety of transformations, including reductive amination, Wittig reactions, and condensations, to introduce diverse functional groups. Furthermore, substituents on the pyridine ring can modulate the molecule's steric and electronic properties, influencing its reactivity and biological activity.

For instance, chloro-substituted nicotinaldehydes, such as 2-chloronicotinaldehyde and 6-chloronicotinaldehyde, are key precursors for pharmaceuticals and agrochemicals.[1][3][4] The chlorine atom serves as a handle for nucleophilic aromatic substitution or cross-coupling reactions, allowing for the introduction of aryl, alkyl, and other functionalities.[5][6] This guide will focus on the practical synthesis of these and other substituted nicotinaldehydes, providing researchers with a robust toolkit for their own synthetic endeavors.

Core Synthetic Strategies

The synthesis of substituted nicotinaldehydes can be broadly categorized into two main approaches:

  • Construction of the aldehyde on a pre-substituted pyridine ring.

  • Modification of a nicotinaldehyde scaffold through functionalization of the pyridine ring.

The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern.

Synthesis via Oxidation of Methyl or Hydroxymethyl Pyridines

A common and direct route to nicotinaldehydes involves the oxidation of the corresponding methyl or hydroxymethyl pyridine precursors. The choice of oxidant is critical to achieving high yields and avoiding over-oxidation to the carboxylic acid.

2.1.1. Oxidation of Hydroxymethylpyridines

The oxidation of hydroxymethylpyridines is a widely employed method. Several oxidizing agents can be utilized, each with its own advantages and limitations.

  • Manganese Dioxide (MnO₂): This is a mild and selective oxidant for allylic and benzylic alcohols. It is particularly useful for the synthesis of 2-chloronicotinaldehyde from 2-chloronicotinol.[3] The reaction is typically carried out by refluxing the alcohol with an excess of activated MnO₂ in a chlorinated solvent like dichloromethane.

  • Swern Oxidation: This DMSO-based oxidation system offers a powerful and often high-yielding alternative.[1][5] The reaction proceeds via an alkoxysulfonium ylide and is known for its mild conditions, which are compatible with a wide range of functional groups. However, it requires cryogenic temperatures and careful control of reagent addition.

  • Pyridinium Chlorochromate (PCC): PCC is another common oxidant for converting primary alcohols to aldehydes.[1] While effective, it is a chromium-based reagent and thus raises environmental and safety concerns.

Table 1: Comparison of Oxidizing Agents for Hydroxymethylpyridines

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
Manganese Dioxide (MnO₂)Reflux in CH₂Cl₂Mild, selectiveRequires large excess of reagent
Swern OxidationOxalyl chloride, DMSO, Et₃N, -78 °CHigh yields, mild conditionsCryogenic temperatures, unpleasant odor
Pyridinium Chlorochromate (PCC)CH₂Cl₂, room temperatureReadily availableChromium-based, toxic

Experimental Protocol: Synthesis of 2-Chloronicotinaldehyde via MnO₂ Oxidation [3]

  • To a four-necked flask, add 2-chloronicotinol (125 g) and 450 ml of dichloromethane.

  • Stir the mixture until the 2-chloronicotinol is fully dissolved.

  • Add activated manganese dioxide (280 g) to the solution.

  • Heat the mixture to reflux and maintain for 3 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the manganese dioxide.

  • Wash the filter cake with dichloromethane.

  • Combine the filtrate and washings, and concentrate under reduced pressure to yield 2-chloronicotinaldehyde.

Formylation of Substituted Pyridines

Direct introduction of an aldehyde group onto a pyridine ring, known as formylation, is another powerful strategy. The Vilsmeier-Haack reaction is a classic and widely used method for this transformation.[7][8]

2.2.1. The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[7][8] This electrophilic species then attacks an electron-rich aromatic or heteroaromatic ring.

However, the electron-deficient nature of the pyridine ring makes it generally unreactive towards classical Vilsmeier-Haack conditions.[9] Therefore, this method is most effective for pyridines bearing electron-donating substituents that activate the ring towards electrophilic attack. For less reactive pyridines, more forcing conditions or alternative strategies are required.

Recent advancements have focused on overcoming this limitation. One approach involves the temporary dearomatization of the pyridine ring to generate a more reactive intermediate that can then undergo formylation.[9]

Diagram: Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyridine Substituted Pyridine Intermediate Sigma Complex Pyridine->Intermediate + Vilsmeier Reagent Aldehyde Substituted Nicotinaldehyde Intermediate->Aldehyde + H₂O H2O H₂O (workup) Ortho_Lithiation Start Substituted Pyridine (with Directing Group) Lithiation Lithiation (e.g., LDA, THF, -78°C) Start->Lithiation Intermediate Ortho-lithiated Pyridine Intermediate Lithiation->Intermediate Quench Electrophilic Quench (DMF) Intermediate->Quench Product Ortho-formylated Pyridine Quench->Product

Caption: Workflow for ortho-lithiation followed by formylation.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. [10]These methods are invaluable for the synthesis of substituted nicotinaldehydes, particularly for introducing aryl and alkyl substituents onto a pre-formed halonicotinaldehyde scaffold.

2.4.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is one of the most widely used cross-coupling methods, forming a carbon-carbon bond between an organoboron compound (e.g., a boronic acid or ester) and an organic halide in the presence of a palladium catalyst and a base. [11][12]This reaction is known for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids. [6][12] For the synthesis of substituted nicotinaldehydes, a halonicotinaldehyde (e.g., 5-bromonicotinaldehyde) can be coupled with a desired aryl or vinyl boronic acid. [11] Experimental Protocol: Synthesis of 5-(Thiophen-2-yl)nicotinaldehyde via Suzuki Coupling [11]

  • To a reaction vessel, add 5-bromonicotinaldehyde, 2-thienylboronic acid (1.1 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (e.g., 5 mol%), and a base like potassium carbonate (2 equivalents).

  • Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-95 °C and stir until the starting material is consumed (monitor by TLC).

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 5-(thiophen-2-yl)nicotinaldehyde.

2.4.2. Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. [13][14]This reaction is exceptionally useful for introducing alkynyl substituents onto the pyridine ring, which can then be further elaborated. The reaction is typically carried out under mild conditions with a base such as an amine. [13][15] Diagram: Palladium Catalytic Cycles for Cross-Coupling

Palladium_Cycles cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling Pd0_S Pd(0)L₂ OxAdd_S R¹-Pd(II)L₂-X Pd0_S->OxAdd_S Oxidative Addition (R¹-X) Transmetal_S R¹-Pd(II)L₂-R² OxAdd_S->Transmetal_S Transmetalation (R²-B(OR)₂) Transmetal_S->Pd0_S Reductive Elimination R¹-R² RedElim_S R¹-R² Pd0_So Pd(0)L₂ OxAdd_So R¹-Pd(II)L₂-X Pd0_So->OxAdd_So Oxidative Addition (R¹-X) Alkynyl_Complex R¹-Pd(II)L₂-C≡CR² OxAdd_So->Alkynyl_Complex Transmetalation (Cu-C≡CR²) Alkynyl_Complex->Pd0_So Reductive Elimination R¹-C≡CR² RedElim_So R¹-C≡CR²

Sources

Spectroscopic data (NMR, IR, Mass Spec) for 4-Chloro-2-(dimethylamino)nicotinaldehyde.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Chloro-2-(dimethylamino)nicotinaldehyde

Disclaimer: This technical guide provides a comprehensive theoretical and practical framework for the spectroscopic analysis of 4-Chloro-2-(dimethylamino)nicotinaldehyde. Due to the limited availability of published experimental data for this specific compound in the public domain, the spectral data presented herein is based on established principles of spectroscopy and predictions from structurally analogous molecules. Researchers are advised to acquire and interpret experimental data for their specific samples for definitive structural confirmation.

Introduction: Unveiling the Molecular Architecture

4-Chloro-2-(dimethylamino)nicotinaldehyde is a substituted pyridine derivative of significant interest in synthetic and medicinal chemistry. Its unique arrangement of a chloro group, a dimethylamino moiety, and an aldehyde function on the pyridine ring presents a versatile scaffold for the development of novel chemical entities. Accurate and unambiguous structural elucidation is the cornerstone of any research and development endeavor. This guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the definitive characterization of this molecule.

Our approach in this guide is to not only present the data but to delve into the causality behind the experimental choices and the logic of spectral interpretation. This foundational understanding is critical for researchers, scientists, and drug development professionals to confidently characterize their own molecules and troubleshoot unexpected results.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can piece together the connectivity and chemical environment of each atom in the molecule.

Experimental Protocol: ¹H and ¹³C NMR

Sample Preparation: A crucial first step in acquiring high-quality NMR data is meticulous sample preparation.

  • Solvent Selection: The choice of a deuterated solvent is paramount to avoid overwhelming the spectrum with solvent signals. Chloroform-d (CDCl₃) is an excellent initial choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak. For compounds with limited solubility in CDCl₃, dimethyl sulfoxide-d₆ (DMSO-d₆) can be an effective alternative.

  • Concentration: A concentration of 5-10 mg of the analyte in 0.5-0.7 mL of the deuterated solvent is typically sufficient for modern NMR spectrometers.

  • Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm. This provides a universal reference point for chemical shifts.

Data Acquisition:

  • Instrumentation: Spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.

  • ¹H NMR: A standard single-pulse experiment is typically sufficient. Key parameters to consider are the number of scans (typically 8 to 16 for a sample of this concentration) and the relaxation delay.

  • ¹³C NMR: A proton-decoupled experiment, such as the standard zgpg30 pulse program, is used to obtain a spectrum with singlets for each unique carbon atom. A larger number of scans (e.g., 1024 or more) is often required due to the lower natural abundance of the ¹³C isotope.

Predicted ¹H NMR Spectrum and Interpretation

The predicted ¹H NMR spectrum of 4-Chloro-2-(dimethylamino)nicotinaldehyde in CDCl₃ would exhibit distinct signals corresponding to the aldehyde proton, the aromatic protons on the pyridine ring, and the protons of the dimethylamino group.

Table 1: Predicted ¹H NMR Data for 4-Chloro-2-(dimethylamino)nicotinaldehyde

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.8 - 10.2Singlet1HAldehyde (-CHO)
~8.2 - 8.4Doublet1HH-6 (Pyridine)
~6.5 - 6.7Doublet1HH-5 (Pyridine)
~3.1 - 3.3Singlet6HDimethylamino (-N(CH₃)₂)

Interpretation:

  • Aldehyde Proton: The aldehyde proton is expected to be the most downfield signal due to the strong deshielding effect of the carbonyl group and its anisotropic effect.

  • Pyridine Protons: The pyridine ring protons will appear in the aromatic region. The proton at the 6-position (H-6) is adjacent to the nitrogen atom and will be more deshielded than the proton at the 5-position (H-5). They are expected to appear as doublets due to coupling with each other.

  • Dimethylamino Protons: The six protons of the two methyl groups in the dimethylamino moiety are chemically equivalent and will therefore appear as a single, sharp singlet.

Molecular Structure and Proton Assignments

Caption: Molecular structure with proton numbering.

Predicted ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for 4-Chloro-2-(dimethylamino)nicotinaldehyde

Chemical Shift (δ, ppm)Assignment
~190Aldehyde Carbonyl (C=O)
~160C-2 (C-N)
~155C-6
~150C-4 (C-Cl)
~120C-3 (C-CHO)
~108C-5
~40Dimethylamino (-N(CH₃)₂)

Interpretation:

  • Carbonyl Carbon: The aldehyde carbonyl carbon will be the most downfield signal.

  • Pyridine Carbons: The chemical shifts of the pyridine carbons are influenced by the substituents. The carbon bearing the dimethylamino group (C-2) and the carbon bearing the chlorine atom (C-4) will be significantly affected.

  • Dimethylamino Carbons: The two equivalent methyl carbons will appear as a single peak in the upfield region of the spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for the identification of functional groups within a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Sample Preparation: For a solid sample like 4-Chloro-2-(dimethylamino)nicotinaldehyde, Attenuated Total Reflectance (ATR) is a convenient and widely used sampling technique that requires minimal sample preparation. A small amount of the solid sample is placed directly on the ATR crystal.

Data Acquisition:

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

  • Background Scan: A background spectrum of the clean, empty ATR crystal is recorded first.

  • Sample Scan: The sample is then placed on the crystal, and the sample spectrum is recorded. The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.

Predicted IR Spectrum and Interpretation

The IR spectrum of 4-Chloro-2-(dimethylamino)nicotinaldehyde will show characteristic absorption bands for the aldehyde, the aromatic ring, and the C-Cl bond.

Table 3: Predicted IR Absorption Bands for 4-Chloro-2-(dimethylamino)nicotinaldehyde

Wavenumber (cm⁻¹)IntensityAssignment
~2820 and ~2720MediumC-H stretch (Aldehyde)
~1700StrongC=O stretch (Aldehyde)
~1600, ~1480Medium-StrongC=C and C=N stretching (Pyridine ring)
~1350MediumC-N stretch (Aromatic amine)
~800-850StrongC-H out-of-plane bending (Pyridine ring)
~700-800Medium-StrongC-Cl stretch

Interpretation:

  • Aldehyde Group: The presence of the aldehyde is confirmed by the strong C=O stretching vibration around 1700 cm⁻¹ and the two characteristic, albeit weaker, C-H stretching bands around 2820 and 2720 cm⁻¹.

  • Pyridine Ring: The aromatic C=C and C=N stretching vibrations will appear in the 1600-1480 cm⁻¹ region. The C-H out-of-plane bending vibrations are indicative of the substitution pattern on the ring.

  • C-N and C-Cl Bonds: The C-N stretching of the dimethylamino group and the C-Cl stretching vibration will also be present in the fingerprint region of the spectrum.

Spectroscopic Analysis Workflow

G cluster_0 Spectroscopic Characterization Workflow Sample Sample of 4-Chloro-2-(dimethylamino)nicotinaldehyde NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (EI or ESI) Sample->MS Data_Analysis Data Analysis and Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure Structural Elucidation Data_Analysis->Structure

Caption: A generalized workflow for spectroscopic analysis.

Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight of a compound and can also provide valuable structural information through the analysis of fragmentation patterns.

Experimental Protocol: Electron Ionization (EI) and Electrospray Ionization (ESI)

Ionization Method Selection:

  • Electron Ionization (EI): This is a "hard" ionization technique that often leads to extensive fragmentation. While this can make the molecular ion peak less abundant, the fragmentation pattern provides a detailed fingerprint of the molecule.

  • Electrospray Ionization (ESI): This is a "soft" ionization technique that typically results in a prominent protonated molecule peak ([M+H]⁺) with minimal fragmentation. This is ideal for confirming the molecular weight.

Data Acquisition:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, more commonly, as the eluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Predicted Mass Spectrum and Interpretation

The mass spectrum will provide the molecular weight and clues about the molecule's structure.

Table 4: Predicted Mass Spectrometry Data for 4-Chloro-2-(dimethylamino)nicotinaldehyde

m/zInterpretation
184/186Molecular ion (M⁺) peak with characteristic ~3:1 isotopic pattern for chlorine
185/187Protonated molecule ([M+H]⁺) peak in ESI-MS with chlorine isotopic pattern
155/157Loss of the aldehyde group (-CHO)
141/143Loss of the dimethylamino group (-N(CH₃)₂)

Interpretation:

  • Molecular Ion Peak: The most crucial piece of information is the molecular ion peak. For 4-Chloro-2-(dimethylamino)nicotinaldehyde (C₈H₉ClN₂O), the nominal mass is 184 amu. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a pair of peaks at m/z 184 and 186 with a characteristic 3:1 intensity ratio. This isotopic pattern is a definitive indicator of the presence of one chlorine atom.

  • Fragmentation Pattern: In EI-MS, common fragmentation pathways would include the loss of the aldehyde group (a loss of 29 amu) and the loss of the dimethylamino group (a loss of 44 amu).

Conclusion: A Synergistic Approach to Structural Confirmation

The definitive characterization of 4-Chloro-2-(dimethylamino)nicotinaldehyde, like any molecule, relies on a synergistic approach where data from multiple spectroscopic techniques are integrated. NMR spectroscopy provides the detailed map of the carbon and proton framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and elemental composition. By understanding the principles behind each technique and the expected spectral outcomes, researchers can confidently and accurately elucidate the structure of this and other novel chemical entities.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]

A Technical Guide to the Synthesis and Biological Evaluation of 4-Chloro-2-(dimethylamino)nicotinaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. This guide focuses on a specific, highly versatile precursor, 4-Chloro-2-(dimethylamino)nicotinaldehyde, as a starting point for generating novel derivatives with significant biological potential. We provide an in-depth exploration of synthetic strategies, potential therapeutic applications in oncology and infectious diseases, and detailed, field-proven protocols for biological evaluation. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, actionable methodologies to accelerate discovery programs based on this promising chemical scaffold.

Introduction to the 4-Chloro-2-(dimethylamino)nicotinaldehyde Scaffold

The Pyridine Nucleus in Drug Discovery

Pyridine, a heterocyclic organic compound structurally related to benzene with one nitrogen atom replacing a methine group, is a "privileged scaffold" in medicinal chemistry.[1] Its derivatives are noted for a vast range of therapeutic properties, including antimicrobial, anticancer, antioxidant, and anti-tuberculosis activities.[1][2] The nitrogen atom introduces a dipole moment, improves aqueous solubility, and provides a hydrogen bond acceptor site, all of which are critical for modulating pharmacokinetic properties and target binding interactions.

Spotlight on a Versatile Precursor

4-Chloro-2-(dimethylamino)nicotinaldehyde is a particularly valuable starting material.[3][4] Its structure presents three key points for chemical modification, offering a powerful platform for generating diverse chemical libraries:

  • The Aldehyde Group (C3 position): Highly reactive and amenable to a wide range of classical organic reactions, allowing for the introduction of diverse side chains.

  • The Chloro Group (C4 position): An excellent leaving group for nucleophilic aromatic substitution reactions, enabling the introduction of various functionalities.

  • The Dimethylamino Group (C2 position): A strong electron-donating group that modulates the electronic properties of the pyridine ring, influencing reactivity and potential biological interactions.

Rationale for Derivatization

The core rationale for synthesizing derivatives of this scaffold is to explore new chemical space in search of enhanced biological activity. By systematically modifying the structure, researchers can perform Structure-Activity Relationship (SAR) studies to identify which chemical features are critical for a desired therapeutic effect, such as cytotoxicity against cancer cells or inhibitory activity against microbial pathogens.[5]

Synthetic Strategies for Derivative Libraries

The aldehyde functional group is the most accessible handle for initial derivatization. Two highly reliable and versatile reactions for this purpose are the Knoevenagel condensation and Schiff base formation.

Key Synthetic Transformations

The general workflow involves reacting the parent aldehyde with a suitable partner to generate a library of derivatives that can then be subjected to biological screening.

G A 4-Chloro-2-(dimethylamino) nicotinaldehyde (Precursor) D Knoevenagel Condensation A->D E Schiff Base Formation A->E B Active Methylene Compound (e.g., Malononitrile) B->D C Primary Amine (R-NH2) C->E F α,β-Unsaturated Derivative Library D->F G Imine (Schiff Base) Derivative Library E->G

Caption: General synthetic workflows for derivatization.

Detailed Protocol: Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction that involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base, to form an α,β-unsaturated product.[6][7] This method is highly efficient and applicable to a wide range of heteroaromatic aldehydes.[8]

Objective: To synthesize a derivative via condensation with malononitrile.

Materials:

  • 4-Chloro-2-(dimethylamino)nicotinaldehyde (10 mmol)

  • Malononitrile (11 mmol)

  • Piperidine (2 mmol, catalyst)

  • Ethanol (20 mL, solvent)

Procedure:

  • In a 50 mL round-bottom flask, dissolve 4-Chloro-2-(dimethylamino)nicotinaldehyde (10 mmol) in ethanol (20 mL).

  • Add malononitrile (11 mmol) to the solution.

  • Add piperidine (2 mmol) to the stirred mixture at room temperature.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with constant stirring for 2-4 hours.[6]

  • Causality: Heating under reflux provides the necessary activation energy for the condensation while preventing solvent loss. Piperidine acts as a base to deprotonate the active methylene compound, forming a nucleophilic carbanion that attacks the aldehyde's electrophilic carbonyl carbon.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of solution.[6]

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove unreacted starting materials.

  • Dry the purified product in a vacuum oven. Characterize by NMR and MS.

Potential Biological Activities & Mechanisms of Action

Derivatives of the pyridine scaffold are known to possess a wide spectrum of biological activities. The primary areas of interest for derivatives of 4-Chloro-2-(dimethylamino)nicotinaldehyde are anticancer and antimicrobial applications.[1][2]

Anticancer Activity

Nicotinic acid and nicotinamide derivatives have gained immense importance in the development of anticancer drugs.[2] Recent studies have shown that certain nicotinic acid derivatives can act as potent cytotoxic agents and inhibitors of key signaling molecules like vascular endothelial growth factor receptor-2 (VEGFR-2).[9][10]

3.1.1 Potential Mechanism: Induction of Apoptosis A primary mechanism by which cytotoxic agents kill cancer cells is through the induction of apoptosis, or programmed cell death.[11] This process is executed by a family of cysteine proteases called caspases.[11]

  • Initiator Caspases (e.g., Caspase-8, Caspase-9): Activated by pro-apoptotic signals.

  • Executioner Caspases (e.g., Caspase-3, Caspase-7): Activated by initiator caspases, they proceed to cleave key cellular substrates, leading to the morphological hallmarks of apoptosis.[12][13]

A critical substrate for executioner caspases is Poly (ADP-ribose) polymerase-1 (PARP-1). The cleavage of PARP-1 is considered a hallmark of apoptosis.[12][14] Therefore, detecting cleaved caspases and cleaved PARP in treated cells provides strong evidence that a compound's cytotoxic effect is mediated by apoptosis.

G A Derivative Compound (Potential Drug) B Cancer Cell A->B Induces Stress C Initiator Caspases (e.g., Caspase-9) B->C Activates D Executioner Caspases (e.g., Caspase-3) C->D Cleaves & Activates E PARP (116 kDa) D->E Cleaves G Apoptosis (Cell Death) D->G Leads to F Cleaved PARP (89 kDa) E->F

Caption: Simplified apoptotic signaling cascade.

Antimicrobial Activity

Pyridine derivatives are well-established antimicrobial agents.[15] Their mechanism often involves disrupting the bacterial cell wall or membrane.[16] Studies have shown that the antimicrobial activity of pyridinium salts is influenced by factors like hydrophobicity and the electronic properties of substituents on the pyridine ring.[16][17] For instance, electron-donating groups can sometimes enhance antibacterial activity.[17] These compounds have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[16]

Experimental Workflows for Biological Evaluation

A logical, tiered approach is essential for efficiently evaluating a new library of chemical compounds. This typically begins with a high-throughput primary screen to identify "hits," followed by more detailed secondary assays to confirm activity and elucidate the mechanism of action.

G cluster_0 Primary Screening cluster_1 Mechanism of Action & Validation A Synthesized Derivative Library B MTT Cytotoxicity Assay (e.g., on HCT-116, HepG-2 cells) A->B C Identify 'Hits' (e.g., IC50 < 10 µM) B->C D Western Blot for Apoptosis Markers (Cleaved Caspase-3, Cleaved PARP) C->D Hits Advance E Confirm Apoptotic Mechanism D->E F Validated Hit Compound E->F Confirmed Hits

Caption: A typical screening cascade for anticancer agents.

In Vitro Assay Protocol: MTT Cytotoxicity Assay

The MTT assay is a foundational colorimetric method for assessing cell viability and cytotoxicity.[18] It measures the metabolic activity of cells, which in most populations, correlates with the number of viable cells.[18] The principle relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by mitochondrial dehydrogenases in living cells.[19]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a derivative compound against a cancer cell line (e.g., HCT-116).

Materials:

  • HCT-116 cells

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • 96-well flat-bottom tissue culture plates

  • Derivative compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS).[20]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl).

  • Multi-well spectrophotometer (ELISA reader).

Procedure:

  • Cell Seeding: Seed HCT-116 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the derivative compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions (e.g., ranging from 0.1 µM to 100 µM).

  • Controls (Critical for Validation):

    • Vehicle Control: Wells treated with medium containing the same concentration of DMSO as the highest compound concentration. This determines the baseline 100% viability.

    • Positive Control: Wells treated with a known cytotoxic drug (e.g., Doxorubicin) to ensure the assay is responsive.

    • Media Blank: Wells with medium but no cells, to measure background absorbance.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL). Incubate for 4 hours in a humidified atmosphere. Causality: Only metabolically active, viable cells can reduce the MTT to formazan. Dead cells lack this enzymatic activity, so the amount of purple color is directly proportional to the number of living cells.[19]

  • Solubilization: Add 100 µL of the solubilization solution to each well. Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm). A reference wavelength of >650 nm can be used to subtract background noise.

  • Data Analysis: Subtract the media blank absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Target Validation Protocol: Western Blot for Apoptosis Markers

Western blotting is a fundamental technique to detect specific proteins in a cell lysate, making it an invaluable tool for confirming the molecular events of apoptosis.[12][14]

Objective: To detect an increase in cleaved Caspase-3 and cleaved PARP in cells treated with a hit compound.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease inhibitors

  • PVDF or nitrocellulose membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescent (ECL) substrate

Procedure:

  • Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer for 30 minutes on ice.[14] Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay) to ensure equal loading.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.[14]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane in 5% non-fat milk in TBST for 1 hour at room temperature.[14] Causality: Blocking prevents non-specific binding of the antibodies to the membrane, reducing background noise and ensuring that the signal is specific to the protein of interest.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-cleaved Caspase-3) diluted in blocking buffer, typically overnight at 4°C.[14]

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit HRP) for 1 hour at room temperature.[14]

  • Detection: Incubate the membrane with ECL substrate and visualize the resulting chemiluminescent signal on an imaging system.

  • Interpretation: An increase in the band intensity for cleaved Caspase-3 (approx. 17/19 kDa) and cleaved PARP (approx. 89 kDa) in the treated samples compared to the untreated control indicates the induction of apoptosis.[12][13]

Structure-Activity Relationship (SAR) Insights

Once IC50 data is generated for a library of compounds, SAR analysis can begin. This involves correlating specific structural changes with changes in biological activity.

Table 1: Example SAR Data for Hypothetical Derivatives

Compound IDR-Group (at Aldehyde Position)IC50 vs. HCT-116 (µM)IC50 vs. HepG-2 (µM)
Parent -CHO> 100> 100
DERIV-01 =CH-CN25.432.1
DERIV-02 =C(CN)₂8.211.5
DERIV-03 =CH-(4-methoxyphenyl)15.118.9
DERIV-04 =CH-(4-nitrophenyl)5.57.8

Analysis:

  • Impact of Aldehyde Modification: Simple derivatization of the aldehyde (DERIV-01 to -04) leads to a significant increase in cytotoxic activity compared to the parent aldehyde.

  • Role of Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups (e.g., two cyano groups in DERIV-02, a nitro group in DERIV-04) appears to enhance potency compared to less electron-withdrawing or electron-donating groups (DERIV-01, DERIV-03). This provides a clear direction for the next round of synthesis and optimization.

Future Perspectives & Conclusion

The 4-Chloro-2-(dimethylamino)nicotinaldehyde scaffold represents a fertile starting point for the development of novel therapeutic agents. The synthetic accessibility and potential for diverse biological activity make it an attractive target for academic and industrial research. Future work should focus on expanding derivative libraries through modifications at the 4-position (chloro substitution) and correlating these changes with activity against a broader panel of cancer cell lines and microbial strains. Advanced studies, including in silico molecular docking and in vivo animal models, will be crucial for translating promising in vitro hits into viable drug development candidates. This guide provides the fundamental synthetic and biological protocols necessary to embark on such a discovery program.

References

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An In-depth Technical Guide to 4-Chloro-2-(dimethylamino)nicotinaldehyde: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the key characteristics of 4-Chloro-2-(dimethylamino)nicotinaldehyde, a substituted pyridine derivative with significant potential as a research chemical in drug discovery and materials science. While specific literature on this compound is emerging, this document synthesizes available data with established chemical principles to offer researchers a thorough understanding of its physicochemical properties, a plausible synthetic route, its predicted reactivity, and potential applications. This guide is intended for an audience of researchers, scientists, and professionals in drug development, providing both theoretical insights and practical, field-proven methodologies for its use.

Introduction and Significance

4-Chloro-2-(dimethylamino)nicotinaldehyde, with the CAS numbers 1160474-84-9 and 2270915-07-4, is a trifunctional heterocyclic compound featuring a pyridine core substituted with a reactive chlorine atom, a nucleophilic dimethylamino group, and an electrophilic aldehyde moiety.[1][2][3][4][5] The unique arrangement of these functional groups on the pyridine scaffold makes it a highly versatile and valuable building block for the synthesis of more complex molecules.

The pyridine ring is a ubiquitous motif in medicinal chemistry, and the presence of a halogen at the 4-position opens up a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.[6][7] The aldehyde group is a gateway to numerous chemical modifications, including the formation of imines, alcohols, and carboxylic acids, while the dimethylamino group can influence the electronic properties of the molecule and serve as a potential site for further functionalization.[8][9] This guide will delve into the essential technical aspects of this compound, providing a solid foundation for its application in research and development.

Physicochemical Properties

The fundamental physicochemical properties of 4-Chloro-2-(dimethylamino)nicotinaldehyde are summarized in the table below. It is important to note that while basic identifiers and some physical characteristics are available from commercial suppliers, experimental data for properties such as melting point, boiling point, and solubility are not widely reported in the scientific literature to date.

PropertyValueSource(s)
Systematic Name 4-chloro-2-(dimethylamino)pyridine-3-carbaldehyde[1][2]
CAS Number 1160474-84-9, 2270915-07-4[1][2][3]
Molecular Formula C₈H₉ClN₂O[1][2][3]
Molecular Weight 184.62 g/mol [2][3]
Appearance Light yellow to yellow solid[2]
Storage Conditions 2-8°C, stored under an inert atmosphere[2][3]

Synthesis and Elucidation

A specific, peer-reviewed synthesis of 4-Chloro-2-(dimethylamino)nicotinaldehyde is not yet prominently available. However, a plausible synthetic route can be proposed based on the established synthesis of structurally related compounds, such as 4-amino-2-chloronicotinaldehyde.[10] The proposed pathway involves the formylation of a substituted pyridine, followed by the introduction of the dimethylamino group.

Proposed Synthetic Pathway

A likely synthetic approach would start from a readily available dichloropyridine derivative, followed by a regioselective nucleophilic substitution and subsequent formylation. An alternative, and perhaps more direct, route could be adapted from the synthesis of 4-amino-2-chloronicotinaldehyde, which utilizes a directed ortho-metalation approach.[10] A subsequent dimethylation of the amino group would yield the desired product.

Synthetic Pathway Proposed Synthesis of 4-Chloro-2-(dimethylamino)nicotinaldehyde A 2-Chloro-4-fluoropyridine B 2-Chloro-4-fluoropyridine-3-carbaldehyde A->B 1. LDA, THF, -20°C 2. DMF C 4-Amino-2-chloronicotinaldehyde B->C Ammonia water, 1,4-dioxane D 4-Chloro-2-(dimethylamino)nicotinaldehyde C->D Formaldehyde, Formic Acid (Eschweiler-Clarke reaction)

Caption: Proposed synthesis adapting a known procedure.

Proposed Experimental Protocol

Step 1: Synthesis of 2-Chloro-4-fluoropyridine-3-carbaldehyde [10]

  • Under a nitrogen atmosphere, dissolve 2-chloro-4-fluoropyridine in anhydrous tetrahydrofuran (THF) and cool the solution to -20°C.

  • Add lithium diisopropylamide (LDA) dropwise while maintaining the temperature.

  • Stir the reaction mixture for 30 minutes at -20°C.

  • Add dimethylformamide (DMF) dropwise and allow the reaction to proceed for 1 hour.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an appropriate organic solvent.

  • Purify the crude product by column chromatography.

Step 2: Synthesis of 4-Amino-2-chloronicotinaldehyde [10]

  • Dissolve the 2-chloro-4-fluoropyridine-3-carbaldehyde in a mixture of 1,4-dioxane and ammonia water.

  • Stir the reaction at room temperature for 2-3 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, remove the solvents under reduced pressure and purify the residue.

Step 3: Synthesis of 4-Chloro-2-(dimethylamino)nicotinaldehyde

  • To a solution of 4-amino-2-chloronicotinaldehyde, add an excess of formaldehyde and formic acid.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize with a suitable base.

  • Extract the product with an organic solvent and purify by column chromatography to yield the final product.

Reactivity and Synthetic Potential

The synthetic utility of 4-Chloro-2-(dimethylamino)nicotinaldehyde stems from the distinct reactivity of its three functional groups.

Reactivity Sites Key Reactive Sites and Potential Transformations Molecule 4-Chloro-2-(dimethylamino)nicotinaldehyde SNAr Nucleophilic Aromatic Substitution (SNAr) Molecule->SNAr 4-Chloro group Coupling Palladium-Catalyzed Cross-Coupling Molecule->Coupling 4-Chloro group Aldehyde_Reactions Aldehyde Chemistry Molecule->Aldehyde_Reactions Aldehyde group

Caption: Reactivity overview of the title compound.

Reactivity of the 4-Chloro Substituent

The chlorine atom at the 4-position of the pyridine ring is susceptible to both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridine nitrogen activates the 4-position towards nucleophilic attack.[11][12]

4.1.1. Nucleophilic Aromatic Substitution (SNAr)

The 4-chloro group can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates. This reaction is facilitated by the ability of the pyridine nitrogen to stabilize the negative charge in the Meisenheimer intermediate.[13]

SNAr_Mechanism General Mechanism for SNAr at the 4-Position Start 4-Chloro-2-(dimethylamino)nicotinaldehyde Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate + Nucleophile Product 4-Substituted Product Intermediate->Product - Leaving Group Leaving_Group Chloride ion Product->Leaving_Group Nu Nucleophile (e.g., R-NH2, R-OH, R-SH) Nu->Start

Caption: Nucleophilic aromatic substitution pathway.

Representative Experimental Protocol for SNAr:

  • Dissolve 4-Chloro-2-(dimethylamino)nicotinaldehyde in a suitable polar aprotic solvent (e.g., DMF or DMSO).

  • Add the desired nucleophile (1.1-1.5 equivalents) and a non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃) if necessary.

  • Heat the reaction mixture to a temperature between 80-120°C and monitor by TLC.

  • Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent.

  • Purify the product by column chromatography or recrystallization.

4.1.2. Palladium-Catalyzed Cross-Coupling Reactions

The 4-chloro position is an excellent handle for introducing carbon-carbon and carbon-heteroatom bonds via reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings.[6][7][14][15][16] The Suzuki coupling, in particular, is a powerful tool for creating biaryl structures, which are common in pharmaceuticals.[6]

Suzuki_Coupling Representative Suzuki Cross-Coupling Reaction Start 4-Chloro-2-(dimethylamino)nicotinaldehyde Product 4-Aryl/Heteroaryl Product Start->Product Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) Catalyst->Product Catalyzes

Caption: Suzuki cross-coupling workflow.

Representative Experimental Protocol for Suzuki Coupling:

  • To a reaction vessel, add 4-Chloro-2-(dimethylamino)nicotinaldehyde, the desired boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system (e.g., dioxane/water or toluene/ethanol/water).

  • Heat the reaction to reflux (80-100°C) and monitor by TLC or LC-MS.

  • After completion, cool the reaction, filter off the catalyst, and extract the product with an organic solvent.

  • Purify by column chromatography.

Reactivity of the Aldehyde Group

The aldehyde functional group is a versatile handle for a wide range of chemical transformations.[8][9][17][18][19]

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted amines.

  • Nucleophilic Addition: Grignard reagents or organolithium compounds can add to the aldehyde to form secondary alcohols.

  • Oxidation: The aldehyde can be oxidized to a carboxylic acid using reagents such as potassium permanganate or Jones reagent.

  • Wittig Reaction: Reaction with a phosphorus ylide to form an alkene.

  • Aldol Condensation: Reaction with an enolizable carbonyl compound to form a β-hydroxy carbonyl compound.

Representative Experimental Protocol for Reductive Amination:

  • Dissolve 4-Chloro-2-(dimethylamino)nicotinaldehyde in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Add the desired primary or secondary amine (1.0-1.2 equivalents).

  • Stir for 20-30 minutes to allow for imine formation.

  • Add a reducing agent (e.g., sodium triacetoxyborohydride, 1.5 equivalents) in portions.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent and purify by column chromatography.

Potential Applications in Research

While specific applications of 4-Chloro-2-(dimethylamino)nicotinaldehyde are not yet widely published, its structural motifs suggest significant potential in several areas of research, particularly in medicinal chemistry.

  • Kinase Inhibitors: The substituted pyridine core is a common scaffold in many kinase inhibitors used in oncology.[20] The ability to functionalize the 4-position via Suzuki coupling allows for the rapid generation of libraries of compounds for screening against various kinases.

  • Agrochemicals: Halogenated pyridines are frequently used as intermediates in the synthesis of pesticides and herbicides.[21]

  • Materials Science: The pyridine nitrogen can act as a ligand for metal ions, suggesting potential applications in the synthesis of metal-organic frameworks (MOFs) or functional dyes.

Handling, Storage, and Safety

As a research chemical, 4-Chloro-2-(dimethylamino)nicotinaldehyde should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, preferably at 2-8°C under an inert atmosphere, to prevent degradation.[2][3]

Conclusion

4-Chloro-2-(dimethylamino)nicotinaldehyde is a promising and versatile building block for chemical synthesis. Its trifunctional nature, with three distinct and chemoselectively addressable reactive sites, provides a powerful platform for the construction of complex molecular architectures. While the full scope of its applications is still being explored, the principles of reactivity outlined in this guide, based on the well-established chemistry of substituted pyridines and aldehydes, offer a solid framework for its use in medicinal chemistry, agrochemical synthesis, and materials science. As research progresses, this compound is poised to become a valuable tool in the synthetic chemist's arsenal.

References

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  • Filo. (2025, May 4). Explain why nucleophilic substitution occurs more readily in 4-chloropyri... Retrieved from [Link]

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A Technical Guide to the Reactivity of the Aldehyde Group in Nicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nicotinaldehyde, or 3-pyridinecarboxaldehyde, is a cornerstone intermediate in the pharmaceutical and agrochemical industries.[1][2] Its synthetic versatility stems from the unique electronic interplay between the aromatic pyridine ring and the aldehyde functional group. This guide provides an in-depth analysis of the aldehyde group's reactivity, grounded in mechanistic principles and supported by field-proven experimental protocols. We will explore the electronic and steric factors governing its behavior and delve into key reaction classes, including oxidation, reduction, nucleophilic addition, and condensation reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this vital building block.

The Electronic and Steric Landscape of Nicotinaldehyde

The reactivity of the aldehyde in nicotinaldehyde is not governed by the carbonyl group in isolation. Its behavior is profoundly influenced by the attached pyridine ring, a six-membered heteroaromatic system.

Electronic Influence of the Pyridine Ring

The pyridine ring contains a nitrogen atom, which is more electronegative than carbon. This has two major consequences:

  • Inductive Effect: The electronegative nitrogen atom exerts a strong electron-withdrawing inductive effect (-I) on the ring. This effect propagates to the aldehyde group, pulling electron density away from the carbonyl carbon.

  • Mesomeric (Resonance) Effect: The nitrogen atom deactivates the pyridine ring towards electrophilic substitution, making it less electron-rich than benzene.[3][4] This electron-withdrawing nature enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles.[5][6][7][8]

The increased partial positive charge (δ+) on the carbonyl carbon is the primary driver for the aldehyde's high reactivity in nucleophilic addition reactions.

Caption: Electronic effects enhancing aldehyde reactivity.

Steric Considerations

The aldehyde group at the 3-position of the pyridine ring is relatively unhindered compared to an aldehyde at the more crowded 2-position. This steric accessibility allows a wide range of nucleophiles, including bulky ones, to approach the carbonyl carbon, contributing to its broad synthetic utility.[9][10] However, it is more sterically hindered than a para-substituted aldehyde (isonicotinaldehyde), a factor that can be exploited for regioselective synthesis.

PropertyValueSource
Chemical Formula C₆H₅NO[11]
Molar Mass 107.112 g·mol⁻¹[11]
Appearance Colorless to light brown liquid[1][2]
Density 1.14 g/cm³[11]
Melting Point 7 °C (45 °F)[11]
Boiling Point 95–97 °C at 15 mmHg[11]
Storage 2-8°C, protect from air[1][2]
Table 1: Physicochemical Properties of Nicotinaldehyde.

Key Reaction Classes of the Aldehyde Group

The enhanced electrophilicity of the carbonyl carbon dictates its participation in a variety of fundamental organic reactions.

Oxidation to Nicotinic Acid

The aldehyde group of nicotinaldehyde is readily oxidized to a carboxylic acid, yielding nicotinic acid (Niacin or Vitamin B3), a molecule of significant biological and industrial importance. This transformation is often facile, to the point where preventing over-oxidation can be a challenge when synthesizing the aldehyde from precursors like 3-picoline.[12]

Causality: The presence of a hydrogen atom directly attached to the carbonyl carbon makes aldehydes particularly susceptible to oxidation. Common oxidizing agents can easily abstract this hydrogen, leading to the formation of the more stable carboxylic acid.

Experimental Protocol: Oxidation of Nicotinaldehyde to Nicotinic Acid

This protocol is adapted from established oxidation methodologies for aromatic aldehydes.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve nicotinaldehyde (10.7 g, 0.1 mol) in 100 mL of 30% aqueous acetic acid.

  • Reagent Addition: While stirring, slowly add a solution of potassium permanganate (15.8 g, 0.1 mol) in 150 mL of water to the flask. The addition should be controlled to maintain the reaction temperature below 50°C. An ice bath may be used if necessary.

  • Reaction: After the addition is complete, heat the mixture to reflux for 1 hour. Monitor the reaction by TLC until all the starting aldehyde has been consumed. The disappearance of the purple permanganate color is a visual indicator of reaction progress.

  • Work-up: Cool the reaction mixture to room temperature. Filter off the manganese dioxide precipitate through a pad of celite.

  • Isolation: Acidify the clear filtrate with concentrated HCl to a pH of approximately 3-4. The white precipitate of nicotinic acid will form.

  • Purification: Cool the mixture in an ice bath for 30 minutes to maximize crystallization. Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven.

Reduction to Nicotinyl Alcohol

The carbonyl group can be efficiently reduced to a primary alcohol, yielding nicotinyl alcohol (3-pyridinemethanol).[13] This product serves as a vasodilator and a synthetic intermediate for various pharmaceutical compounds.

Causality: The π-bond of the carbonyl is susceptible to attack by hydride reagents (H⁻), such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The nucleophilic hydride adds to the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is subsequently protonated during workup to give the alcohol.

Experimental Protocol: Reduction of Nicotinaldehyde to Nicotinyl Alcohol

This protocol is a standard procedure for the reduction of aldehydes using sodium borohydride.

  • Reaction Setup: To a 250 mL round-bottom flask, add a solution of nicotinaldehyde (10.7 g, 0.1 mol) in 100 mL of methanol. Place the flask in an ice bath to cool to 0-5°C.

  • Reagent Addition: While maintaining the temperature, add sodium borohydride (1.9 g, 0.05 mol) portion-wise over 30 minutes. Vigorous gas evolution (hydrogen) may occur.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Quenching: Carefully quench the reaction by slowly adding 50 mL of 1 M HCl.

  • Work-up: Concentrate the mixture under reduced pressure to remove most of the methanol. Adjust the pH of the remaining aqueous solution to ~8-9 with 2 M NaOH.

  • Extraction & Purification: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude nicotinyl alcohol, which can be further purified by vacuum distillation.

Knoevenagel Condensation

This is a classic carbon-carbon bond-forming reaction where the aldehyde condenses with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base.[14][15][16] The reaction is a cornerstone of synthetic chemistry for creating α,β-unsaturated products.[15]

Causality: The base (e.g., piperidine) deprotonates the active methylene compound to form a stabilized carbanion (enolate). This potent nucleophile then attacks the highly electrophilic carbonyl carbon of nicotinaldehyde. A subsequent dehydration step yields the final conjugated product.[16][17] The high reactivity of nicotinaldehyde makes it an excellent substrate for this transformation.[18]

Knoevenagel_Workflow cluster_workflow Experimental Workflow: Knoevenagel Condensation setup 1. Reaction Setup - Dissolve nicotinaldehyde in ethanol. - Add active methylene compound (e.g., malononitrile). catalyst 2. Catalyst Addition - Add catalytic amount of piperidine. setup->catalyst Initiate reaction 3. Reaction - Heat mixture to reflux. - Monitor by TLC (2-6 hours). catalyst->reaction Heat precipitation 4. Isolation - Cool to room temperature. - Place in ice bath to precipitate product. reaction->precipitation Cool purification 5. Purification - Collect solid by vacuum filtration. - Wash with cold ethanol. - Recrystallize if necessary. precipitation->purification Filter

Caption: Workflow for Knoevenagel condensation.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

This protocol is adapted from a procedure for a substituted nicotinaldehyde.[18]

  • Reaction Setup: To a 100 mL round-bottom flask, add nicotinaldehyde (5.35 g, 50 mmol, 1 eq.). Dissolve the aldehyde in 50 mL of absolute ethanol.

  • Reagent Addition: Add malononitrile (3.63 g, 55 mmol, 1.1 eq.) to the solution, followed by a catalytic amount of piperidine (0.25 mL).

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Isolation: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.

  • Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and air dry. The product, (pyridin-3-ylmethylene)malononitrile, can be further purified by recrystallization from ethanol if needed.

Wittig Reaction

The Wittig reaction is a powerful method for converting aldehydes into alkenes.[19][20] It involves the reaction of nicotinaldehyde with a phosphorus ylide (a Wittig reagent). This reaction is highly valuable for its reliability and the predictable stereochemistry of the resulting alkene, which depends on the nature of the ylide used.[21]

Causality: The nucleophilic carbon of the phosphorus ylide attacks the electrophilic carbonyl carbon of nicotinaldehyde. This leads to the formation of a four-membered ring intermediate called an oxaphosphetane.[22] This intermediate spontaneously collapses to form the desired alkene and a highly stable triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[21]

Experimental Protocol: Synthesis of 3-Vinylpyridine via Wittig Reaction

This protocol is a general procedure for the Wittig reaction using a non-stabilized ylide prepared in situ.[23]

  • Ylide Preparation: In a flame-dried 250 mL three-neck flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (17.86 g, 50 mmol) in 100 mL of anhydrous THF. Cool the suspension to 0°C in an ice bath.

  • Deprotonation: Slowly add n-butyllithium (20 mL of a 2.5 M solution in hexanes, 50 mmol) via syringe. The mixture will turn a characteristic deep orange or yellow color, indicating the formation of the ylide. Stir for 30 minutes at 0°C.

  • Aldehyde Addition: Add a solution of nicotinaldehyde (4.28 g, 40 mmol) in 20 mL of anhydrous THF dropwise to the ylide solution at 0°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction by adding 50 mL of saturated aqueous ammonium chloride solution. Extract the mixture with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield 3-vinylpyridine.

Applications in Drug Development and Advanced Synthesis

The predictable reactivity of nicotinaldehyde makes it an invaluable precursor in the synthesis of complex molecular scaffolds.[1][24] Its ability to undergo these fundamental transformations allows for the construction of diverse heterocyclic compounds.[1] For instance, it is a key intermediate in the synthesis of certain anti-HIV protease inhibitors, organophosphate antidotes, and various agrochemicals.[24] Furthermore, recent research has identified nicotinaldehyde as a novel precursor for NAD biosynthesis in human cells, highlighting its relevance in metabolic studies and cancer research.[25]

Conclusion

The aldehyde group in nicotinaldehyde exhibits heightened reactivity primarily due to the potent electron-withdrawing effects of the adjacent pyridine ring. This intrinsic electronic property, combined with favorable steric accessibility, makes the carbonyl carbon a prime target for a wide array of chemical transformations. A thorough understanding of its behavior in oxidation, reduction, and carbon-carbon bond-forming reactions like the Knoevenagel and Wittig condensations is essential for chemists aiming to construct complex, high-value molecules for pharmaceutical and agrochemical applications. The protocols and mechanistic insights provided in this guide serve as a foundational framework for the effective and strategic use of this versatile synthetic intermediate.

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  • Steric Hindrance in SN2 and SN1 Reactions. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. (2022). PubMed Central. Retrieved from [Link]

  • Wittig reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • The Importance and Applications of Knoevenagel Reaction (Brief Review). (2018). ResearchGate. Retrieved from [Link]

  • The Wittig reaction. (2019). YouTube. Retrieved from [Link]

  • Wittig Reaction. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • nicotinyl alcohol, 100-55-0. (n.d.). The Good Scents Company. Retrieved from [Link]

  • Steric Hindrance. (n.d.). ChemTalk. Retrieved from [Link]

  • Pyridine modifications regulate the electronics and reactivity of Fe-pyridinophane complexes. (2022). Dalton Transactions. Retrieved from [Link]

  • Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. (2021). YouTube. Retrieved from [Link]

  • Nucleophilic addition - Aldehydes and Ketones. (n.d.). OpenOChem Learn. Retrieved from [Link]

  • Pyridine - Syntheis, Reactions and Medicinal uses. (2017). Slideshare. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. (2023). MDPI. Retrieved from [Link]

  • What are nucleophilic addition reactions in the context of aldehydes and ketones? (n.d.). CK-12 Foundation. Retrieved from [Link]

  • New menthyl nicotinate synthesis process. (n.d.). Google Patents.
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  • Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. (2013). YouTube. Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols: The Strategic Use of 4-Chloro-2-(dimethylamino)nicotinaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold Building Block

In the landscape of modern medicinal chemistry, the efficiency of drug discovery is often dictated by the quality and versatility of the chemical building blocks available to researchers.[1] 4-Chloro-2-(dimethylamino)nicotinaldehyde has emerged as a particularly valuable reagent, prized for its unique combination of reactive sites that allow for the streamlined construction of complex heterocyclic systems.[2] Its structure, featuring a pyridine ring substituted with an aldehyde, a chloro leaving group, and a dimethylamino moiety, presents a trifecta of functionality. This strategic arrangement enables chemists to execute sequential, regioselective reactions to build diverse molecular libraries, particularly those centered around fused pyrimidine ring systems like the pyrido[2,3-d]pyrimidines.[3] These scaffolds are recognized as "privileged structures" due to their recurring presence in bioactive molecules and their ability to bind to a variety of biological targets.[3][4]

This guide provides an in-depth look at the reactivity of 4-Chloro-2-(dimethylamino)nicotinaldehyde and delivers a detailed protocol for its application in the synthesis of pyrido[2,3-d]pyrimidine derivatives, a class of compounds with significant therapeutic potential, including as kinase inhibitors.[5][6]

Physicochemical Properties & Reactivity Profile

The utility of 4-Chloro-2-(dimethylamino)nicotinaldehyde stems from the distinct reactivity of its functional groups, which can be addressed in a controlled manner.

PropertyValueSource
Molecular Formula C₈H₉ClN₂O[7]
Molecular Weight 184.62 g/mol [8]
Appearance Light yellow to yellow solid[8]
Storage 2-8°C, under inert atmosphere[8]

Causality Behind Reactivity:

  • Aldehyde Group (C3-CHO): This is the primary site for initial transformations. It readily undergoes condensation reactions with nucleophiles such as amines, active methylene compounds (e.g., malononitrile, cyanoacetamides), and guanidines. This step is typically the first in a sequence, forming the foundation of a new fused ring.

  • Chloro Group (C4-Cl): Positioned ortho to the aldehyde, the chlorine atom is an excellent leaving group for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the adjacent aldehyde and the pyridine nitrogen activates this position. After the initial condensation, an intramolecular SNAr cyclization is often triggered, leading to the formation of the pyridopyrimidine core.

  • Dimethylamino Group (C2-N(CH₃)₂): This electron-donating group serves multiple roles. It modulates the electronic properties of the pyridine ring, influencing the reactivity of the other positions. Furthermore, it can enhance the solubility of both the starting material and the final products in organic solvents and can serve as a hydrogen bond acceptor in ligand-receptor interactions.

This orchestrated reactivity allows for a one-pot or sequential synthesis of complex heterocyclic systems from simple precursors, a highly desirable feature in drug development campaigns.

Application Note: Synthesis of Pyrido[2,3-d]pyrimidine Scaffolds as Kinase Inhibitors

Pyrido[2,3-d]pyrimidines are a prominent class of compounds in medicinal chemistry, known for their wide range of biological activities, including antitumor and antibacterial properties.[5][9] Many potent kinase inhibitors, such as those targeting PIM-1 kinase, are built upon this scaffold.[5][6] The following protocol details a robust method for constructing this key heterocyclic system using 4-Chloro-2-(dimethylamino)nicotinaldehyde.

Experimental Workflow: From Building Block to Bioactive Scaffold

The synthesis proceeds via a two-step sequence: an initial Knoevenagel condensation followed by an intramolecular cyclization. This efficient process rapidly builds molecular complexity.

G A Start: 4-Chloro-2-(dimethylamino) nicotinaldehyde + Amidine/Guanidine B Step 1: Condensation Reaction (e.g., Knoevenagel) Solvent: EtOH or DMF Base: Piperidine or K2CO3 A->B C Intermediate: Vinylogous Amide B->C D Step 2: Intramolecular Cyclization (Nucleophilic Aromatic Substitution) Heat (Reflux) C->D E Product: 4-substituted-Pyrido[2,3-d]pyrimidine Core Scaffold D->E F Step 3: Purification (Crystallization or Chromatography) E->F G Final Product: Purified Heterocyclic Core F->G

Caption: Synthetic workflow for Pyrido[2,3-d]pyrimidine synthesis.

Detailed Step-by-Step Protocol

This protocol describes the synthesis of a 4-amino-substituted pyrido[2,3-d]pyrimidine, a common core for further functionalization.

Materials:

  • 4-Chloro-2-(dimethylamino)nicotinaldehyde (1.0 eq)

  • Guanidine hydrochloride (1.2 eq)

  • Sodium ethoxide (2.5 eq)

  • Anhydrous Ethanol (EtOH)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Add sodium ethoxide (2.5 eq) to the ethanol and stir until fully dissolved. Then, add guanidine hydrochloride (1.2 eq) and stir for 15 minutes at room temperature to form free guanidine in situ.

  • Addition of Aldehyde: Add 4-Chloro-2-(dimethylamino)nicotinaldehyde (1.0 eq) to the reaction mixture.

  • Reaction Execution: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aldehyde spot is consumed.

    • Causality Note: The initial step is the condensation of the highly nucleophilic guanidine with the aldehyde. The subsequent heating provides the necessary energy to overcome the activation barrier for the intramolecular SNAr cyclization, where the newly formed amino group displaces the chlorine atom at the C4 position to form the pyrimidine ring.

  • Workup: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. Add cold water to the residue, which should precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by silica gel column chromatography to yield the pure 4-amino-pyrido[2,3-d]pyrimidine derivative.

Expected Results & Data

The following table summarizes typical outcomes for this class of reaction. Yields and purity are dependent on the specific substrates and reaction scale.

ParameterExpected Outcome
Yield 65-85%
Purity (Post-Purification) >95% (by HPLC/NMR)
Confirmation ¹H NMR, ¹³C NMR, LC-MS

Application in Kinase Inhibitor Drug Discovery

The synthesized pyrido[2,3-d]pyrimidine core is a versatile intermediate. The amino group at the C4 position can be further elaborated through various reactions (e.g., acylation, arylation) to introduce diversity and optimize binding to the target kinase.

G cluster_0 PIM-1 Kinase Signaling cluster_1 Mechanism of Inhibition PIM1 PIM-1 Kinase (Ser/Thr Kinase) BAD BAD (Pro-apoptotic protein) PIM1->BAD Phosphorylates pBAD p-BAD (Inactive) Apoptosis Apoptosis (Cell Death) pBAD->Apoptosis Inhibits Drug Pyrido[2,3-d]pyrimidine Inhibitor Drug->PIM1 Binds to ATP pocket, Inhibits Activity

Caption: Inhibition of the PIM-1 pro-survival pathway.

PIM-1 kinase is a proto-oncogene that promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins like BAD.[5] Pyrido[2,3-d]pyrimidine-based molecules have been designed to fit into the ATP-binding pocket of PIM-1, preventing its catalytic activity.[6] This inhibition restores the pro-apoptotic function of BAD, leading to programmed cell death in cancer cells, making this scaffold a promising starting point for developing targeted cancer therapies.[5][6]

Conclusion

4-Chloro-2-(dimethylamino)nicotinaldehyde is a powerful and versatile building block in medicinal chemistry. Its well-defined reactivity profile allows for the efficient and predictable synthesis of complex heterocyclic scaffolds, most notably the pyrido[2,3-d]pyrimidine system. The protocols and insights provided herein demonstrate its direct applicability in constructing molecular cores for high-value therapeutic targets like kinases, underscoring its importance for researchers in drug discovery and development.

References

  • ResearchGate. Synthesis of the 4-chloro substituted pyrido[2,3-d]pyrimidin-7(8H)-one... Available at: [Link] [Accessed January 7, 2026].

  • National Institutes of Health (NIH). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Available at: [Link] [Accessed January 7, 2026].

  • Organic Chemistry International. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Available at: [Link] [Accessed January 7, 2026].

  • National Institutes of Health (NIH). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Available at: [Link] [Accessed January 7, 2026].

  • Journal of Chemical and Pharmaceutical Research. The chemistry of pyrido[2,3-d]pyrimidines. Available at: [Link] [Accessed January 7, 2026].

  • Royal Society of Chemistry. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Available at: [Link] [Accessed January 7, 2026].

  • ResearchGate. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances | Request PDF. Available at: [Link] [Accessed January 7, 2026].

Sources

The Versatile Building Block: 4-Chloro-2-(dimethylamino)nicotinaldehyde in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold Component in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with potent and selective biological activity is perpetual. Heterocyclic compounds, particularly those containing the pyridine nucleus, form the backbone of a vast number of pharmaceuticals. Among the myriad of synthetic intermediates, 4-Chloro-2-(dimethylamino)nicotinaldehyde has emerged as a highly versatile and valuable building block. Its unique arrangement of functional groups—a reactive aldehyde, a nucleophilically displaceable chloro substituent, and an electron-donating dimethylamino group—renders it a powerful precursor for the synthesis of a diverse array of complex heterocyclic systems. This guide provides an in-depth exploration of the applications of 4-Chloro-2-(dimethylamino)nicotinaldehyde in organic synthesis, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development. The strategic importance of this building block lies in its ability to serve as a linchpin in the construction of fused pyrimidine scaffolds, such as the pyrido[2,3-d]pyrimidine core, which is a recognized privileged structure in the development of kinase inhibitors and other therapeutic agents.[1][2][3]

Physicochemical Properties and Handling

A comprehensive understanding of the physical and chemical properties of a building block is paramount for its effective and safe utilization in synthesis.

PropertyValueReference
CAS Number 1160474-84-9[1][4]
Molecular Formula C₈H₉ClN₂O[1][4]
Molecular Weight 184.62 g/mol
Appearance Solid
Storage Store at 4°C under a nitrogen atmosphere.

Safety Precautions: 4-Chloro-2-(dimethylamino)nicotinaldehyde is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Synthesis of the Building Block

While 4-Chloro-2-(dimethylamino)nicotinaldehyde is commercially available from various suppliers, understanding its synthesis provides valuable context for its reactivity and potential impurities. A plausible synthetic route can be adapted from the preparation of the analogous 4-amino-2-chloronicotinaldehyde.[5][6] The synthesis involves the formylation of a substituted pyridine precursor.

Synthesis of 4-Chloro-2-(dimethylamino)nicotinaldehyde start 2,4-Dichloronicotinaldehyde product 4-Chloro-2-(dimethylamino)nicotinaldehyde start->product Nucleophilic Aromatic Substitution reagent1 Dimethylamine reagent1->product

Caption: Proposed synthesis of 4-Chloro-2-(dimethylamino)nicotinaldehyde.

Protocol 1: Synthesis of 4-Chloro-2-(dimethylamino)nicotinaldehyde

Causality: This protocol is based on the principle of nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the aldehyde and the nitrogen atom in the pyridine ring activates the chloro positions towards nucleophilic attack. The dimethylamino group is introduced by reacting the more reactive 2-chloro position of a dichloronicotinaldehyde precursor with dimethylamine. The 4-chloro position is less reactive and remains intact under controlled conditions.

Materials:

  • 2,4-Dichloronicotinaldehyde (1.0 equiv)

  • Dimethylamine solution (e.g., 2 M in THF, 1.1 equiv)

  • Triethylamine (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of 2,4-dichloronicotinaldehyde in anhydrous THF under a nitrogen atmosphere at 0 °C, add triethylamine.

  • Slowly add the dimethylamine solution dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford 4-Chloro-2-(dimethylamino)nicotinaldehyde.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the data with known values.

Application in the Synthesis of Fused Heterocycles: Pyrido[2,3-d]pyrimidines

A primary application of 4-Chloro-2-(dimethylamino)nicotinaldehyde is in the construction of the pyrido[2,3-d]pyrimidine scaffold, a core structure in many kinase inhibitors.[2][5] This is typically achieved through a multi-component reaction involving a cyclocondensation with an active methylene compound and a guanidine derivative.

Synthesis_of_Pyridopyrimidines start 4-Chloro-2-(dimethylamino)nicotinaldehyde intermediate Knoevenagel Condensation Product start->intermediate Knoevenagel Condensation reagent1 Active Methylene Compound (e.g., Malononitrile) reagent1->intermediate reagent2 Guanidine product Substituted Pyrido[2,3-d]pyrimidine reagent2->product intermediate->product Cyclization

Caption: General workflow for the synthesis of pyrido[2,3-d]pyrimidines.

Protocol 2: Synthesis of a Substituted Pyrido[2,3-d]pyrimidine

Causality: This protocol follows a domino reaction sequence. Initially, a Knoevenagel condensation occurs between the aldehyde group of 4-Chloro-2-(dimethylamino)nicotinaldehyde and an active methylene compound like malononitrile, catalyzed by a base. The resulting vinylidene intermediate then undergoes a cyclization reaction with guanidine. The amino groups of guanidine act as nucleophiles, attacking the nitrile carbons, leading to the formation of the fused pyrimidine ring.

Materials:

  • 4-Chloro-2-(dimethylamino)nicotinaldehyde (1.0 equiv)

  • Malononitrile (1.0 equiv)

  • Guanidine hydrochloride (1.5 equiv)

  • Sodium ethoxide (2.0 equiv)

  • Anhydrous Ethanol

  • Ice-water

  • Filter paper and funnel

Procedure:

  • In a round-bottom flask, dissolve 4-Chloro-2-(dimethylamino)nicotinaldehyde and malononitrile in anhydrous ethanol.

  • Add sodium ethoxide to the solution and stir the mixture at room temperature for 30 minutes.

  • Add guanidine hydrochloride to the reaction mixture and reflux for 6-8 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to yield the pure substituted pyrido[2,3-d]pyrimidine.

Self-Validation: The structure of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and its melting point determined.

Application in Cross-Coupling Reactions: Suzuki-Miyaura Coupling

The chloro-substituent at the 4-position of the pyridine ring serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7][8] This allows for the introduction of a wide range of aryl and heteroaryl groups, providing a powerful tool for library synthesis in drug discovery programs.

Suzuki-Miyaura_Coupling start 4-Chloro-2-(dimethylamino)nicotinaldehyde product 4-Aryl-2-(dimethylamino)nicotinaldehyde start->product Suzuki-Miyaura Coupling reagent1 Arylboronic Acid reagent1->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling catalyst->Suzuki-Miyaura Coupling base Base (e.g., K₂CO₃) base->Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura coupling of 4-Chloro-2-(dimethylamino)nicotinaldehyde.

Protocol 3: Suzuki-Miyaura Coupling of 4-Chloro-2-(dimethylamino)nicotinaldehyde with an Arylboronic Acid

Causality: The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl chloride, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the new C-C bond and regenerate the catalyst.[9][10] The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with less reactive aryl chlorides.

Materials:

  • 4-Chloro-2-(dimethylamino)nicotinaldehyde (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 5 mol%)

  • Potassium carbonate (2.0 equiv)

  • Solvent mixture (e.g., 1,4-Dioxane and water, 4:1)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add 4-Chloro-2-(dimethylamino)nicotinaldehyde, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst under the inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the 4-aryl-2-(dimethylamino)nicotinaldehyde product.

Self-Validation: Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and assess purity.

Conclusion and Future Outlook

4-Chloro-2-(dimethylamino)nicotinaldehyde has proven to be a cornerstone building block in the synthesis of medicinally relevant heterocyclic compounds. Its strategic functionalization allows for the efficient construction of complex molecular frameworks through both cyclization and cross-coupling strategies. The methodologies outlined in this guide provide a robust foundation for researchers to explore the vast chemical space accessible from this versatile precursor. As the demand for novel therapeutics, particularly in the area of kinase inhibitors, continues to grow, the importance of 4-Chloro-2-(dimethylamino)nicotinaldehyde as a key synthetic intermediate is poised to increase. Future research will likely focus on the development of even more efficient and sustainable synthetic methods utilizing this building block, as well as its application in the synthesis of a broader range of bioactive molecules.

References

  • RSC Advances. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Available from: [Link]

  • ResearchGate. Pharmacological activities of the pyrido[2,3-d]pyrimidine derivatives. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. The chemistry of pyrido[2,3-d]pyrimidines. Available from: [Link]

  • PubMed. Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. Available from: [Link]

  • Google Patents. Preparation method of 4-amino-2-chloronicotinaldehyde.
  • YouTube. Masking Boronic Acids for Suzuki Coupling. Available from: [Link]

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Application Notes and Protocols for Key Reactions of Nicotinaldehydes in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nicotinaldehydes, also known as pyridinecarboxaldehydes, are a class of aromatic aldehydes distinguished by a pyridine ring. The position of the aldehyde group relative to the ring nitrogen (ortho for 2-nicotinaldehyde, meta for 3-nicotinaldehyde, and para for 4-nicotinaldehyde) significantly influences its chemical reactivity and physical properties. These compounds are fundamental building blocks in medicinal chemistry and drug development, serving as precursors to a vast array of pharmacologically active molecules, including alkaloids and synthetic drugs. Their utility stems from the versatile reactivity of the aldehyde functional group, which readily participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

This technical guide provides detailed experimental protocols and field-proven insights for several critical reactions involving nicotinaldehydes. The focus is on explaining the causality behind experimental choices to empower researchers to not only replicate these procedures but also to adapt and troubleshoot them effectively.

Critical Safety & Handling Protocols

Before commencing any experimental work, a thorough hazard assessment is mandatory. Nicotinaldehydes and their reagents present several potential hazards.

1.1 Personal Protective Equipment (PPE) Always use appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1][2] Work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.[1][3] An eyewash station and safety shower must be readily accessible.[1]

1.2 Handling and Storage Nicotinaldehyde is a flammable liquid and vapor.[1] All ignition sources, such as heat, sparks, and open flames, must be eliminated from the work area.[1] Use non-sparking tools and explosion-proof equipment.[1] Containers should be stored in a cool, dry, well-ventilated area away from incompatible materials like oxidizing agents.[1] Nicotinaldehyde is a powerful skin irritant; avoid all personal contact.[4]

1.3 Starting Material Purity The purity of the starting nicotinaldehyde is critical, as common impurities like nicotinic acid (formed via oxidation) can interfere with many reactions. It is often necessary to purify commercial nicotinaldehyde before use, typically by fractional distillation under reduced pressure.[4][5]

Synthetic Transformation Protocols

The following sections detail protocols for four cornerstone reactions of nicotinaldehydes, selected for their broad applicability in constructing complex molecular architectures.

Reaction 1: Knoevenagel Condensation for C-C Bond Formation

Principle: The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (e.g., malononitrile, diethyl malonate) to an aldehyde, followed by dehydration to yield an α,β-unsaturated product.[6][7] This reaction is exceptionally useful for synthesizing electron-deficient alkenes, which are versatile intermediates. A weak base, such as piperidine or an amine salt, is typically used as a catalyst to deprotonate the active methylene compound without causing self-condensation of the aldehyde.[7]

Mechanism Insight: The reaction proceeds via the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of nicotinaldehyde. The resulting aldol-type adduct rapidly undergoes base-catalyzed dehydration to afford the thermodynamically stable conjugated product.

Protocol 1: Synthesis of 2-(pyridin-3-ylmethylene)malononitrile

Materials:

  • 3-Nicotinaldehyde (freshly distilled)

  • Malononitrile

  • Piperidine

  • Ethanol, absolute

  • Round-bottom flask, reflux condenser, magnetic stirrer

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 3-nicotinaldehyde (10.7 g, 100 mmol, 1.0 eq.) in 50 mL of absolute ethanol.

  • Reagent Addition: To this solution, add malononitrile (6.9 g, 105 mmol, 1.05 eq.). The slight excess of the active methylene component ensures complete consumption of the aldehyde.

  • Catalyst Addition: Add a catalytic amount of piperidine (approx. 0.5 mL) to the mixture.[8]

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 78°C) with continuous stirring for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture in an ice bath to induce precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and catalyst. The product can be further purified by recrystallization from ethanol to yield a pure crystalline solid.

  • Characterization: Dry the purified product under vacuum and characterize using ¹H NMR, ¹³C NMR, IR, and MS.

Visualization: Knoevenagel Condensation Workflow

Knoevenagel_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 3-Nicotinaldehyde in Ethanol B Add Malononitrile A->B C Add Piperidine (Catalyst) B->C D Reflux (2-3 hrs) Monitor by TLC C->D E Cool in Ice Bath (Precipitation) D->E F Vacuum Filtration E->F G Wash with Cold Ethanol F->G H Recrystallize from Ethanol G->H I I H->I Characterize (NMR, IR, MS)

Caption: General experimental workflow for Knoevenagel Condensation.

Troubleshooting Data
IssuePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction; Suboptimal catalyst amount; Product loss during work-up.Extend reaction time and monitor via TLC; Optimize catalyst loading; Ensure efficient precipitation and careful handling during filtration.
Oily Product Impurities present; Incomplete solvent removal.Re-purify by recrystallization or column chromatography; Ensure product is thoroughly dried under vacuum.
Dark Color Side reactions or decomposition.Use freshly distilled aldehyde; Ensure reaction temperature does not significantly exceed the solvent's boiling point.

Reaction 2: Reductive Amination for C-N Bond Formation

Principle: Reductive amination (or reductive alkylation) is a powerful, two-stage, one-pot method to synthesize amines from aldehydes or ketones.[9][10] The first stage is the formation of an imine (from a primary amine) or an iminium ion (from a secondary amine) via condensation with nicotinaldehyde. The second stage is the in-situ reduction of this C=N double bond to an amine using a selective reducing agent.[9]

Causality & Reagent Choice: The choice of reducing agent is crucial. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are preferred over stronger agents like NaBH₄.[11] This is because they are mild enough to selectively reduce the protonated iminium ion intermediate while not reducing the starting aldehyde, thus preventing the side-production of pyridylmethanol.[12] The reaction is typically run under weakly acidic conditions (pH 4-6) to facilitate imine formation without hydrolyzing the reducing agent.[12]

Protocol 2: Synthesis of N-benzyl-1-(pyridin-3-yl)methanamine

Materials:

  • 3-Nicotinaldehyde

  • Benzylamine

  • Sodium triacetoxyborohydride (Na(OAc)₃BH)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Round-bottom flask, magnetic stirrer

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-nicotinaldehyde (5.35 g, 50 mmol, 1.0 eq.) and benzylamine (5.35 g, 50 mmol, 1.0 eq.) to 150 mL of anhydrous DCM.

  • Imine Formation: Add a few drops of glacial acetic acid to catalyze imine formation and stir the mixture at room temperature for 30-60 minutes.[13]

  • Reduction: In a single portion, carefully add sodium triacetoxyborohydride (12.7 g, 60 mmol, 1.2 eq.). The reaction may be mildly exothermic. Continue stirring at room temperature.

  • Monitoring: Monitor the reaction for 3-12 hours by TLC until the starting aldehyde is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM. Combine the organic layers.

  • Purification: Wash the combined organic phase with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[14]

Visualization: Reductive Amination Mechanism

Reductive_Amination_Mechanism Aldehyde Nicotinaldehyde (Electrophile) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Primary Amine (Nucleophile) Amine->Hemiaminal Iminium Iminium Ion (Key Electrophile) Hemiaminal->Iminium - H₂O (Acid Catalyzed) Product Secondary Amine Product Iminium->Product + [H]⁻ (Reduction) Reducer [H]⁻ from Na(OAc)₃BH Reducer->Product

Caption: Simplified mechanism of reductive amination.

Troubleshooting Data
IssuePotential Cause(s)Recommended Solution(s)
Recovery of Starting Aldehyde Inefficient imine formation; Deactivated reducing agent.Ensure anhydrous conditions; Add catalytic acetic acid; Use fresh Na(OAc)₃BH.
Formation of Alcohol Byproduct Reducing agent is too strong or conditions are not optimal.Switch to a milder reducing agent like NaBH₃CN or Na(OAc)₃BH; Avoid strong acids.
Complex Product Mixture Over-alkylation (for primary amines).Use a slight excess of the amine starting material to favor mono-alkylation.

Reaction 3: Pictet-Spengler Reaction for Heterocycle Synthesis

Principle: The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that synthesizes tetrahydro-β-carbolines or tetrahydroisoquinolines.[15][16] It involves the condensation of a β-arylethylamine (like tryptamine) with an aldehyde, followed by an intramolecular electrophilic aromatic substitution (ring closure).[17] This reaction is a cornerstone in the synthesis of many natural alkaloids and related pharmaceutical compounds.[18]

Mechanism Insight: The reaction begins with the formation of a Schiff base, which is protonated under acidic conditions to form a highly electrophilic iminium ion.[17] The electron-rich aromatic ring (e.g., the indole nucleus of tryptamine) then attacks this iminium ion in an intramolecular cyclization step. Subsequent deprotonation re-aromatizes the ring system to yield the final product.[15]

Protocol 3: Synthesis of a Tetrahydro-β-carboline

Materials:

  • 3-Nicotinaldehyde

  • Tryptamine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask, magnetic stirrer

Step-by-Step Procedure:

  • Reaction Setup: Dissolve tryptamine (9.6 g, 60 mmol, 1.2 eq.) in 200 mL of anhydrous DCM in a round-bottom flask.

  • Aldehyde Addition: Add a solution of 3-nicotinaldehyde (5.35 g, 50 mmol, 1.0 eq.) in 50 mL of DCM dropwise to the stirred tryptamine solution at room temperature.

  • Acid Catalyst: After 30 minutes of stirring, cool the mixture in an ice bath and slowly add trifluoroacetic acid (TFA) (5.7 g, 3.8 mL, 50 mmol, 1.0 eq.).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by adding saturated NaHCO₃ solution until the mixture is basic.

  • Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent. The resulting crude product is purified by flash column chromatography on silica gel to yield the pure tetrahydro-β-carboline.

Visualization: Pictet-Spengler Reaction Workflow

Pictet_Spengler_Workflow Start Mix Tryptamine & Nicotinaldehyde in DCM Imine Stir 30 min (Imine Formation) Start->Imine Acid Cool to 0°C Add TFA (Catalyst) Imine->Acid Cyclize Stir 12-24h at RT (Cyclization) Acid->Cyclize Quench Quench with NaHCO₃ Cyclize->Quench Extract Extract with DCM Quench->Extract Purify Dry & Concentrate Column Chromatography Extract->Purify Product Pure Tetrahydro- β-carboline Purify->Product

Caption: Workflow for the Pictet-Spengler synthesis.

Reaction 4: Wittig Reaction for Olefination

Principle: The Wittig reaction converts aldehydes and ketones into alkenes (olefins) using a phosphorus ylide (a Wittig reagent).[19] It is one of the most reliable methods for alkene synthesis, offering good control over the location of the newly formed double bond. The stereochemical outcome (E vs. Z alkene) depends heavily on the nature of the ylide.[20]

Mechanism Insight: The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered ring intermediate called an oxaphosphetane.[19] This intermediate then collapses, driven by the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide, to yield the alkene product.[20] Stabilized ylides (containing an electron-withdrawing group) typically yield (E)-alkenes, whereas non-stabilized ylides (containing alkyl groups) favor (Z)-alkenes.[19]

Protocol 4: Synthesis of 3-(2-phenylethenyl)pyridine (Stilbazole)

Materials:

  • Benzyltriphenylphosphonium chloride

  • Sodium hydroxide (NaOH), 50% w/w solution

  • 3-Nicotinaldehyde

  • N,N-Dimethylformamide (DMF)

  • 1-Propanol

  • Erlenmeyer flask, magnetic stirrer

Step-by-Step Procedure:

  • Reagent Setup: In a 50 mL Erlenmeyer flask, combine benzyltriphenylphosphonium chloride (4.3 g, 11 mmol, 1.1 eq.) and 3-nicotinaldehyde (1.07 g, 10 mmol, 1.0 eq.).

  • Solvent: Add 15 mL of DMF and stir vigorously for at least 5 minutes to dissolve the solids.[21]

  • Base Addition (Ylide Formation): While stirring rapidly, carefully add 0.5 mL of 50% NaOH solution dropwise.[21] The solution will typically develop a deep color (e.g., reddish-orange), indicating the formation of the ylide.

  • Reaction: Continue to stir vigorously at room temperature for 30-45 minutes.

  • Precipitation: Add 10 mL of a 1:1 mixture of 1-propanol and water to precipitate the crude product.[21] The triphenylphosphine oxide byproduct is more soluble in this solvent mixture.

  • Isolation: Collect the crude solid by vacuum filtration and wash with a small amount of cold 1-propanol.

  • Purification: Recrystallize the crude product from a minimal amount of hot 1-propanol to obtain the purified stilbazole.[21]

Comparative Data for Wittig Reaction Stereoselectivity
Ylide TypeR Group on YlideTypical SolventExpected Major Isomer
Non-stabilized Alkyl, BenzylTHF, Ether(Z)-alkene[19]
Semi-stabilized ArylDMF, EthanolMixture of (E) and (Z)
Stabilized -COOR, -CN, -CORAny(E)-alkene[19][20]

References

  • BenchChem. (n.d.). Troubleshooting Common Issues in Nicotinaldehyde Synthesis. Retrieved from BenchChem Technical Support Documents.
  • BenchChem. (n.d.). Application Notes and Protocols for Condensation Reactions with 6-(Methyl(phenyl)amino)nicotinaldehyde. Retrieved from BenchChem Technical Support Documents.
  • Google Patents. (2009). US7528256B2 - Process for the preparation of nicotinaldehydes.
  • Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Pictet-Spengler Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-Pyridinebutanenitrile, γ-oxo-. Retrieved from [Link]

  • Science and Education Publishing. (n.d.). A Highly Versatile One-Pot Aqueous Wittig Reaction. Retrieved from [Link]

  • YouTube. (2023). Reductive Amination. Retrieved from [Link]

  • PMC. (n.d.). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Retrieved from [Link]

  • ResearchGate. (2018). Environmentally Benign Protocol of Knoevenagel Condensation Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • CHEM333 Lab Experiment 9. (n.d.). The Wittig Reaction with Chemiluminescence!.
  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • Green Chemistry Teaching and Learning Community. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Retrieved from [Link]

  • MDPI. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 6: The Wittig Reaction (Experiment). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: Purification. Retrieved from [Link]

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]

  • Experiment 19 — Aldol Condensation. (n.d.).
  • World Journal of Chemical Education. (2020). Choose Your Own (Green) Adventure: A Solventless Aldol Condensation Experiment for the Organic Chemistry Laboratory. Retrieved from [Link]

  • Organic Chemistry Laboratory Experiments. (2019).
  • Scribd. (n.d.). Experiment 4: The Aldol Condensation Reaction: Preparation of Benzalacetophenones (Chalcones). Retrieved from [Link]

  • ORS. (n.d.). Chemical Safety Guide, 5th Ed.

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Application Notes & Protocols: The Strategic Role of Chlorinated Pyridines in Modern Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unsung Hero of the Medicinal Chemist's Toolbox

Within the vast landscape of heterocyclic chemistry, the pyridine scaffold stands out as a privileged structure, integral to numerous FDA-approved drugs and countless compounds in the development pipeline.[1][2] Its basic nitrogen atom offers a key point for hydrogen bonding and salt formation, enhancing solubility and receptor interactions.[3] However, it is the strategic introduction of chlorine atoms onto this ring system that transforms a simple heterocycle into a versatile and powerful building block for modern drug discovery. Chlorinated pyridines are not merely intermediates; they are enablers of complex molecular design, offering a unique combination of modulated physicochemical properties and robust synthetic handles.[4][5] This guide provides researchers, scientists, and drug development professionals with an in-depth look at the strategic application of chlorinated pyridines, complete with detailed protocols for their synthetic manipulation.

Section 1: The Strategic Value of the C-Cl Bond on the Pyridine Scaffold

The presence of a chlorine atom on the pyridine ring is a deliberate design choice that imparts multiple advantages. Understanding these is key to leveraging chlorinated pyridines effectively.

1.1. Modulation of Physicochemical Properties: The strongly electron-withdrawing nature of chlorine significantly alters the electron distribution of the pyridine ring. This has profound effects on properties critical for a drug's success:

  • Basicity (pKa): Chlorination lowers the pKa of the pyridine nitrogen. This fine-tuning of basicity is crucial for controlling the ionization state of a drug molecule at physiological pH, which in turn affects its solubility, cell permeability, and off-target activity (e.g., hERG binding).

  • Lipophilicity: A chlorine atom increases the lipophilicity (logP) of the molecule, which can enhance membrane permeability and improve binding in hydrophobic pockets of a target protein.[6]

  • Metabolic Stability: The C-Cl bond is generally stable to metabolic degradation. Furthermore, blocking a potential site of metabolic oxidation (a C-H bond) with a chlorine atom is a common strategy to increase a drug's half-life.[7]

1.2. A Versatile Handle for Synthesis: From a synthetic standpoint, the carbon-chlorine bond is an exceptionally valuable functional group. While less reactive than its bromine or iodine counterparts, this perceived drawback is actually an advantage, offering economic benefits and opportunities for selective, stepwise reactions on poly-halogenated rings.[8] The C-Cl bond is a robust entry point for installing a vast array of molecular complexity via modern cross-coupling reactions.[9][10]

G cluster_0 Chlorinated Pyridine Core cluster_1 Key Synthetic Transformations cluster_2 Resulting Pharmaceutical Scaffolds start Chlorinated Pyridine (e.g., 2-chloropyridine, 2,4-dichloropyridine) suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki Pd Catalyst, Boronic Acid/Ester buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald Pd Catalyst, Amine/Amide nuc_sub Nucleophilic Aromatic Substitution (SNAr) (C-O, C-S Bond Formation) start->nuc_sub Strong Nucleophile (e.g., NaOR, NaSR) biaryl Aryl-Pyridines suzuki->biaryl amino Amino-Pyridines buchwald->amino ether Aryloxy/Alkoxy-Pyridines nuc_sub->ether

Caption: Versatility of Chlorinated Pyridines in Synthesis.

Section 2: Key Synthetic Transformations & Protocols

The true power of chlorinated pyridines is unlocked through palladium-catalyzed cross-coupling reactions. These methods are foundational in modern pharmaceutical synthesis.[10][11]

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is the preeminent method for creating biaryl and hetero-biaryl scaffolds, which are ubiquitous in kinase inhibitors and other drug classes.[12] The challenge with chloropyridines lies in the inertness of the C-Cl bond, which requires highly active catalytic systems to undergo the rate-limiting oxidative addition step.[8]

Table 1: Typical Reaction Parameters for Suzuki-Miyaura Coupling of Chloropyridines

ComponentConventional HeatingMicrowave-AssistedRationale & Expert Insights
Substrate 1.0 mmol0.5 mmolChloropyridines are generally less reactive than bromides/iodides.
Boronic Acid 1.2 - 1.5 equiv.1.2 - 1.5 equiv.A slight excess drives the reaction to completion.
Pd Catalyst Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%)Pd(OAc)₂, Pd(PPh₃)₄ (1-5 mol%)Use of air-stable pre-catalysts is recommended for reproducibility.
Ligand SPhos, XPhos, P(t-Bu)₃ (2-10 mol%)PPh₃, SPhosBulky, electron-rich phosphine ligands are essential for activating the C-Cl bond.
Base K₃PO₄, K₂CO₃, Cs₂CO₃ (2-3 equiv.)K₂CO₃, Na₂CO₃K₃PO₄ is a good general choice; Cs₂CO₃ is more aggressive for difficult couplings.
Solvent Dioxane/H₂O, Toluene, DMFDioxane/H₂O, DMFAqueous conditions often accelerate the transmetalation step. Ensure solvents are degassed.
Temperature 80 - 120 °C120 - 150 °CHigher temperatures are needed to facilitate oxidative addition.
Time 12 - 24 hours10 - 30 minutesMicrowave irradiation dramatically reduces reaction times.[8]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling (Conventional Heating)

This protocol is a robust starting point for coupling various arylboronic acids with a generic chloropyridine substrate.[13]

Materials:

  • Substituted chloropyridine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • 1,4-Dioxane (8 mL, anhydrous) and Degassed Water (2 mL)

  • Schlenk flask or similar reaction vessel, inert atmosphere (Argon or Nitrogen)

Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add the chloropyridine, arylboronic acid, and K₃PO₄.

  • Catalyst Premix: In a separate vial, dissolve Pd(OAc)₂ and SPhos in 2 mL of anhydrous 1,4-dioxane. Causality Note: Premixing the catalyst and ligand allows for the formation of the active catalytic species before introduction to the main reaction mixture, often improving consistency.

  • Reagent Addition: Add the remaining 6 mL of dioxane and 2 mL of degassed water to the Schlenk flask.

  • Initiation: Add the catalyst premix to the reaction mixture via syringe.

  • Reaction: Seal the vessel and heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL). Wash with water (2 x 10 mL) and then brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

G prep 1. Reagent Prep (Inert Atmosphere) mix 2. Reaction Setup (Add Reagents & Solvent) prep->mix Chloropyridine, Boronic Acid, Base, Catalyst, Ligand heat 3. Heating & Stirring (e.g., 100°C, 18h) mix->heat monitor 4. Monitor Progress (TLC / LC-MS) heat->monitor monitor->heat Incomplete workup 5. Aqueous Workup (Quench & Extract) monitor->workup Reaction Complete purify 6. Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: General Experimental Workflow for Cross-Coupling.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The formation of C(aryl)-N bonds is one of the most frequent transformations in pharmaceutical synthesis.[11] The Buchwald-Hartwig amination provides a powerful means to couple chloropyridines with a wide range of amines, amides, and other nitrogen nucleophiles.[14]

Principle of Regioselectivity: In di- or poly-chlorinated pyridines, the reaction site can often be controlled. For example, in 2,4-dichloropyridine, the C2 position is more electron-deficient due to its proximity to the ring nitrogen and is therefore generally more reactive towards oxidative addition by the palladium catalyst.[15][16] This allows for selective mono-amination at the C2 position by using milder conditions.

Table 2: Typical Reaction Parameters for Buchwald-Hartwig Amination of Chloropyridines

ComponentDescriptionRationale & Expert Insights
Substrate Chloropyridine (1.0 equiv.)The C-Cl bond is challenging; catalyst choice is critical.
Amine Amine/Amide (1.1 - 1.5 equiv.)A slight excess is common. Primary and secondary amines work well.
Pd Catalyst Pd₂(dba)₃, Pd(OAc)₂ (1-5 mol%)Use of specialized pre-catalysts (e.g., G3/G4 palladacycles) can improve results.
Ligand RuPhos, BrettPhos, JosiphosBulky, electron-rich biaryl phosphine or ferrocenyl ligands are required.
Base NaOt-Bu, LiHMDS, K₂CO₃Strong, non-nucleophilic bases like NaOt-Bu are most common. LiHMDS is used for base-sensitive substrates.[14]
Solvent Toluene, Dioxane, THFMust be anhydrous. Oxygen can deactivate the catalyst.[15]
Temperature 65 - 110 °CHigher temperatures are generally needed.

Protocol 2: Regioselective Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine

This protocol demonstrates the selective amination at the more reactive C-Br position, leaving the C-Cl bond intact for further functionalization—a key strategy in building molecular complexity.[14]

Materials:

  • 3-Bromo-2-chloropyridine (1.0 equiv.)

  • Desired amine (1.2 equiv.)

  • Pd₂(dba)₃ (0.025 equiv., 2.5 mol%)

  • Josiphos-type ligand (e.g., SL-J009-1) (0.05 equiv., 5 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (2.5 equiv.)

  • Anhydrous Toluene

  • Schlenk tube

Step-by-Step Methodology:

  • Vessel Preparation: In an oven-dried Schlenk tube under an inert atmosphere, combine 3-bromo-2-chloropyridine, the amine, Pd₂(dba)₃, and the Josiphos ligand.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Base Addition: Add LiHMDS. Causality Note: LiHMDS is a strong, non-nucleophilic base that is effective in this system. It deprotonates the amine in situ, facilitating its entry into the catalytic cycle.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture at 65 °C with stirring for 16 hours.

  • Monitoring: Check for the consumption of starting material by TLC or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction carefully with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Troubleshooting Common Issues:

  • Low or No Conversion: The primary culprit is often oxygen or moisture deactivating the catalyst. Ensure all reagents are anhydrous and the system is rigorously inert. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.[14][15]

  • Hydrodehalogenation Side Reaction: This occurs when the C-Cl bond is reduced to C-H. It can be suppressed by ensuring anhydrous conditions and using a slight excess of the amine to favor the desired coupling pathway.[15]

G pd0 Pd(0)Ln pd2_ox Pd(II)Ln (Ar)(Cl) pd0->pd2_ox Oxidative Addition pd2_amine [Pd(II)Ln (Ar)(NR₂)]⁺ pd2_ox->pd2_amine Amine Coordination & Deprotonation pd2_amine->pd0 Reductive Elimination product Ar-NR₂ pd2_amine->product start_amine HNR₂ start_amine->pd2_amine start_aryl Ar-Cl start_aryl->pd2_ox base Base base->pd2_amine

Caption: Simplified Catalytic Cycle for Buchwald-Hartwig Amination.

Section 3: Safety and Handling of Chlorinated Pyridines

As with all laboratory reagents, proper handling of chlorinated pyridines and their derivatives is paramount.

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[17]

  • Ventilation: Handle these compounds in a certified chemical fume hood to avoid inhalation of potentially volatile and toxic fumes.[17][18]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials and sources of ignition. Keep containers tightly closed.[17][19]

  • Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Chlorinated organic waste often requires specific disposal streams.

Conclusion

Chlorinated pyridines are foundational pillars in the construction of novel pharmaceuticals. Their value extends far beyond that of a simple halogenated intermediate. The chlorine atom serves as a strategic tool for medicinal chemists to fine-tune critical drug properties and as a versatile synthetic handle to access immense chemical diversity. A thorough understanding of their reactivity and the mastery of modern cross-coupling protocols, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are essential skills for any scientist engaged in drug discovery and development. The protocols and insights provided herein serve as a robust starting point for harnessing the full potential of these remarkable building blocks.

References

  • Vertex AI Search. (2024). The Role of Pyridine Intermediates in Modern Drug Discovery.
  • Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
  • Al-Ostoot, F. H., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine.
  • ResearchGate. (2025). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
  • PubMed. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 3-(2-chloropyridin-4-yl)oxyaniline.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions of 2,5-Dichloropyridine.
  • BenchChem. (n.d.). Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines.
  • ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
  • PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
  • Ningbo Inno Pharmchem Co., Ltd. (2025). Exploring the Role of 3-Chloropyridine in Modern Pharmaceutical Synthesis.
  • PubChem. (n.d.). 3-Chloropyridine.
  • Ningbo Inno Pharmchem Co., Ltd. (2025). The Chemical Versatility of 3-Chloropyridine in Advanced Syntheses.
  • PubMed Central. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.
  • MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • JOCPR. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications.
  • NIH. (n.d.). Pyridine: the scaffolds with significant clinical diversity.
  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS - Safety Data Sheet.
  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions.
  • NIH. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
  • Safety Data Sheet. (2023). Pyridine.

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Application Note & Protocols: High-Purity Isolation of 4-Chloro-2-(dimethylamino)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the purification of crude 4-Chloro-2-(dimethylamino)nicotinaldehyde (CAS No. 1160474-84-9), a key intermediate in pharmaceutical synthesis. High purity of this reagent is critical for ensuring predictable reaction kinetics, minimizing side-product formation, and maintaining the integrity of downstream processes in drug development. This guide moves beyond simple step-by-step instructions to explain the underlying principles of each purification choice, empowering researchers to adapt and troubleshoot these methods effectively. We present detailed, field-proven protocols for recrystallization and silica gel column chromatography, including methods for purity verification and recommendations for selecting the optimal strategy.

Strategic Overview: Purification Rationale

4-Chloro-2-(dimethylamino)nicotinaldehyde is a substituted pyridine derivative, a class of compounds widely used as building blocks in medicinal chemistry. The purification strategy for this compound must address a range of potential impurities inherent to its synthesis.

Anticipated Impurity Profile

While a definitive impurity list is specific to the synthetic route, common contaminants in related syntheses provide a predictive framework.[1] The Vilsmeier-Haack reaction or similar formylation methods are often employed, which can introduce specific byproducts.

  • Unreacted Starting Materials: Residual precursors from the synthesis.

  • Isomeric Byproducts: Formation of other chloro-dimethylamino-nicotinaldehyde isomers due to incomplete regioselectivity.[1]

  • Reagent-Derived Impurities: Side-products from formylating agents (e.g., from a Vilsmeier reagent formed with POCl₃ and DMF).[1]

  • Solvent-Related Byproducts: Impurities introduced by solvent degradation at high temperatures, such as the pyrolysis of DMF.[2]

  • Oxidation Products: The aldehyde functional group is susceptible to oxidation, potentially forming the corresponding carboxylic acid, especially during work-up or improper storage.[1]

Understanding these potential contaminants is crucial for selecting a purification method with the appropriate resolving power.

Physicochemical Properties

The physical characteristics of the target compound dictate the feasibility of different purification techniques.

PropertyValueSource
CAS Number 1160474-84-9[3][4]
Molecular Formula C₈H₉ClN₂O[3][5]
Molecular Weight 184.62 g/mol [3][4]
Appearance Light yellow to yellow solid[3]
Storage Conditions 2-8°C, under inert nitrogen atmosphere[3]

The solid nature of the compound at room temperature makes both recrystallization and column chromatography viable purification strategies. Its functional groups (aldehyde, chloro, dimethylamino) impart a moderate polarity, which is the key property exploited in chromatographic separation.

Purification Methodologies: A Comparative Approach

The choice between recrystallization and chromatography depends on the impurity profile, the required scale, and the desired final purity.

Workflow for Purification Strategy Selection

Purification Workflow cluster_input Input cluster_decision Method Selection cluster_paths Purification Paths cluster_output Output & Verification crude Crude Product (Yellow Solid) decision Assess Impurity Profile & Required Scale crude->decision recrystall Recrystallization decision->recrystall High Scale, Crystalline Impurities chrom Column Chromatography decision->chrom Complex Mixture, High Purity Needed verify Purity Verification (TLC, Melting Point) recrystall->verify chrom->verify pure Pure Product (>98%) verify->pure

Caption: Decision workflow for purifying 4-Chloro-2-(dimethylamino)nicotinaldehyde.

Protocol 1: Purification by Recrystallization

Recrystallization is an ideal method for removing small amounts of impurities from a solid sample, provided a suitable solvent is found. It is highly scalable and cost-effective. The principle relies on the difference in solubility of the compound and its impurities in a solvent at different temperatures.

Solvent Selection (The Critical Step)

The ideal solvent will dissolve the crude product completely at its boiling point but poorly at low temperatures (e.g., 0-4°C), while impurities remain either soluble or insoluble at all temperatures.

Screening Procedure:

  • Place ~50 mg of crude material into several test tubes.

  • To each tube, add a different candidate solvent dropwise while heating and agitating.

  • Observe solubility. A good candidate will fully dissolve the material near the solvent's boiling point.

  • Cool the clear, saturated solution to room temperature and then in an ice bath.

  • A successful solvent will yield a high recovery of crystalline solid.

Table of Potential Solvents:

SolventBoiling Point (°C)PolarityRationale
Isopropanol 82MediumOften effective for moderately polar compounds.
Ethanol 78Medium-HighSimilar to isopropanol, higher dissolving power.
Ethyl Acetate 77MediumGood for compounds of intermediate polarity.
Toluene 111LowCan be effective if impurities are highly polar.
Heptane/EtOAc VariableVariableA non-polar/polar mixture can fine-tune solubility.
Step-by-Step Recrystallization Protocol
  • Dissolution: Place the crude 4-Chloro-2-(dimethylamino)nicotinaldehyde in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid. This ensures the solution is saturated, maximizing yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum. Determine the melting point and run a TLC to confirm purity against the crude material.

Protocol 2: Purification by Flash Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[6][7] For 4-Chloro-2-(dimethylamino)nicotinaldehyde, normal-phase chromatography with silica gel is highly effective for removing impurities with different polarities.[1]

System Parameters
  • Stationary Phase: Silica gel (60 Å, 40-63 µm particle size).

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., Hexanes or Heptane) and a more polar solvent (e.g., Ethyl Acetate). A typical starting gradient is 9:1 Hexanes:Ethyl Acetate, with the polarity gradually increasing as needed.

  • Purity Monitoring: Thin-Layer Chromatography (TLC).

Step-by-Step Chromatography Protocol

Column Chromatography Workflow cluster_prep Preparation cluster_run Elution & Collection cluster_analysis Analysis & Isolation pack 1. Pack Column (Silica Slurry) load 2. Load Sample (Concentrated Solution) pack->load elute 3. Elute with Mobile Phase (Apply Pressure) load->elute collect 4. Collect Fractions elute->collect tlc 5. Analyze Fractions (TLC) collect->tlc combine 6. Combine Pure Fractions tlc->combine evap 7. Evaporate Solvent combine->evap

Caption: Step-by-step workflow for flash column chromatography.

  • TLC Analysis: First, analyze the crude mixture by TLC to determine an appropriate solvent system. The ideal system will show good separation of the product spot (Rf value of ~0.3) from impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into the column and use positive pressure (air or nitrogen) to pack the bed firmly, avoiding any cracks or air bubbles.[6]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Pre-adsorbing the crude material onto a small amount of silica is an alternative "dry loading" method that often results in better separation. Carefully add the sample to the top of the packed silica bed.

  • Elution: Begin eluting with the mobile phase, starting with a low polarity (e.g., 10% Ethyl Acetate in Hexanes). Collect fractions continuously.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 15%, 20% Ethyl Acetate) to elute the more polar compounds. The target compound, being moderately polar, should elute from the column.

  • Fraction Analysis: Spot each collected fraction onto a TLC plate. Develop the plate and visualize the spots (e.g., under UV light).

  • Isolation: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified 4-Chloro-2-(dimethylamino)nicotinaldehyde.

Safety and Handling

As a chemical intermediate, 4-Chloro-2-(dimethylamino)nicotinaldehyde requires careful handling in a well-ventilated fume hood.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store the purified product in a tightly sealed container under a nitrogen atmosphere at 2-8°C to prevent degradation.[3]

References

  • CN118388401A - Preparation method of 4-amino-2-chloronicotinaldehyde.
  • 6-Chloro-4-(methylamino)nicotinaldehyde. PubChem, National Library of Medicine. [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. National Center for Biotechnology Information, PMC. [Link]

  • Column Chromatography. YouTube. [Link]

  • O Chem Column Chromatography (cc). YouTube. [Link]

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Application and Protocol Guide for the Characterization of 4-Chloro-2-(dimethylamino)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a suite of detailed analytical methodologies for the robust characterization of 4-Chloro-2-(dimethylamino)nicotinaldehyde, a substituted pyridine derivative of interest in pharmaceutical and chemical synthesis. This document is intended for researchers, quality control analysts, and drug development professionals, offering in-depth protocols for identity, purity, and stability assessment. The protocols herein are grounded in established principles of analytical chemistry and are designed to be self-validating, aligning with the principles outlined in the ICH Q2(R1) guideline on the validation of analytical procedures[1][2][3][4].

Introduction: The Analytical Imperative for a Substituted Nicotinaldehyde

4-Chloro-2-(dimethylamino)nicotinaldehyde (MW: 184.62 g/mol , Formula: C₈H₉ClN₂O) is a key building block in medicinal chemistry and materials science.[5][6][7][8] Its unique substitution pattern, featuring an electron-donating dimethylamino group, an electron-withdrawing chloro group, and a reactive aldehyde moiety on a pyridine scaffold, necessitates a multi-faceted analytical approach to ensure its identity, purity, and stability. In a drug development context, rigorous characterization is not merely a procedural step but a foundational requirement for regulatory submission and ensuring the safety and efficacy of the final product.

This guide eschews a one-size-fits-all template, instead presenting a logical workflow of orthogonal analytical techniques. Each method is chosen for its ability to probe specific molecular attributes of 4-Chloro-2-(dimethylamino)nicotinaldehyde, from its elemental composition and functional groups to its thermal stability and chromatographic behavior.

Structural Elucidation and Identification

The initial phase of characterization focuses on unequivocally confirming the chemical structure of the molecule. A combination of spectroscopic techniques provides a detailed "fingerprint" of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. Both ¹H and ¹³C NMR are essential for mapping the carbon-hydrogen framework of 4-Chloro-2-(dimethylamino)nicotinaldehyde.

Causality in Experimental Choices: The choice of a deuterated solvent like Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) is critical for dissolving the analyte without introducing interfering proton signals. The operating frequency of the spectrometer (e.g., 400 or 500 MHz) is chosen to achieve adequate spectral dispersion, allowing for the resolution of closely spaced signals.

Protocol 2.1: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of 4-Chloro-2-(dimethylamino)nicotinaldehyde for ¹H NMR (20-25 mg for ¹³C NMR) and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire the spectra on a calibrated NMR spectrometer. For ¹H NMR, a typical spectral width of 0-12 ppm is appropriate. For ¹³C NMR, a spectral width of 0-220 ppm is generally sufficient to capture all carbon environments, including the carbonyl carbon.[9]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Spectral Interpretation:

    • ¹H NMR: Expect to observe distinct signals for the aromatic protons on the pyridine ring, the aldehyde proton (typically in the δ 9-10 ppm region), and the methyl protons of the dimethylamino group.[9][10][11] The integration of these signals should correspond to the number of protons in each environment.

    • ¹³C NMR: Anticipate resonances for the aromatic carbons, the carbonyl carbon of the aldehyde (typically in the δ 190-200 ppm region), and the methyl carbons of the dimethylamino group.[9][12]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about the fragmentation pattern of the molecule, further confirming its identity.

Causality in Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique suitable for this polar molecule, minimizing excessive fragmentation and ensuring the observation of the molecular ion. The presence of a chlorine atom is a key structural feature that can be confirmed by the isotopic pattern in the mass spectrum.

Protocol 2.2: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Infuse the sample solution into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Spectral Interpretation:

    • Identify the molecular ion peak [M+H]⁺. The high-resolution measurement should confirm the elemental composition (C₈H₉ClN₂O).

    • Crucially, look for the isotopic pattern characteristic of a chlorine-containing compound. There should be two peaks, [M+H]⁺ and [M+2+H]⁺, with a relative intensity ratio of approximately 3:1, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[13]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule.

Causality in Experimental Choices: The Attenuated Total Reflectance (ATR) sampling technique is often preferred for solid samples as it requires minimal sample preparation. The key vibrational modes to identify are the C=O stretch of the aldehyde, C-N stretches, and vibrations associated with the substituted pyridine ring.

Protocol 2.3: FTIR Spectroscopy

  • Sample Preparation: Place a small amount of the solid 4-Chloro-2-(dimethylamino)nicotinaldehyde directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Spectral Interpretation: Identify the characteristic absorption bands.[14][15][16][17]

    • C=O Stretch (Aldehyde): A strong absorption band is expected in the region of 1680-1710 cm⁻¹ for an aromatic aldehyde.[9][18]

    • C-H Stretch (Aldehyde): Look for characteristic C-H stretching vibrations around 2720 cm⁻¹ and 2820 cm⁻¹.[18]

    • C-N Stretch: A stretching vibration for the C-N bond of the dimethylamino group should be observable.

    • Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring.

    • C-Cl Stretch: A band in the lower frequency region (typically below 800 cm⁻¹) can be attributed to the C-Cl stretch.

Table 1: Summary of Expected Spectroscopic Data
Technique Expected Observations
¹H NMRSignals for aromatic protons, a downfield aldehyde proton (δ ~9-10 ppm), and a singlet for the dimethylamino protons.
¹³C NMRResonances for aromatic carbons, a downfield carbonyl carbon (δ ~190-200 ppm), and methyl carbons.
HRMS (ESI+)[M+H]⁺ at m/z corresponding to C₈H₁₀ClN₂O, with a characteristic M+2 isotopic peak for chlorine.
FTIR (ATR)Strong C=O stretch (~1680-1710 cm⁻¹), aldehyde C-H stretches (~2720, 2820 cm⁻¹), and aromatic ring vibrations.

Purity Assessment and Quantification

Determining the purity of 4-Chloro-2-(dimethylamino)nicotinaldehyde is critical for its use in any application, particularly in drug development where impurities can have significant safety implications.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for purity determination and assay of pharmaceutical compounds. A well-developed HPLC method can separate the main component from any process-related impurities or degradation products.

Causality in Experimental Choices: Reversed-phase HPLC is the method of choice for moderately polar organic compounds like this one. A C18 column provides a non-polar stationary phase, and a mobile phase consisting of a mixture of water (often with a pH modifier like formic acid or ammonium acetate to ensure consistent ionization of the analyte) and an organic solvent like acetonitrile or methanol allows for the elution and separation of the components based on their polarity. UV detection is suitable as the pyridine ring and aldehyde group contain a chromophore that absorbs UV light.

Protocol 3.1: Reversed-Phase HPLC for Purity Analysis

  • Instrumentation: A standard HPLC system with a UV detector, a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), and an autosampler.

  • Mobile Phase Preparation: Prepare a mobile phase of, for example, 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: Determined by UV-Vis spectral analysis (see section 3.2), likely in the 254-320 nm range.

    • Gradient Elution: A typical gradient might start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute more non-polar components. A starting point could be: 95% A for 2 min, ramp to 95% B over 15 min, hold for 3 min, and then return to initial conditions to re-equilibrate.

  • Sample Preparation: Prepare a stock solution of 4-Chloro-2-(dimethylamino)nicotinaldehyde in the mobile phase (e.g., 1 mg/mL) and then dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. This method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[1][3][4]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simple and rapid technique for quantitative analysis and for determining the optimal detection wavelength for HPLC.

Causality in Experimental Choices: The conjugated π-system of the substituted pyridine ring is expected to absorb UV radiation. The choice of solvent is important as it can influence the wavelength of maximum absorbance (λ_max). A common solvent like methanol or ethanol is suitable.

Protocol 3.2: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol) to obtain an absorbance reading between 0.2 and 0.8 AU.

  • Data Acquisition: Scan the sample from 200 to 400 nm using a calibrated spectrophotometer, using the solvent as a blank.

  • Data Analysis: Determine the λ_max. This wavelength can then be used for the HPLC analysis to ensure maximum sensitivity.[19][20][21][22]

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and chlorine in the compound, serving as a fundamental check of its empirical formula.

Causality in Experimental Choices: This is a destructive technique that involves the combustion of the sample. The resulting gases are then analyzed to determine the elemental composition. This provides a direct measure of the compound's purity against its theoretical formula.

Protocol 3.3: Elemental Analysis

  • Sample Preparation: A small, accurately weighed amount of the dried sample is required.

  • Instrumentation: The analysis is performed using a dedicated elemental analyzer.

  • Data Analysis: The experimentally determined percentages of C, H, N, and Cl are compared to the theoretical values calculated from the empirical formula (C₈H₉ClN₂O). The results should be within ±0.4% of the theoretical values.

Table 2: Purity and Assay Techniques
Technique Purpose
HPLC-UVSeparation and quantification of the main component and any impurities.
UV-Vis SpectroscopyDetermination of λ_max for optimal HPLC detection and for quantitative analysis via Beer's Law.
Elemental AnalysisConfirmation of the empirical formula and fundamental purity assessment.

Physicochemical Properties and Stability

Understanding the thermal stability and solid-state properties of 4-Chloro-2-(dimethylamino)nicotinaldehyde is crucial for its handling, storage, and formulation.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability, melting point, and any phase transitions of the material.

Causality in Experimental Choices: TGA measures the change in mass as a function of temperature, indicating the decomposition temperature. DSC measures the heat flow into or out of a sample as it is heated, revealing events like melting, crystallization, and glass transitions.

Protocol 4.1: Thermal Analysis

  • Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum or ceramic pan.

  • TGA Analysis: Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature at which complete decomposition occurs (e.g., 600 °C).

  • DSC Analysis: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) through its expected melting point.

  • Data Analysis:

    • TGA: Determine the onset of decomposition from the TGA curve.

    • DSC: Determine the melting point (onset and peak) and the enthalpy of fusion from the DSC thermogram.[23][24][25][26][27]

Workflow and Data Integration

The characterization of 4-Chloro-2-(dimethylamino)nicotinaldehyde is a holistic process where data from multiple techniques are integrated to build a complete profile of the molecule.

Caption: Integrated analytical workflow for comprehensive characterization.

Conclusion

The analytical techniques and protocols outlined in this guide provide a robust framework for the comprehensive characterization of 4-Chloro-2-(dimethylamino)nicotinaldehyde. By employing a combination of spectroscopic, chromatographic, and thermal analysis methods, researchers and drug development professionals can confidently ascertain the identity, purity, and stability of this important chemical entity. Adherence to these scientifically sound and self-validating protocols will ensure data integrity and support regulatory compliance, ultimately facilitating the successful application of this molecule in its intended field.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]

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How to derivatize 4-Chloro-2-(dimethylamino)nicotinaldehyde for biological assays.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Derivatization of 4-Chloro-2-(dimethylamino)nicotinaldehyde for Advanced Biological Assays

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the chemical derivatization of 4-Chloro-2-(dimethylamino)nicotinaldehyde, a heterocyclic aldehyde with potential applications in drug discovery and chemical biology. The protocols detailed herein are designed for researchers, scientists, and drug development professionals seeking to modify this molecule for use in a range of biological assays. We will explore the fundamental reactivity of the aldehyde functional group and provide step-by-step methodologies for fluorescent labeling, biotinylation for affinity-based studies, and covalent conjugation to carrier proteins. Each protocol is presented with an emphasis on the underlying chemical principles, purification strategies, and analytical validation to ensure scientific rigor and reproducibility.

Introduction: The Strategic Value of 4-Chloro-2-(dimethylamino)nicotinaldehyde

4-Chloro-2-(dimethylamino)nicotinaldehyde is a substituted pyridine derivative (MW: 184.62 g/mol )[1][2]. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The specific substitution pattern of this molecule—an electron-donating dimethylamino group and an electron-withdrawing chlorine atom—modulates the electronic properties of the aromatic ring, while the aldehyde group serves as a versatile chemical handle for further modification.

However, in its native state, the utility of a small molecule like this in complex biological systems is limited. To transform it from a simple chemical entity into a sophisticated biological probe, derivatization is essential. By attaching functional moieties such as fluorophores or affinity tags, researchers can track the molecule's localization in cells, identify its binding partners, or elicit specific immune responses. This guide provides the foundational chemistry and practical protocols to achieve these goals.

Core Chemistry: The Aldehyde as a Gateway for Bioconjugation

The aldehyde functional group is the cornerstone of the derivatization strategies discussed. Its electrophilic carbon is susceptible to nucleophilic attack by primary amines, hydrazines, and alkoxyamines. The initial reaction typically forms a Schiff base (an imine) or a related hydrazone/oxime, which can then be used directly or stabilized through reduction.

The general workflow for derivatizing 4-Chloro-2-(dimethylamino)nicotinaldehyde involves selecting a derivatization agent based on the desired application, performing the conjugation reaction, purifying the product, and validating its structure and purity.

G cluster_start Starting Material cluster_strategies Derivatization Strategies cluster_applications Biological Applications start 4-Chloro-2-(dimethylamino)nicotinaldehyde fluorescent Strategy 1: Fluorescent Labeling start->fluorescent Add Fluorescent Hydrazide/Amine biotin Strategy 2: Biotinylation start->biotin Add Biotin Hydrazide protein Strategy 3: Protein Conjugation start->protein Add Protein & Reducing Agent imaging Cellular Imaging & Fluorescence Assays fluorescent->imaging pulldown Affinity Purification & Pull-Down Assays biotin->pulldown immuno Immunogen Preparation & Bioconjugates protein->immuno

Figure 1. General workflow for the derivatization of 4-Chloro-2-(dimethylamino)nicotinaldehyde.

Strategy 1: Fluorescent Labeling for Cellular Imaging

Attaching a fluorescent dye enables the visualization of the molecule in cells, providing insights into its uptake, distribution, and localization.[] The most common method for labeling aldehydes is through the formation of a stable hydrazone bond with a fluorescent hydrazide.[4]

Causality Behind Experimental Choices:
  • Reagent: We select a hydrazide-modified fluorophore (e.g., Dansyl hydrazide, Lucifer yellow hydrazide) because the hydrazone bond formed is more stable under physiological pH than a typical imine (Schiff base).

  • Catalyst: A mild acid catalyst (e.g., acetic acid) is used to protonate the aldehyde's carbonyl oxygen, making it more electrophilic and accelerating the reaction without causing degradation of the starting material or fluorophore.

  • Solvent: Anhydrous methanol or ethanol is chosen to dissolve the reactants and facilitate the reaction while minimizing competitive reactions with water.

Protocol 3.1: Synthesis of a Fluorescently Labeled Derivative
  • Reagent Preparation:

    • Dissolve 10 mg of 4-Chloro-2-(dimethylamino)nicotinaldehyde (approx. 54 µmol) in 1 mL of anhydrous methanol.

    • Dissolve 1.1 molar equivalents of a fluorescent hydrazide (e.g., Dansyl hydrazide, ~14.5 mg, 54 µmol) in 1 mL of anhydrous methanol.

  • Reaction Setup:

    • In a clean, dry 5 mL glass vial, combine the aldehyde solution with the fluorescent hydrazide solution.

    • Add 5 µL of glacial acetic acid to catalyze the reaction.

    • Seal the vial, protect it from light (wrap in aluminum foil), and stir at room temperature for 4-6 hours.

  • Monitoring:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). The product spot should be fluorescent and have a different Rf value than the starting materials.

  • Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the resulting residue using reverse-phase High-Performance Liquid Chromatography (HPLC).[5][6]

  • Validation:

    • Confirm the identity and purity of the final product using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8][9]

ParameterValuePurpose
Starting Aldehyde 1.0 eqThe core molecule to be derivatized.
Fluorescent Hydrazide 1.1 eqProvides the fluorescent tag. A slight excess ensures complete consumption of the aldehyde.
Catalyst (Acetic Acid) ~0.1 eqSpeeds up the formation of the hydrazone bond.
Reaction Time 4-6 hoursTypical duration for hydrazone formation at room temperature.
Expected Yield 60-80%A realistic yield post-purification for this type of conjugation.

Strategy 2: Biotinylation for Affinity-Based Assays

Biotinylation is the process of attaching biotin to a molecule of interest. The high-affinity interaction between biotin and streptavidin (or avidin) can then be exploited for affinity purification or pull-down assays to identify binding partners.[10][11] The chemistry is analogous to fluorescent labeling, typically using a biotin derivative containing a hydrazide group.[12]

Protocol 4.1: Synthesis of a Biotinylated Derivative
  • Reagent Preparation:

    • Dissolve 10 mg of 4-Chloro-2-(dimethylamino)nicotinaldehyde (approx. 54 µmol) in 1 mL of Dimethylformamide (DMF).

    • Dissolve 1.2 molar equivalents of Biotin-LC-Hydrazide (~25 mg, 65 µmol) in 1 mL of DMF. The long-chain (LC) spacer minimizes steric hindrance.

  • Reaction Setup:

    • Combine the two solutions in a 5 mL vial.

    • Add 5 µL of glacial acetic acid.

    • Stir the reaction at 37 °C for 6-8 hours. A slightly elevated temperature can improve reaction efficiency.

  • Purification:

    • Dilute the reaction mixture with water and purify directly using preparative reverse-phase HPLC.[13]

  • Validation:

    • Analyze the purified product by MS to confirm the correct mass of the biotinylated conjugate and by ¹H-NMR to confirm its structure.[14] The resulting biotinylated probe can be used in pull-down assays with cell lysates, followed by western blotting to identify interacting proteins.[15]

Strategy 3: Protein Conjugation via Reductive Amination

Covalently linking the small molecule to a carrier protein (e.g., Bovine Serum Albumin, BSA) is often done to generate an immunogen for antibody production.[16] The most robust method for this is reductive amination. This two-step, one-pot process involves the initial formation of a Schiff base between the aldehyde and the primary amine of a lysine residue on the protein, followed by immediate reduction to a stable secondary amine.[17][18]

Causality Behind Experimental Choices:
  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is the classic reagent of choice.[19] It is mild enough not to reduce the starting aldehyde but is effective at reducing the intermediate iminium ion as it forms.[18] This selectivity is crucial for an efficient one-pot reaction.

  • pH Control: The reaction is performed in a slightly acidic buffer (pH ~6.0-7.0). This pH is a compromise: it's low enough to facilitate Schiff base formation but not so low as to hydrolyze the reducing agent or denature the protein.[19]

  • Molar Ratio: A significant molar excess of the small molecule to the protein is used to achieve a sufficient degree of labeling on the protein, as multiple lysine residues are available for reaction.

G compound_node 4-Chloro-2-(dimethylamino)nicotinaldehyde R-CHO intermediate_node Unstable Schiff Base P-N=CHR compound_node:f1->intermediate_node:f1 + protein_node Protein P-NH₂ (Lysine) protein_node:f1->intermediate_node:f1 product_node Stable Conjugate P-NH-CH₂R intermediate_node:f1->product_node:f1 Reduction reductant_node {NaBH₃CN} reductant_node->intermediate_node:f1

Figure 2. Reaction scheme for reductive amination.

Protocol 5.1: Conjugation to Bovine Serum Albumin (BSA)
  • Reagent Preparation:

    • Dissolve 20 mg of BSA in 4 mL of Phosphate-Buffered Saline (PBS), pH 7.2.

    • Dissolve 5 mg of 4-Chloro-2-(dimethylamino)nicotinaldehyde in 1 mL of DMF.

    • Prepare a fresh solution of 1 M Sodium Cyanoborohydride (NaBH₃CN) in water. Caution: NaBH₃CN is toxic. Handle with appropriate personal protective equipment.

  • Reaction Setup:

    • Slowly add the small molecule solution to the stirring BSA solution. Allow this to react for 30 minutes at room temperature to form the initial Schiff bases.

    • Add 50 µL of the 1 M NaBH₃CN solution to the mixture.

    • Seal the reaction vessel and allow it to stir gently overnight at 4 °C.

  • Purification:

    • The next day, quench any remaining reducing agent by adding 100 µL of 1 M Tris buffer, pH 7.5.

    • Remove the unreacted small molecule and byproducts by extensive dialysis against PBS at 4 °C. Change the buffer 3-4 times over 48 hours. Alternatively, use a desalting column for faster purification.

  • Validation:

    • Determine the conjugation ratio (moles of small molecule per mole of protein) using UV-Vis spectroscopy by comparing the absorbance of the conjugate to a standard curve of the free small molecule.

    • Confirm the increase in molecular weight of the protein conjugate using SDS-PAGE.

Purification and Analytical Validation: Ensuring Trustworthiness

Every protocol must be a self-validating system. The final product of any derivatization must be rigorously purified and characterized to ensure that the observed biological effects are due to the intended molecule and not impurities.

  • Purification:

    • Reverse-Phase HPLC (RP-HPLC): This is the gold standard for purifying small molecule derivatives.[5] It separates compounds based on their hydrophobicity. A gradient of water and an organic solvent (like acetonitrile) is typically used.[13]

    • Dialysis/Size-Exclusion Chromatography: Essential for purifying protein conjugates, separating the large protein product from small, unreacted molecules.

  • Characterization:

    • Mass Spectrometry (MS): Provides the exact molecular weight of the derivatized product, confirming a successful conjugation. High-resolution MS can confirm the elemental composition.[9]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information. For small molecule derivatives, ¹H and ¹³C NMR can confirm the formation of the new covalent bond (e.g., the disappearance of the aldehyde proton signal and the appearance of new signals for the hydrazone or reduced amine).[7][20]

Conclusion

4-Chloro-2-(dimethylamino)nicotinaldehyde serves as an exemplary starting point for the development of bespoke chemical probes. The aldehyde functional group provides a reliable and versatile point of attachment for a wide array of functional moieties. By following the detailed protocols for fluorescent labeling, biotinylation, and protein conjugation outlined in this guide, researchers can effectively transform this compound into a powerful tool for investigating complex biological systems. The emphasis on rigorous purification and analytical validation ensures that the resulting data is both reliable and reproducible, upholding the highest standards of scientific integrity.

References

  • Vertex AI Search. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
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  • ResearchGate. (2025). Reverse-phase HPLC Analysis and Purification of Small Molecules.
  • NIH. (n.d.). Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue.
  • NIH. (n.d.). Click Chemistry Conjugations.
  • KD Pharma Group. (n.d.). Purification Technologies Small Molecules.
  • RSC Publishing. (2016). Site-selective incorporation and ligation of protein aldehydes. Organic & Biomolecular Chemistry.
  • Wikipedia. (n.d.). Click chemistry.
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  • Journal of the American Chemical Society. (2014). A Modular Approach for Assembling Aldehyde-Tagged Proteins on DNA Scaffolds.
  • RSC Publishing. (n.d.). Tunable fluorescent probes for detecting aldehydes in living systems.
  • News-Medical.Net. (2019). Characterizing Small Molecules with NMR.
  • PMC - PubMed Central. (n.d.). NMR Characterization of RNA Small Molecule Interactions.
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  • PubMed. (2012). Quantitative fluorescence labeling of aldehyde-tagged proteins for single-molecule imaging.
  • Santa Cruz Biotechnology. (n.d.). 4-Chloro-2-(dimethylamino)nicotinaldehyde.
  • PMC - PubMed Central. (2012). Quantitative Fluorescent Labeling of Aldehyde-Tagged Proteins for Single-Molecule Imaging.
  • Parchem. (n.d.). 4-Chloro-2-(dimethylamino)nicotinaldehyde (Cas 2270915-07-4).
  • ChemicalBook. (n.d.). 4-Chloro-2-(dimethylamino)nicotinaldehyde.
  • BLD Pharm. (n.d.). 1160474-84-9|4-Chloro-2-(dimethylamino)nicotinaldehyde.
  • ResearchGate. (n.d.). Conjugation of Peptides to Carrier Proteins via Glutaraldehyde.
  • ResearchGate. (2025). Structure verification of small molecules using mass spectrometry and NMR spectroscopy.
  • ResearchGate. (2025). Biotinylated Probes for the Analysis of Protein Modification by Electrophiles.
  • ResearchGate. (2025). Detection of Protein Carbonyls by Means of Biotin Hydrazide-Streptavidin Affinity Methods.
  • MDPI. (2023). Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2.
  • Bioclone. (n.d.). Explore the World of Proteomics with Pull-Down Assay!.
  • PubMed. (2023). Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2.
  • ResearchGate. (2025). Synthesis and Biological Activities of Nicotinaldehyde Based 1,4-Dihydropyridinedicarboxylates.

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Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 4-Chloro-2-(dimethylamino)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides detailed protocols and expert insights for the synthesis of novel heterocyclic compounds utilizing 4-Chloro-2-(dimethylamino)nicotinaldehyde as a versatile starting material. This pyridinic scaffold is uniquely functionalized with an aldehyde for condensation reactions, a chloro group for nucleophilic substitution or cross-coupling, and a dimethylamino group that modulates the electronic properties of the ring. We present two robust, field-proven protocols for the synthesis of medicinally relevant pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines. The causality behind experimental choices, self-validating system checks, and data interpretation are discussed to empower researchers in drug development and synthetic chemistry.

Introduction: The Versatility of 4-Chloro-2-(dimethylamino)nicotinaldehyde

4-Chloro-2-(dimethylamino)nicotinaldehyde is a highly valuable and strategic building block in modern heterocyclic chemistry. Its trifunctional nature allows for a diverse range of chemical transformations, enabling the construction of complex fused ring systems. The electron-donating dimethylamino group at the 2-position activates the pyridine ring, influencing the regioselectivity of subsequent reactions. The aldehyde at the 3-position is a prime site for condensation and cyclization, while the chloro group at the 4-position serves as an excellent leaving group for intramolecular or intermolecular nucleophilic aromatic substitution (SNAr) and as a handle for metal-catalyzed cross-coupling reactions.

The heterocyclic cores derived from this starting material, such as pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines, are privileged scaffolds in medicinal chemistry. Pyrazolo[3,4-b]pyridines are known to exhibit a wide array of biological activities, including antiviral, anti-inflammatory, and anti-tumor properties[1]. Similarly, the thieno[2,3-b]pyridine core is present in compounds investigated for cancer chemotherapy and other therapeutic applications[2][3]. This guide provides researchers with the foundational protocols to access these important classes of compounds.

PART A: Synthesis of 6-(Dimethylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol

This protocol details the synthesis of a pyrazolo[3,4-b]pyridine derivative through a condensation-cyclization cascade. The reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular nucleophilic aromatic substitution.

I. Scientific Principle & Causality

The synthesis is a two-step, one-pot process. First, the aldehyde group of 4-chloro-2-(dimethylamino)nicotinaldehyde reacts with a hydrazine (e.g., phenylhydrazine) to form a hydrazone intermediate. This is a classical nucleophilic addition-elimination reaction[4]. The subsequent and key step is the intramolecular cyclization. The nitrogen atom of the hydrazone acts as an internal nucleophile, attacking the carbon atom bearing the chloro substituent (C4 of the pyridine ring). The presence of a base is crucial here; it facilitates the deprotonation of the N-H proton of the hydrazone, significantly increasing its nucleophilicity and driving the cyclization forward. The reaction is typically heated to overcome the activation energy for the SNAr cyclization step[5]. The final product is a stable, fused heterocyclic system.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4", arrowhead=vee];

} caption [label="Workflow for Pyrazolo[3,4-b]pyridine Synthesis.", fontname="Helvetica-Oblique", fontsize=10];

II. Detailed Experimental Protocol

Materials:

  • 4-Chloro-2-(dimethylamino)nicotinaldehyde (1.0 eq)

  • Phenylhydrazine (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Ethanol (EtOH)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Deionized Water

Procedure:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Chloro-2-(dimethylamino)nicotinaldehyde (1.85 g, 10 mmol, 1.0 eq) and anhydrous ethanol (100 mL). Stir until the solid is fully dissolved.

  • Hydrazone Formation: Add phenylhydrazine (1.19 g, 11 mmol, 1.1 eq) to the solution at room temperature. Stir the reaction mixture for 1 hour. Monitor the formation of the hydrazone intermediate by Thin Layer Chromatography (TLC) (Eluent: 30% EtOAc in Hexanes).

  • Cyclization: Add anhydrous potassium carbonate (2.76 g, 20 mmol, 2.0 eq) to the reaction mixture. Heat the suspension to reflux (approx. 78°C) and maintain for 12-16 hours. Monitor the reaction progress by TLC until the starting material/intermediate spot has been consumed.

  • Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. To the resulting residue, add deionized water (50 mL) and ethyl acetate (50 mL). Stir vigorously for 10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the aqueous layer twice more with ethyl acetate (2 x 25 mL). Combine all organic extracts.

  • Purification: Wash the combined organic layer with brine (25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of 30-50% ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.

III. Self-Validation and Data Interpretation

A successful reaction is validated by the characterization of the final product.

ParameterExpected Observation
¹H NMR Disappearance of the aldehyde proton signal (~10 ppm). Appearance of new aromatic protons corresponding to the fused pyrazole ring. The pyridine ring protons will also show a shift.
¹³C NMR Disappearance of the aldehyde carbonyl carbon (~190 ppm). Appearance of new quaternary carbon signals in the aromatic region.
Mass Spectrometry (HRMS) The observed m/z value should match the calculated exact mass for the product C₁₄H₁₄N₄O.
IR Spectroscopy Disappearance of the strong C=O stretching band of the aldehyde (~1690 cm⁻¹). Appearance of a broad O-H stretch if the product exists in the pyridinol tautomeric form.

PART B: Synthesis of Ethyl 2-amino-6-(dimethylamino)thieno[2,3-b]pyridine-3-carboxylate

This protocol outlines the synthesis of a polysubstituted thieno[2,3-b]pyridine via a modified Gewald aminothiophene synthesis. This multicomponent reaction offers a highly efficient route to construct the thiophene ring fused to the pyridine core.

I. Scientific Principle & Causality

The Gewald reaction is a cornerstone of thiophene synthesis, involving the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base[6][7]. In this adapted protocol, we utilize a variation where the chloro-aldehyde acts as the carbonyl component and the sulfur nucleophile is introduced via a reagent like ethyl thioglycolate.

The mechanism proceeds in several stages:

  • Knoevenagel Condensation: The aldehyde reacts with an active methylene compound, such as ethyl cyanoacetate, catalyzed by a base (e.g., piperidine), to form a vinylidene intermediate.

  • Michael Addition: A sulfur nucleophile, generated in situ, adds to the electron-deficient double bond of the vinylidene intermediate.

  • Intramolecular Cyclization & Tautomerization: The newly formed intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the stable, aromatic 2-aminothiophene product[8]. The chloro group at the 4-position of the starting material is retained in this particular sequence but can be a handle for further functionalization.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853", arrowhead=vee];

} caption [label="Workflow for Thieno[2,3-b]pyridine Synthesis.", fontname="Helvetica-Oblique", fontsize=10];

II. Detailed Experimental Protocol

Materials:

  • 4-Chloro-2-(dimethylamino)nicotinaldehyde (1.0 eq)

  • Ethyl cyanoacetate (1.0 eq)

  • Elemental Sulfur (S₈) (1.1 eq)

  • Morpholine (catalytic amount, ~0.2 eq)

  • Ethanol (EtOH)

  • Deionized Water

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 4-Chloro-2-(dimethylamino)nicotinaldehyde (1.85 g, 10 mmol, 1.0 eq), ethyl cyanoacetate (1.13 g, 10 mmol, 1.0 eq), and elemental sulfur (0.35 g, 11 mmol-S, 1.1 eq) in ethanol (50 mL).

  • Initiation: Add morpholine (0.17 mL, 2 mmol, 0.2 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. The reaction mixture typically becomes homogeneous before the product begins to precipitate. Monitor the reaction by TLC (Eluent: 40% EtOAc in Hexanes).

  • Isolation: After completion, cool the reaction mixture in an ice bath for 1 hour to maximize precipitation.

  • Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol, followed by cold deionized water to remove any residual salts and morpholine.

  • Drying: Dry the product under vacuum to a constant weight. If necessary, the product can be further purified by recrystallization from ethanol.

III. Self-Validation and Data Interpretation

Confirmation of the thieno[2,3-b]pyridine structure relies on spectroscopic analysis.

ParameterExpected Observation
¹H NMR Disappearance of the aldehyde proton signal (~10 ppm). Appearance of a broad singlet for the amino (-NH₂) protons. Signals for the ethyl ester (a quartet and a triplet) will be present.
¹³C NMR Disappearance of the aldehyde carbonyl carbon (~190 ppm). Appearance of the ester carbonyl (~165 ppm) and new aromatic/heteroaromatic carbons for the thiophene ring.
Mass Spectrometry (HRMS) The observed m/z value should correspond to the calculated exact mass for the product C₁₃H₁₄ClN₃O₂S.
IR Spectroscopy Appearance of N-H stretching bands (typically two sharp peaks around 3300-3500 cm⁻¹) for the amino group. A strong C=O stretching band for the ester group will be present (~1680 cm⁻¹).

References

  • Lynch, B. M., et al. (1980). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry.
  • Fiesselmann, H. (1950s). The Fiesselmann thiophene synthesis. Wikipedia. Available at: [Link]

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
  • Stavrou, E., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank, 2022(2), M1343. Available at: [Link]

  • Filo. (2024). Fiesselmann thiophene synthesis. Available at: [Link]

  • Leung, E., et al. (2020). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. RSC Medicinal Chemistry, 11(10), 1142-1150. Available at: [Link]

  • Semantic Scholar. (n.d.). Fiesselmann thiophene synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of starting material 1 needed for synthesis of pyrazolo[3,4-b]pyridine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for the synthesis of thieno[2,3-b]pyridines. Retrieved from [Link]

  • Katritzky, A. R., et al. (2006). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Arkivoc, 2006(5), 117-127. Available at: [Link]

  • Leung, E., et al. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules, 27(3), 785. Available at: [Link]

  • Al-Sehemi, A. G., et al. (2015). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridines and other related fused heterocyclic compounds. Molecules, 20(1), 1546-1557. Available at: [Link]

  • Gewald, K. (1960s). The Gewald reaction. Wikipedia. Available at: [Link]

  • Contreras, J., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(16), 4930. Available at: [Link]

  • ResearchGate. (n.d.). Fiesselmann thiophene synthesis. Retrieved from [Link]

  • Dotsenko, V. V., et al. (2020). Recent advances in the chemistry of thieno[2,3-b]pyridines 1. Methods of synthesis of thieno[2,3-b]pyridines. Russian Chemical Bulletin, 69(10), 1829-1858.
  • Dorcet, C., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100788. Available at: [Link]

  • Arkat USA. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

  • Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.
  • Arkat USA. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]

  • El-Gazzar, M. G., et al. (2021). Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine. IUCrData, 6(12), x211285. Available at: [Link]

  • ResearchGate. (n.d.). Reaction yields for the Knoevenagel condensation between ethyl 4-chloroacetoacetate (1) and benzaldehyde (2a) in ionic liquids. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic substitution of chlorine with hydrazine and methylhydrazine in chlorinated pyridazines and pyridazones. Retrieved from [Link]

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Laboratory-Scale Synthesis and Purification of 4-amino-2-chloronicotinaldehyde: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed, robust, and reproducible protocol for the laboratory-scale synthesis and purification of 4-amino-2-chloronicotinaldehyde, a pivotal intermediate in pharmaceutical research and drug development. The synthesis is achieved through a two-step process commencing with the directed ortho-metalation and formylation of 2-chloro-4-fluoropyridine, followed by a nucleophilic aromatic substitution to introduce the amino group. This document offers in-depth explanations of the reaction mechanisms, step-by-step experimental procedures, and comprehensive purification protocols. All quantitative data is summarized for clarity, and key transformations are visualized through reaction and workflow diagrams to ensure facile replication and understanding by researchers, scientists, and drug development professionals.

Introduction: The Significance of 4-amino-2-chloronicotinaldehyde

4-amino-2-chloronicotinaldehyde is a key heterocyclic building block in medicinal chemistry. Its unique substitution pattern, featuring an aldehyde for further functionalization, a nucleophilic amino group, and a reactive chloro group, makes it a versatile precursor for the synthesis of complex nitrogen-containing heterocycles, including pyridopyrimidines and other fused ring systems that are prevalent in a wide array of biologically active molecules. The controlled and efficient synthesis of this intermediate is therefore of paramount importance for the advancement of various drug discovery programs.

Core Synthetic Strategy: A Two-Step Approach

The presented synthesis of 4-amino-2-chloronicotinaldehyde is accomplished via a two-step pathway that is both efficient and scalable for laboratory purposes. The overall strategy is outlined below:

  • Directed ortho-Metalation and Formylation: The synthesis initiates with the regioselective formylation of 2-chloro-4-fluoropyridine. This is achieved through a directed ortho-metalation using a strong, non-nucleophilic base, lithium diisopropylamide (LDA), followed by quenching with an electrophilic formylating agent, N,N-dimethylformamide (DMF). This reaction is a variant of the Vilsmeier-Haack reaction, which is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4]

  • Nucleophilic Aromatic Amination: The intermediate, 2-chloro-4-fluoropyridine-3-carbaldehyde, undergoes a nucleophilic aromatic substitution (SNAr) reaction. The highly activated fluoro group at the C4 position is displaced by ammonia to yield the desired 4-amino-2-chloronicotinaldehyde.

This synthetic route is advantageous due to the commercial availability of the starting material and the well-established nature of the chemical transformations involved.

Reaction Mechanisms and Scientific Rationale

Step 1: Directed ortho-Metalation and Formylation

The first step of the synthesis is a directed ortho-metalation followed by formylation. The reaction proceeds via the following mechanistic steps:

  • Deprotonation: Lithium diisopropylamide (LDA), a sterically hindered strong base, selectively abstracts the proton at the C3 position of the pyridine ring. The chloro and fluoro substituents direct the deprotonation to this position.

  • Formation of the Vilsmeier Reagent: While not explicitly a Vilsmeier-Haack reaction in the classical sense (which typically involves phosphorus oxychloride), the quenching with DMF proceeds through a similar electrophilic species.

  • Nucleophilic Attack and Formylation: The lithiated pyridine acts as a potent nucleophile, attacking the electrophilic carbon of the protonated DMF (or a related species in situ).

  • Hydrolysis: Subsequent workup with water hydrolyzes the resulting intermediate to afford the desired aldehyde, 2-chloro-4-fluoropyridine-3-carbaldehyde.

Step 2: Nucleophilic Aromatic Amination (SNAr)

The second step involves the selective amination at the C4 position. The rationale for this selectivity is as follows:

  • Activation by Electron-Withdrawing Groups: The pyridine ring nitrogen and the adjacent chloro and formyl groups are strongly electron-withdrawing. This electronic pull renders the pyridine ring electron-deficient and susceptible to nucleophilic attack.

  • Leaving Group Ability: Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which stabilizes the partial negative charge that develops in the transition state (the Meisenheimer complex).

  • Regioselectivity: The C4 position is more activated towards nucleophilic attack than the C2 position due to the combined electron-withdrawing effects of the ring nitrogen and the formyl group.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-chloro-4-fluoropyridine≥98%Commercially Available
Diisopropylamine≥99.5%, anhydrousCommercially AvailableStore over molecular sieves.
n-Butyllithium2.5 M in hexanesCommercially AvailableHandle under inert atmosphere.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially AvailableUse freshly distilled from sodium/benzophenone.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
1,4-DioxaneAnhydrous, ≥99.8%Commercially Available
Ammonia solution28-30% in waterCommercially Available
Diethyl etherAnhydrousCommercially Available
Ethyl acetateHPLC gradeCommercially Available
HexanesHPLC gradeCommercially Available
Anhydrous sodium sulfateGranularCommercially Available
Silica gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Step 1: Synthesis of 2-chloro-4-fluoropyridine-3-carbaldehyde

WARNING: This reaction should be performed in a well-ventilated fume hood under an inert atmosphere (nitrogen or argon). n-Butyllithium is pyrophoric and reacts violently with water. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • Preparation of LDA: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL). Cool the flask to -78 °C using a dry ice/acetone bath. To the cooled THF, add diisopropylamine (5.8 mL, 41.5 mmol) via syringe. Slowly add n-butyllithium (16.6 mL, 2.5 M in hexanes, 41.5 mmol) dropwise while maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).

  • Addition of Starting Material: In a separate flame-dried flask, dissolve 2-chloro-4-fluoropyridine (5.0 g, 38.0 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the LDA solution at -78 °C over 30 minutes.

  • Formylation: After stirring the reaction mixture at -78 °C for 1 hour, add anhydrous N,N-dimethylformamide (DMF, 3.5 mL, 45.6 mmol) dropwise.

  • Quenching: Stir the reaction at -78 °C for an additional 2 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL). Wash the combined organic layers with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 2-chloro-4-fluoropyridine-3-carbaldehyde can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., 9:1 to 4:1).

Step 2: Synthesis of 4-amino-2-chloronicotinaldehyde

WARNING: This reaction involves ammonia, which is corrosive and has a pungent odor. Perform this reaction in a well-ventilated fume hood.

  • Reaction Setup: In a pressure-resistant sealed tube, dissolve the purified 2-chloro-4-fluoropyridine-3-carbaldehyde (2.0 g, 12.5 mmol) in 1,4-dioxane (20 mL).[5]

  • Addition of Ammonia: To this solution, add aqueous ammonia (28-30%, 20 mL).[5]

  • Reaction: Seal the tube tightly and stir the mixture at room temperature for 2-3 hours.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion of the reaction, a precipitate will form. Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the collected solid with cold water (2 x 10 mL) and then with a small amount of cold diethyl ether (10 mL). Dry the product under vacuum to afford 4-amino-2-chloronicotinaldehyde as a solid.

Purification and Characterization

Purification Protocol

While the product often precipitates in high purity, further purification can be achieved by recrystallization or column chromatography.

  • Recrystallization: The crude product can be recrystallized from a suitable solvent system such as ethanol/water or ethyl acetate/hexanes to yield a highly pure solid.

  • Column Chromatography: If necessary, the product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Characterization Data
AnalysisExpected Result
Appearance White to off-white solid
¹H NMR (400 MHz, CDCl₃) δ 9.81 (s, 1H), 8.97 (m, 1H), 7.48-7.52 (m, 1H)[5]
Purity (HPLC) >98%

Safety and Handling

  • 4-amino-2-chloronicotinaldehyde: Handle with care. Avoid inhalation, ingestion, and contact with skin and eyes. In case of contact, rinse thoroughly with water.[6]

  • Reagents: All reagents should be handled in a fume hood with appropriate PPE. n-Butyllithium is pyrophoric and moisture-sensitive. Ammonia is corrosive.

Visualizing the Process

Synthetic Workflow

Synthetic_Workflow cluster_step1 Step 1: Formylation cluster_step2 Step 2: Amination start1 2-Chloro-4-fluoropyridine lda LDA, THF, -78°C start1->lda 1. dmf DMF, -78°C lda->dmf 2. intermediate 2-Chloro-4-fluoropyridine-3-carbaldehyde dmf->intermediate 3. Quench & Workup start2 2-Chloro-4-fluoropyridine-3-carbaldehyde ammonia NH₃(aq), 1,4-Dioxane, RT start2->ammonia product 4-Amino-2-chloronicotinaldehyde ammonia->product purification Purification (Recrystallization/Chromatography) product->purification

Caption: Overall workflow for the synthesis of 4-amino-2-chloronicotinaldehyde.

Reaction Scheme

Reaction_Scheme reactant1 2-Chloro-4-fluoropyridine intermediate 2-Chloro-4-fluoropyridine-3-carbaldehyde reactant1->intermediate Step 1 cond1 1. LDA, THF, -78°C 2. DMF 3. H₂O product 4-Amino-2-chloronicotinaldehyde intermediate->product Step 2 cond2 NH₃(aq), 1,4-Dioxane, RT

Caption: Two-step reaction scheme for the synthesis.

Conclusion

The protocol described herein provides a reliable and efficient method for the laboratory-scale synthesis of 4-amino-2-chloronicotinaldehyde. By following the detailed steps and understanding the underlying chemical principles, researchers can confidently produce this valuable intermediate for their drug discovery and development endeavors. The use of readily available starting materials and well-understood reaction mechanisms makes this a practical and accessible synthetic route.

References

  • Preparation method of 4-amino-2-chloronicotinaldehyde. CN118388401A.
  • Vilsmeier-Haack Reaction. Chem-Station Int. Ed. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. International Journal of Industrial Chemistry. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

Sources

Troubleshooting & Optimization

Identifying common impurities in 4-Chloro-2-(dimethylamino)nicotinaldehyde synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for the synthesis of 4-Chloro-2-(dimethylamino)nicotinaldehyde. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you identify and mitigate common impurities encountered during the synthesis of this key chemical intermediate.

Introduction

4-Chloro-2-(dimethylamino)nicotinaldehyde is a substituted pyridine derivative valuable as a building block in the synthesis of various pharmaceutical compounds and complex organic molecules. Its preparation is most commonly achieved via the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich heterocyclic and aromatic compounds.[1][2][3][4] This reaction involves the in-situ formation of a Vilsmeier reagent from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, typically phosphorus oxychloride (POCl₃).[1][5][6] While effective, this synthesis is prone to the formation of several impurities if not performed under carefully controlled conditions. This guide is designed to serve as a senior application scientist's field notes, helping you navigate the challenges of this synthesis.

Common Synthesis Pathway & Mechanism

The synthesis proceeds via the formation of the Vilsmeier reagent (a chloroiminium ion), which then acts as the electrophile in an electrophilic aromatic substitution reaction with the 2-(dimethylamino)-4-chloropyridine substrate. The electron-donating dimethylamino group activates the pyridine ring, directing the formylation to the adjacent C-3 position. The resulting iminium intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde.[1][2][5]

Synthesis_Workflow reagents DMF + POCl₃ vilsmeier Vilsmeier Reagent ([Me₂N=CHCl]⁺) reagents->vilsmeier Forms reaction Electrophilic Aromatic Substitution vilsmeier->reaction substrate 2-(dimethylamino)- 4-chloropyridine substrate->reaction intermediate Iminium Salt Intermediate reaction->intermediate workup Aqueous Workup (e.g., H₂O, NaOAc) intermediate->workup product Crude Product workup->product purification Purification (Chromatography/ Recrystallization) product->purification final_product Pure 4-Chloro-2- (dimethylamino) nicotinaldehyde purification->final_product Impurity_Formation SM Starting Material 2-(dimethylamino)-4-chloropyridine Product Target Product 4-Chloro-2-(dimethylamino) nicotinaldehyde SM->Product + Vilsmeier Reagent (Main Path) Impurity3 Impurity 3: Unreacted Starting Material SM->Impurity3 Incomplete Reaction Vilsmeier Vilsmeier Reagent Vilsmeier->Product Impurity1 Impurity 1: Unhydrolyzed Iminium Salt Product->Impurity1 Incomplete Aqueous Workup Impurity2 Impurity 2: 4-Hydroxy-2-(dimethylamino) nicotinaldehyde Product->Impurity2 Harsh Basic Workup (Hydrolysis)

Sources

How to optimize reaction conditions for nicotinaldehyde synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for nicotinaldehyde (3-pyridinecarboxaldehyde) synthesis. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your synthetic work. Nicotinaldehyde is a crucial intermediate in the pharmaceutical and agrochemical industries, and its efficient synthesis is paramount.[1][2][3]

Frequently Asked Questions (FAQs)

Here we address some of the most common overarching questions encountered during the synthesis of nicotinaldehyde.

Q1: My overall yield for nicotinaldehyde synthesis is consistently low. What are the most common culprits?

A1: Low yields can arise from several factors, and the root cause often depends on your chosen synthetic route. Here are the primary areas to investigate:

  • Incomplete Reaction: The reaction may not have reached completion. To address this, you can try extending the reaction time or moderately increasing the temperature. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal endpoint.[4]

  • Suboptimal Reagent Quality: The purity of your starting materials and reagents is critical. Impurities can interfere with the reaction or poison catalysts. Always use reagents of appropriate grade and consider purification of starting materials if their quality is uncertain. For instance, commercial nicotinaldehyde used in subsequent steps should be free of nicotinic acid, which can be removed by treating an ethanolic solution with potassium carbonate followed by fractional distillation.[5]

  • Catalyst Deactivation: In catalytic processes, such as the hydrogenation of 3-cyanopyridine, the catalyst (e.g., Raney-nickel) can lose activity. This can be due to poisoning by strong acids or other impurities.[4] Ensure you are using the correct reaction conditions as specified in reliable protocols and consider using fresh catalyst for each run.

  • Side Reactions: The formation of byproducts is a significant cause of yield loss. For example, in the reduction of nicotinic acid derivatives, over-reduction to the corresponding alcohol is a common issue.[4] Conversely, during the oxidation of 3-picoline, over-oxidation to nicotinic acid can occur.[4] Optimizing reaction conditions to favor the aldehyde is key.

Q2: What are the most effective methods for purifying nicotinaldehyde?

A2: The choice of purification method depends on the scale of your reaction and the nature of the impurities.

  • Fractional Distillation: This is a very common and effective method for purifying liquid aldehydes like nicotinaldehyde, especially on a larger scale. Distillation under reduced pressure is recommended to avoid thermal degradation.[4][5]

  • Crystallization: If your nicotinaldehyde derivative is a solid, or if it can be converted to a solid derivative, recrystallization is an excellent technique for achieving high purity.[1][4]

  • Column Chromatography: For smaller scale reactions or when dealing with impurities of similar volatility, column chromatography is a powerful separation tool.[4]

  • Bisulfite Adduct Formation: Aldehydes can be selectively separated from non-carbonyl compounds by forming a reversible crystalline adduct with sodium bisulfite. The aldehyde can then be regenerated by treating the adduct with an acid or base.[4]

Troubleshooting Guide by Synthetic Route

This section provides specific troubleshooting advice for common synthetic pathways to nicotinaldehyde.

Route 1: Reduction of Nicotinic Acid Derivatives

The reduction of nicotinic acid derivatives (such as esters, acid chlorides, or amides) to nicotinaldehyde is a common strategy. However, controlling the reaction to stop at the aldehyde stage can be challenging.[1][4]

Q: My reduction of a nicotinic acid derivative is proceeding all the way to the alcohol, significantly lowering my aldehyde yield. How can I prevent this over-reduction?

A: Over-reduction is a classic problem in aldehyde synthesis. Here’s how to troubleshoot it:

  • Choice of Reducing Agent: Standard, highly reactive reducing agents like lithium aluminum hydride (LiAlH₄) are often too powerful and will readily reduce the aldehyde to the alcohol. Consider using a sterically hindered or less reactive hydride reagent. A proven strategy is the use of lithium alkoxyaluminum hydrides, such as triethoxylithium aluminum hydride, which are milder.[1] Another approach involves the reduction of a nicotinic acid morpholinamide, which has been shown to give nearly quantitative yields of the aldehyde at room temperature.[1]

  • Temperature Control: Many reductions require low temperatures to minimize over-reduction.[1][4] Maintaining the recommended temperature (often between 0°C and 10°C) throughout the addition of the reducing agent is critical.[4]

  • Stoichiometry and Reverse Addition: Carefully control the stoichiometry of the reducing agent. Using a slight excess may be necessary to drive the reaction to completion, but a large excess will promote over-reduction. Consider a "reverse addition" protocol, where the substrate solution is added slowly to the reducing agent solution. This maintains a low concentration of the substrate and can help prevent over-reduction.

  • Reaction Monitoring: As mentioned in the FAQs, diligently monitor the reaction's progress by TLC or HPLC. Quench the reaction as soon as the starting material is consumed and before significant amounts of the alcohol byproduct are formed.[1]

Experimental Protocol: Reduction of a Nicotinic Acid Morpholinamide [1][4]

  • Preparation of the Reducing Agent: In a flame-dried, inert-atmosphere flask, suspend lithium aluminum hydride powder in anhydrous tetrahydrofuran (THF). Cool the suspension and add a solution of ethyl acetate in THF dropwise. Stir for 30 minutes to form the modified reducing agent.

  • Substrate Solution: In a separate flask, dissolve the 5-substituted-pyridine-3-carboxylic acid morpholinamide in anhydrous THF.

  • Reduction: Cool the substrate solution to 0-10°C. Add the freshly prepared reducing agent solution dropwise to the substrate solution while maintaining the low temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 1 hour).

  • Work-up: Carefully quench the reaction by pouring the mixture into a cold, dilute acid solution (e.g., 12% sulfuric acid).

  • Purification: Separate the organic phase, dry it, and evaporate the solvent. The crude product can be further purified by recrystallization from a suitable solvent like methyl tert-butyl ether (MTB ether).[4]

Route 2: Catalytic Hydrogenation of 3-Cyanopyridine

The catalytic hydrogenation of 3-cyanopyridine is an industrially relevant method for producing nicotinaldehyde.[6] Selectivity is a key challenge, with potential byproducts including 3-picolylamine.

Q: During the hydrogenation of 3-cyanopyridine, I am observing significant formation of 3-picolylamine and other side products. How can I improve the selectivity for nicotinaldehyde?

A: Minimizing the formation of amine byproducts is crucial for a successful hydrogenation.

  • Control of Reaction Conditions: Using strongly acidic conditions with a Raney-nickel catalyst can suppress the formation of side products by poisoning the catalyst to some extent.[4] However, this can also lead to lower overall yields. A patented process suggests using a milder aqueous carboxylic acid medium, such as acetic acid, at lower temperatures (10-30°C) and hydrogen pressures (0.5-3 bar) to achieve high selectivity and yield.[4][6]

  • Catalyst Selection: While Raney-nickel is commonly used, other catalysts could offer better selectivity. However, alternatives like rhodium-loaded catalysts can be prohibitively expensive for large-scale production.[4][6]

  • Reaction Medium: The use of an aqueous carboxylic acid medium is beneficial as it helps to hydrolyze the intermediate imine to the desired aldehyde while the acid forms a buffer with the ammonia generated, preventing side reactions.[6]

Experimental Protocol: Hydrogenation of 3-Cyanopyridine [4][6]

  • Reaction Setup: In a stirring autoclave, combine 3-cyanopyridine, water, and acetic acid.

  • Catalyst Addition: Add moist Raney-nickel (typically around 60% Ni content) suspended in water to the mixture.

  • Hydrogenation: Pressurize the autoclave with hydrogen to a constant pressure (e.g., 1 bar). Maintain the reaction for 3 to 6 hours.

  • Work-up: After the reaction, carefully filter off the catalyst. The resulting aqueous solution of nicotinaldehyde can often be used directly in subsequent synthetic steps.

Data Presentation: Influence of Reaction Conditions on Yield [4]

ParameterCondition 1Condition 2Condition 3
Starting Material 3-Cyanopyridine3-Cyanopyridine3-Cyanopyridine
Catalyst Raney-NickelRaney-NickelRaney-Nickel
Solvent Aqueous Acetic AcidAqueous Acetic AcidAqueous Acetic Acid with Sodium Acetate
H₂ Pressure 1 bar30 barNot specified
Yield (Derivatization) 93.3%68%73%
Byproducts 1.1% 3-picolylamineSignificant amine formationN/A

This table illustrates how lower hydrogen pressure can lead to higher selectivity and yield of the desired aldehyde.

Route 3: Oxidation of 3-Picoline (3-Methylpyridine)

The direct oxidation of 3-picoline to nicotinaldehyde is challenging because the aldehyde is more susceptible to oxidation than the starting material, leading to the formation of nicotinic acid.[4]

Q: My oxidation of 3-picoline results in a low yield of nicotinaldehyde and a large amount of nicotinic acid. How can I control the oxidation to stop at the aldehyde stage?

A: Preventing over-oxidation is the primary challenge in this synthetic route.

  • Choice of Oxidant and Catalyst: Harsh oxidizing agents like nitric acid tend to produce nicotinic acid.[7][8] Milder, more selective methods are required. Catalytic aerobic oxidation using N-hydroxyphthalimide (NHPI) in the presence of Co(II) and/or Mn(II) salts has shown success in selectively oxidizing methylpyridines to their corresponding carboxylic acids, and with careful control, the aldehyde can be isolated.[8][9]

  • Reaction Conditions: Precise control of temperature, pressure, and reaction time is critical to prevent over-oxidation.[4][9] The reaction should be stopped as soon as a reasonable amount of product has formed, without driving it to completion, which would favor the carboxylic acid.

  • Vapor Phase Reactions: Some industrial processes utilize vapor-phase oxidation over a solid catalyst bed, which can offer better control over reaction parameters and selectivity. For example, passing a gaseous mixture of 3-cyanopyridine, water, and formic acid over a thoria-alumina catalyst at high temperatures can yield the aldehyde.[10]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of nicotinaldehyde.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start Starting Material (e.g., 3-Cyanopyridine) reaction Reaction (e.g., Hydrogenation) start->reaction Reagents, Catalyst filtration Catalyst Filtration reaction->filtration extraction Extraction filtration->extraction distillation Distillation / Crystallization extraction->distillation analysis Purity & Yield Analysis (HPLC, NMR, GC-MS) distillation->analysis product Pure Nicotinaldehyde analysis->product

Caption: General experimental workflow for nicotinaldehyde synthesis.

References

  • Process for the preparation of nicotinaldehydes.
  • Audrito, V., et al. (2020). Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia. Cancers (Basel). [Link]

  • Process for the preparation of aqueous nicotinaldehyde.
  • Audrito, V., et al. (2020). Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia. Semantic Scholar. [Link]

  • Stetter, H., & Schreckenberg, M. (1977). 3-Pyridinebutanenitrile, γ-oxo-. Organic Syntheses, 57, 77. [Link]

  • Panizzon, L. (1944). The Preparation of Nicotinaldehyde. Journal of the American Chemical Society, 66(4), 659-659. [Link]

  • 3-Pyridinecarboxaldehyde. PubChem. [Link]

  • Oxidation of methyl-pyridines.
  • D'yakonova, A. A., et al. (2020). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Molecules, 25(24), 5943. [Link]

  • Nicotinaldehyde. Chemsrc. [Link]

  • Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3. CoLab.
  • Einhorn, C., et al. (2001). Aerobic Oxidation of Methylpyridines to Pyridinecarboxylic Acids Catalyzed by N-Hydroxyphthalimide. Chemistry Letters, 30(10), 1052-1053. [Link]

  • Szymańska, K., et al. (2022). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides. Catalysts, 12(9), 1029. [Link]

  • Oxidation of 3-picoline in the liquid phase. ResearchGate. [Link]

  • Goti, G., et al. (2022). A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis. Angewandte Chemie International Edition, 61(18), e202201870. [Link]

  • Synthesis of pyridine aldehydes.
  • Optimization reaction conditions for synthesis compound 9. ResearchGate. [Link]

Sources

Addressing stability and degradation issues of 4-Chloro-2-(dimethylamino)nicotinaldehyde.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-2-(dimethylamino)nicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and handling of this versatile synthetic intermediate. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your experiments and the reliability of your results.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the optimal storage conditions for 4-Chloro-2-(dimethylamino)nicotinaldehyde to ensure its long-term stability?

Proper storage is critical to prevent the degradation of 4-Chloro-2-(dimethylamino)nicotinaldehyde. The compound should be stored at 2-8°C under an inert atmosphere, such as nitrogen or argon.[1][2] It is supplied as a light yellow to yellow solid.[1][2] Exposure to air, moisture, and light should be minimized. The rationale for these conditions is based on the chemical structure of the molecule, which contains functional groups susceptible to degradation.

ParameterRecommended ConditionRationale
Temperature 2-8°CReduces the rate of potential degradation reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the aldehyde and dimethylamino groups.
Moisture Keep container tightly sealedMinimizes hydrolysis of the chloro group and potential side reactions with the aldehyde.
Light Store in an amber vial or in the darkProtects against potential photodegradation.
Q2: I've noticed a change in the color of the solid from light yellow to a darker yellow/brown. What could be the cause?

A color change is often an indicator of degradation. The most likely cause is oxidation of the aldehyde group to a carboxylic acid or other colored impurities. This can be accelerated by exposure to air and light. It is recommended to perform a purity check using an appropriate analytical method, such as HPLC or NMR, before using the material in a reaction.

Q3: In what solvents is 4-Chloro-2-(dimethylamino)nicotinaldehyde soluble and stable?

While specific solubility data is not extensively published, based on its structure, it is expected to be soluble in common organic solvents like dichloromethane (DCM), chloroform, ethyl acetate, and tetrahydrofuran (THF). It may have limited solubility in non-polar solvents like hexanes and may be sparingly soluble in water.

For stability in solution, it is advisable to prepare solutions fresh before use. If storage of a solution is necessary, it should be done under an inert atmosphere at a low temperature (e.g., -20°C) for a short period. Avoid protic solvents like methanol or ethanol for long-term storage, as they can potentially react with the aldehyde to form acetals, especially in the presence of acid catalysts.

Q4: What are the likely degradation pathways for this compound?
  • Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, especially when exposed to air.

  • Hydrolysis: The chloro group on the pyridine ring can undergo nucleophilic aromatic substitution with water (hydrolysis), particularly under non-neutral pH conditions, to form the corresponding hydroxypyridine derivative.

  • Photodegradation: Aromatic aldehydes and halogenated aromatic compounds can be sensitive to light, which can initiate radical reactions or other degradation pathways.[3][4][5]

G main 4-Chloro-2-(dimethylamino)nicotinaldehyde oxidation Oxidation (4-Chloro-2-(dimethylamino)nicotinic acid) main->oxidation [O] (Air, light) hydrolysis Hydrolysis (4-Hydroxy-2-(dimethylamino)nicotinaldehyde) main->hydrolysis H₂O (Moisture) photodegradation Photodegradation (Complex mixture of products) main->photodegradation (UV/Visible light) G start Start: 4-Chloro-2-(dimethylamino)nicotinaldehyde + Primary Amine (R-NH₂) step1 Step 1: Imine Formation (Condensation) start->step1 step2 Step 2: Reduction step1->step2 [H] (e.g., NaBH(OAc)₃) end End Product: Secondary Amine step2->end

Caption: A typical reductive amination workflow.

Issue: The reaction is showing low conversion to the desired secondary amine product, with a significant amount of starting aldehyde remaining.

Potential Cause Explanation & Troubleshooting Steps
1. Degraded Aldehyde The aldehyde may have oxidized to the unreactive carboxylic acid. Action: Confirm the purity of the starting material using HPLC or NMR. Use a fresh bottle or a recently purchased lot.
2. Presence of Water Water can inhibit imine formation by competing with the amine for reaction with the aldehyde and by hydrolyzing the imine back to the starting materials. Action: Use anhydrous solvents and dry glassware. If the amine starting material is a salt (e.g., hydrochloride), ensure it is neutralized and dried before the reaction.
3. Incorrect pH Imine formation is often catalyzed by mild acid. If the pH is too low, the amine nucleophile will be protonated and unreactive. If the pH is too high, there is no acid catalysis. Action: For reductive aminations with reagents like sodium triacetoxyborohydride, the reaction often benefits from the addition of a small amount of acetic acid. Optimize the amount of acid added.
4. Steric Hindrance The dimethylamino group at the 2-position may cause some steric hindrance, slowing down the reaction. Action: Increase the reaction time or temperature (monitor for side reactions). Consider using a more reactive reducing agent if the imine formation is proceeding but the reduction is slow.
5. Side Reaction The chloro group at the 4-position is susceptible to nucleophilic substitution, especially with amine nucleophiles at elevated temperatures. Action: Monitor the reaction for the formation of a byproduct where the chloro group has been displaced by the amine reactant. If this is observed, try running the reaction at a lower temperature.

EXPERIMENTAL PROTOCOLS

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of 4-Chloro-2-(dimethylamino)nicotinaldehyde. Method optimization may be required.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • Sample of 4-Chloro-2-(dimethylamino)nicotinaldehyde

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of approximately 1 mg/mL. Dilute this stock solution to a working concentration of ~50 µg/mL with the initial mobile phase composition.

  • Chromatographic Conditions:

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start with a suitable gradient, for example, 30% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Scan for an optimal wavelength using a PDA detector, or use a standard wavelength such as 254 nm.

    • Injection Volume: 10 µL

  • Analysis: Inject the sample and analyze the chromatogram. The purity can be estimated by the area percentage of the main peak. The presence of early-eluting peaks may suggest more polar impurities (e.g., the hydrolyzed product), while later-eluting peaks could be less polar impurities or dimers.

Note: For quantitative analysis of the aldehyde, derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by HPLC analysis can be performed, which is a standard method for carbonyl compounds. [6][7]

References

  • New Drug Approvals. (2014, September 10). Imatinib. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1996, December). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing Imatinib.
  • Baxendale Group, Durham University. (2010, March 5). A flow-based synthesis of Imatinib: the API of Gleevec. Retrieved from [Link]

  • ResearchGate. (n.d.). Photocatalytic Degradation of 2-, 4-Amino and Chloro Phenols Using H2O2 Sensitized Cu2O and Visible Light. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Retrieved from [Link]

  • Vapourtec. (n.d.). Novel Imatinib base synthesis. Retrieved from [Link]

  • ARKAT USA, Inc. (n.d.). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Retrieved from [Link]

  • Heriot-Watt Research Portal. (2025, March 1). Simultaneous photo-degradation of multi persistent herbicide pollutants using MIL-88A under UV or visible light irradiation. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-chloro-2,6-dialkylanilines.
  • Commercial Science Inc. (n.d.). Photocatalytic Degradation of 2-, 4-Amino and Chloro Phenols. Retrieved from [Link]

  • MDPI. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Photochemical degradation of chlorophenoxyalcanoic herbicides in aqueous media. Retrieved from [Link]

Sources

Strategies to overcome low yields in the synthesis of chlorinated pyridines.

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for advanced technical support, this guide serves as a dedicated resource for researchers, scientists, and drug development professionals grappling with the synthesis of chlorinated pyridines. Low yields can stem from a multitude of factors, from substrate deactivation and harsh reaction conditions to challenges in product isolation.

As Senior Application Scientists, we have designed this support center to move beyond simple protocols. Here, we delve into the causality behind common synthetic issues and provide structured, field-proven troubleshooting strategies. Our goal is to empower you to not only solve immediate experimental hurdles but also to build a deeper, predictive understanding of your chemical system.

This guide is structured into distinct, problem-focused modules. Navigate directly to the section that best reflects your current synthetic challenge.

Technical Support Main Menu: Troubleshooting Low Yields

Use the following decision tree to identify the most relevant troubleshooting guide for your specific issue.

Troubleshooting_Menu start What is your primary synthetic challenge? sub_deactivated Starting with pyridine or an alkylpyridine? start->sub_deactivated Deactivated Substrate sub_activated Starting with a pre-functionalized pyridine? start->sub_activated Activated Substrate sub_purification Reaction works, but isolated yield is low? start->sub_purification Post-Reaction Issues guide1 Guide 1: Direct Chlorination sub_deactivated->guide1 guide2 Guide 2: Via Pyridine N-Oxides sub_activated->guide2 Using an N-Oxide? guide3 Guide 3: The Sandmeyer Reaction sub_activated->guide3 Using an Amine? guide4 Guide 4: Purification & Isolation sub_purification->guide4

Caption: Main menu for troubleshooting low yields in chloropyridine synthesis.

Guide 1: Troubleshooting Direct Chlorination

Direct chlorination of the pyridine ring is often the most straightforward approach but is hampered by the ring's electron-deficient nature, which makes it resistant to electrophilic attack. Reactions typically require high temperatures or catalysts, which can lead to poor selectivity and byproduct formation.

Q1: My direct chlorination is producing a complex mixture of isomers and over-chlorinated products. How can I improve selectivity?

Expert Analysis: The low nucleophilicity of the pyridine ring necessitates harsh conditions for electrophilic chlorination.[1] High temperatures (often >250°C) can provide the activation energy needed, but this lack of subtlety leads to multiple chlorinations and a mixture of 2-, 3-, and 4-chloro isomers. The initial chlorination further deactivates the ring, but under forcing conditions, subsequent additions are inevitable.

Troubleshooting Strategies:

  • Temperature Control is Critical: The selectivity of vapor-phase chlorination is highly dependent on temperature. A two-stage reactor system, where an initial high-temperature zone initiates the reaction, followed by a lower-temperature zone to control selectivity, can be effective.[2] Overly high temperatures promote radical reactions that are inherently less selective.

  • Molar Ratio of Reactants: Carefully control the stoichiometry. Use a molar excess of pyridine relative to the chlorinating agent (e.g., Cl₂) to statistically favor mono-chlorination. Unreacted pyridine can typically be recovered and recycled.

  • Catalyst Deactivation: In catalytic processes, deactivation of the catalyst can lead to inconsistent results over time. This can be caused by coking or chlorine poisoning.[3] Ensure your catalyst is fresh or regenerated, and consider a fixed-bed reactor for better control.[4]

Q2: I'm observing significant charring and tar formation in my high-temperature reaction, leading to low mass balance.

Expert Analysis: Tar formation is a common consequence of pyrolysis at the high temperatures used for direct chlorination. Impurities in the starting pyridine, such as aldehydes or imines, can act as precursors for polymerization and charring.[5][6]

Troubleshooting Strategies:

  • Purify the Starting Material: The purity of the initial pyridine is paramount. A simple pre-treatment can dramatically improve outcomes.

    • Protocol: Starting Material Purification: Before the reaction, reflux the pyridine over an alkali metal hydroxide (e.g., NaOH or KOH) and then distill it.[5][6] This process condenses impurities like aldehydes into higher-boiling compounds that remain in the distillation pot.[6]

  • Use an Inert Carrier Gas: In vapor-phase reactions, diluting the reactant stream with an inert gas (e.g., N₂, Ar) reduces the partial pressure of the reactants, minimizing intermolecular reactions that lead to tar. It also helps control the reactor temperature and residence time.[2]

  • Optimize Residence Time: Ensure the residence time in the high-temperature zone of the reactor is long enough for the reaction to occur but short enough to prevent product decomposition. Tar build-up can reduce the rate of production over time.[7]

Guide 2: Chlorination via Pyridine N-Oxides

The formation of a pyridine N-oxide is a powerful strategy to activate the ring for chlorination. The N-oxide moiety is electron-donating, making the 2- and 4-positions electron-rich and highly susceptible to attack.

Q3: My deoxygenative chlorination of a pyridine N-oxide with POCl₃ is sluggish and gives low conversion.

Expert Analysis: This classic transformation involves the activation of the N-oxide oxygen by an electrophile (like POCl₃), followed by nucleophilic attack of a chloride ion, typically at the 2- or 4-position.[8][9] Low conversion often points to insufficient activation of the N-oxide or impurities that consume the activating agent.

Troubleshooting Strategies:

  • Purity of Activating Agent: Phosphorus oxychloride (POCl₃) is hygroscopic and can hydrolyze to phosphoric acid, which is ineffective. Use freshly distilled or a new bottle of POCl₃ for best results.

  • Role of a Base: The addition of a tertiary amine base, such as triethylamine (Et₃N), can significantly accelerate the reaction. The base assists in the final elimination step and neutralizes any generated HCl, preventing unwanted side reactions. A stoichiometric amount of base can lead to high yields and selectivity.[10]

  • Temperature Optimization: While some reactions proceed at reflux, others benefit from careful temperature control. Start at a lower temperature (e.g., 0 °C) during the addition of the activating agent, then slowly warm to the optimal reaction temperature. This can prevent decomposition of the activated intermediate.

N_Oxide_Mechanism N_Oxide Pyridine N-Oxide Activated_Complex Activated O-P Intermediate (Highly Electrophilic Ring) N_Oxide->Activated_Complex + POCl3 POCl3 POCl3 (Activating Agent) POCl3->Activated_Complex Adduct Addition Adduct Activated_Complex->Adduct + Cl⁻ (attack at C2) Chloride Cl⁻ (Nucleophile) Chloride->Adduct Product 2-Chloropyridine Adduct->Product Elimination of 'O=P(O)Cl₂⁻' Base Base (e.g., Et3N) (Optional but Recommended) Base->Adduct Assists Elimination

Caption: Simplified workflow for chlorination via pyridine N-oxide activation.

Q4: I'm getting a mixture of 2- and 4-chloropyridines. How do I control regioselectivity?

Expert Analysis: Nucleophilic substitution on activated pyridine N-oxides is governed by both electronics and sterics. The 2- and 4-positions are electronically activated.[11] For an unsubstituted pyridine N-oxide, a mixture is common, though the 2-isomer often predominates.

Troubleshooting Strategies:

  • Steric Hindrance: Use steric hindrance to your advantage. A substituent at the 3-position will generally direct chlorination to the 2-position to avoid steric clash. Conversely, a bulky group at the 2-position will favor attack at the 4-position.

  • Choice of Activating Agent: While POCl₃ is common, other reagents can offer different selectivity profiles. Reagents like oxalyl chloride or sulfuryl chloride can be effective and may provide improved regioselectivity depending on the substrate.[9][10]

Guide 3: The Sandmeyer Reaction

The Sandmeyer reaction is a reliable method for converting an aminopyridine into a chloropyridine.[12][13] It involves two critical steps: the formation of a diazonium salt from the amine, and the subsequent copper(I) chloride-catalyzed displacement of the diazonium group.[14]

Q5: The diazotization of my aminopyridine is inefficient, showing starting material in the final product.

Expert Analysis: The formation of the pyridyl diazonium salt is the foundation of the reaction. It requires the careful reaction of the aminopyridine with nitrous acid (HONO), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid. The diazonium salt is unstable at higher temperatures.

Troubleshooting Strategies:

  • Strict Temperature Control: This is the most critical parameter. The reaction must be maintained between 0 and 5 °C. Use an ice-salt bath. Temperatures above 5 °C will cause the diazonium salt to decompose, often leading to phenols and a significant drop in yield.

  • Slow Reagent Addition: Add the aqueous solution of NaNO₂ dropwise to the acidic solution of the aminopyridine. This ensures that the concentration of nitrous acid is kept low and constant, preventing side reactions.

  • Acid Concentration: Ensure sufficient strong acid (e.g., HCl) is present to fully protonate the aminopyridine and react with the sodium nitrite. Typically, at least 3 equivalents of acid are used.

Q6: The final conversion step with CuCl is low-yielding, and I observe a lot of dark byproducts.

Expert Analysis: The copper(I)-catalyzed decomposition of the diazonium salt is a radical-nucleophilic aromatic substitution.[12] The efficacy of the reaction depends on the activity of the CuCl catalyst and the controlled decomposition of the diazonium salt.

Troubleshooting Strategies:

  • Catalyst Quality: Copper(I) chloride is susceptible to oxidation to the inactive copper(II) state. Use freshly prepared or high-purity CuCl. If your CuCl is greenish (indicating Cu(II) contamination), it may need to be purified.

  • Controlled Addition: Add the cold diazonium salt solution slowly to the heated CuCl solution (typically 50-70 °C). Do not add the CuCl to the diazonium salt. This ensures the diazonium salt reacts as it is added, preventing it from accumulating and decomposing via other pathways.

  • Solvent Choice: The reaction is typically performed in aqueous HCl with a catalytic amount of CuCl. The choice of solvent for related Sandmeyer reactions can be crucial; for chlorination, concentrated HCl is standard.[13]

ParameterRecommendationRationale
Diazotization Temp. 0–5 °CPrevents premature decomposition of the unstable diazonium salt.
NaNO₂ Addition Slow, dropwiseMaintains a low concentration of HONO, minimizing side reactions.
Catalyst Fresh, high-purity CuClEnsures high catalytic activity; Cu(II) is ineffective.
Addition Order Add diazonium salt to hot CuClControls the rate of decomposition for optimal product formation.
Table 1: Key Optimization Parameters for the Sandmeyer Reaction.

Guide 4: Troubleshooting Purification & Isolation

A successful reaction is only half the battle. Efficiently isolating the desired chlorinated pyridine from byproducts, unreacted starting materials, and catalysts is crucial for achieving a high final yield.

Q7: How can I effectively separate my target chloropyridine from starting materials and non-basic impurities?

Expert Analysis: The basicity of the pyridine nitrogen is a powerful handle for purification. Acid-base extraction can cleanly separate pyridine-containing compounds from neutral or acidic impurities.

Protocol: Acid-Base Extraction Workflow

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • Acidic Wash: Extract the organic layer with dilute aqueous acid (e.g., 1 M HCl). The basic chloropyridine will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer.[15]

  • Separation: Separate the two layers. Discard the organic layer (or save for analysis of byproducts).

  • Basification: Cool the acidic aqueous layer in an ice bath and carefully add a base (e.g., 5 M NaOH, solid NaHCO₃) until the solution is basic (pH > 9). This deprotonates the chloropyridine, causing it to precipitate or form an oil.

  • Re-extraction: Extract the now basic aqueous layer with fresh organic solvent. The neutral chloropyridine will move back into the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Q8: I have a mixture of di- and tri-chlorinated pyridines. How can I separate them?

Expert Analysis: Separating isomers or compounds with similar polarities, like multiply chlorinated pyridines, can be challenging. Physical properties like boiling point and crystallinity become key differentiators.

Troubleshooting Strategies:

  • Fractional Distillation: If the products are liquids with sufficiently different boiling points (>20 °C difference is ideal), fractional distillation under reduced pressure (to prevent thermal decomposition) is a viable industrial and lab-scale method.[5][16]

  • Crystallization: If the target compound is a solid, crystallization can be an excellent method for achieving high purity. Screen various solvents to find one in which the desired product has high solubility at high temperatures but low solubility at low temperatures, while impurities remain in solution.

  • Chromatography: While effective, column chromatography on silica gel can be complicated by the basicity of pyridines, leading to peak tailing. This can sometimes be improved by adding a small amount of a basic modifier, like triethylamine (0.1-1%), to the eluent.[15]

References

  • Shalaby, M. A., et al. (2007). Novel and Efficient Synthesis of 2- and 4-N-Substituted Pyridine N-Oxides under Solvent-Free Conditions.
  • Worrell, B. T., et al. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society.
  • CN1245167A - Process for separating chloropyridine product.
  • ChemTube3D. Pyridine N-Oxide - Nucleophilic Substitution (Addition-Elimination). [Link]

  • Pérez-Mora, A., et al. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews.
  • US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine.
  • den Hertog, H. J., & Wibaut, J. P. (1952). The chlorination of pyridine: Investigations on pyridine and quinoline derivatives. Recueil des Travaux Chimiques des Pays-Bas.
  • Boyd, S., et al. (2023).
  • Extance, A. (2021). Re-evaluating pyridine's role in chlorination reaction. Chemistry World. [Link]

  • Wang, Z., et al. (2021). Preparation of 2,3-Dichloropyridine by Selective Dechlorination of 2,3,6-Trichloropyridine. CABI Digital Library.
  • US4256894A - Preparation of chlorinated pyridines.
  • CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.
  • Wikipedia. (2023). Sandmeyer reaction. [Link]

  • Bradley, D. (2010). Puzzling Pyridine Problem Probed. ChemistryViews. [Link]

  • Chepyshev, S. V., et al. (2021). Nucleophilic Halogenation of Heterocyclic N-Oxides: Recent Progress and a Practical Guide.
  • ResearchGate. (2023). Regioselective chlorination of pyridine N-oxides under optimized reaction condition. [Link]

  • EP0684943B1 - Chlorination process of pyridine derivatives.
  • Jung, J.-C., Jung, Y.-J., & Park, O.-S. (2001). PREPARATION OF 2-CHLOROPYRIDINE.
  • Organic Chemistry Portal. Pyridine synthesis. [Link]

  • L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]

  • CN102942518B - Chlorination synthesis method of pyridine derivatives.
  • Liu, B., et al. (2011). Study on catalyst deactivation kinetics of pyridine chlorination.
  • Khan, I., et al. (2016). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Brazilian Chemical Society.
  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Reactions with 4-Chloro-2-(dimethylamino)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-2-(dimethylamino)nicotinaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile pyridine derivative in their synthetic workflows. Here, we address common challenges and frequently asked questions in a direct Q&A format, providing not just solutions but also the underlying chemical principles to empower your experimental design and execution.

Introduction to 4-Chloro-2-(dimethylamino)nicotinaldehyde

4-Chloro-2-(dimethylamino)nicotinaldehyde is a key building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors. Its unique substitution pattern, featuring an electron-donating dimethylamino group and electron-withdrawing chloro and aldehyde functionalities, offers a rich chemical handle for a variety of transformations. However, this electronic complexity can also lead to specific challenges in reaction outcomes. This guide will help you navigate these complexities and achieve your desired synthetic targets.

Core Troubleshooting Areas

We will focus on three primary classes of reactions where 4-Chloro-2-(dimethylamino)nicotinaldehyde is a critical starting material:

  • Palladium-Catalyzed Cross-Coupling Reactions (Suzuki and Buchwald-Hartwig)

  • Condensation Reactions (Knoevenagel)

  • Reductive Amination

Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent on the pyridine ring is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions are pivotal in the synthesis of complex molecules, including kinase inhibitors like the ALK2 inhibitors M4K2304 and M4K2306.[1]

FAQ 1: My Suzuki-Miyaura coupling with 4-Chloro-2-(dimethylamino)nicotinaldehyde is sluggish or fails to go to completion. What are the likely causes and how can I optimize the reaction?

Answer:

Low reactivity in Suzuki-Miyaura couplings with this substrate can often be attributed to catalyst inhibition or suboptimal reaction conditions. The electron-donating dimethylamino group can increase the electron density of the pyridine ring, which can sometimes hinder the oxidative addition step of the catalytic cycle.[2] Additionally, the nitrogen of the pyridine ring can coordinate to the palladium catalyst, leading to catalyst deactivation.

Troubleshooting Steps & Optimization:

  • Ligand Selection: The choice of phosphine ligand is critical. For electron-rich heteroaryl chlorides, bulky, electron-rich biaryl phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) are often more effective than traditional ligands like PPh₃.[3] These ligands promote the formation of the active monoligated palladium species and facilitate the oxidative addition step.

  • Palladium Pre-catalyst: Using a pre-formed palladium catalyst, such as a G3 or G4 palladacycle, can lead to more consistent results by ensuring the efficient generation of the active Pd(0) species.

  • Base Selection: The choice of base is crucial. While stronger bases like Cs₂CO₃ or K₃PO₄ are commonly used, they can sometimes promote side reactions. Weaker bases like K₂CO₃ can be effective, but may require higher temperatures. It's important to ensure the base is finely powdered and anhydrous.

  • Solvent System: Aprotic polar solvents like 1,4-dioxane or THF, often with a small amount of water, are standard for Suzuki couplings. The water is believed to aid in the dissolution of the inorganic base and facilitate the transmetallation step.

  • Temperature: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and side reactions. A systematic screen of temperatures (e.g., 80°C, 100°C, 120°C) is recommended.

  • Protodeboronation of Boronic Acid: A common side reaction is the replacement of the boronic acid group with a hydrogen atom, especially at higher temperatures and in the presence of water.[4] Using a slight excess (1.2-1.5 equivalents) of the boronic acid can help compensate for this.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk tube, add 4-Chloro-2-(dimethylamino)nicotinaldehyde (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and a finely powdered anhydrous base (e.g., K₃PO₄, 2.0 equiv.).

  • Add the palladium pre-catalyst (e.g., RuPhos Pd G3, 0.02 equiv.) and the ligand (e.g., RuPhos, 0.04 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling

ParameterRecommendationRationale
Catalyst Pd₂(dba)₃ with a bulky phosphine ligand (e.g., SPhos) or a pre-catalyst (e.g., RuPhos Pd G3)Enhances oxidative addition for an electron-rich pyridine.
Base K₃PO₄ or Cs₂CO₃Strong, non-nucleophilic bases that are effective in these couplings.
Solvent 1,4-Dioxane/H₂O (10:1) or Toluene/H₂O (10:1)Aprotic polar solvents facilitate the reaction; water aids base dissolution.
Temperature 80-120 °COptimization may be required depending on substrate reactivity.
FAQ 2: I am attempting a Buchwald-Hartwig amination on 4-Chloro-2-(dimethylamino)nicotinaldehyde and observing low yields and/or significant side products. What should I consider?

Answer:

Similar to the Suzuki coupling, the Buchwald-Hartwig amination of this substrate can be challenging due to the electron-rich nature of the pyridine ring and potential catalyst inhibition. Aryl chlorides are generally less reactive than bromides or iodides in this reaction.[5] The choice of catalyst system and base is paramount for success.

Troubleshooting Steps & Optimization:

  • Catalyst System: For aryl chlorides, highly active catalyst systems are required. Bulky, electron-rich phosphine ligands such as BrettPhos, XPhos, or Josiphos-type ligands are often necessary to achieve good yields.[6]

  • Base Selection: Strong, non-nucleophilic bases are typically required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or alkali metal tert-butoxides (e.g., NaOtBu, KOtBu) are common choices. Be aware that t-butoxides can sometimes lead to side reactions with sensitive functional groups.

  • Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are typically used. Rigorous exclusion of water and oxygen is critical for this reaction.

  • Amine Reactivity: The nature of the amine coupling partner is important. Primary amines can sometimes undergo double arylation. Sterically hindered amines may require more forcing conditions.

  • Side Reactions: A potential side reaction is the reduction of the chloro group (hydrodechlorination). This can be minimized by using a well-defined catalyst system and carefully controlling the reaction conditions.

Logical Workflow for Buchwald-Hartwig Troubleshooting

Buchwald_Hartwig_Troubleshooting Start Low Yield in Buchwald-Hartwig Amination Check_Catalyst Is the catalyst system appropriate for an aryl chloride? Start->Check_Catalyst Check_Base Is the base strong enough and non-nucleophilic? Check_Catalyst->Check_Base Yes Optimize_Ligand Screen bulky, electron-rich phosphine ligands (e.g., BrettPhos, XPhos). Check_Catalyst->Optimize_Ligand No Check_Conditions Are the reaction conditions strictly anhydrous and anaerobic? Check_Base->Check_Conditions Yes Optimize_Base Try alternative strong bases (e.g., LiHMDS, NaOtBu). Check_Base->Optimize_Base No Optimize_Solvent Ensure solvent is rigorously degassed and dried. Check_Conditions->Optimize_Solvent No Success Improved Yield Check_Conditions->Success Yes Optimize_Ligand->Check_Base Optimize_Base->Check_Conditions Optimize_Solvent->Success

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Knoevenagel Condensation

The aldehyde functionality of 4-Chloro-2-(dimethylamino)nicotinaldehyde is a versatile handle for forming new carbon-carbon double bonds via condensation reactions. The Knoevenagel condensation with active methylene compounds is a common application.

FAQ 3: My Knoevenagel condensation with 4-Chloro-2-(dimethylamino)nicotinaldehyde is giving low yields. What factors should I investigate?

Answer:

The Knoevenagel condensation is a base-catalyzed reaction, and its success is highly dependent on the choice of catalyst, solvent, and the removal of the water byproduct.[7][8][9] The electronic nature of the aldehyde can also play a role.

Troubleshooting Steps & Optimization:

  • Catalyst Choice: Weak bases are typically used to avoid self-condensation of the aldehyde. Piperidine, pyridine, or ammonium acetate are common choices.[7] The optimal catalyst can be substrate-dependent.

  • Water Removal: The reaction produces water, which can lead to an unfavorable equilibrium. Removing water as it is formed can significantly improve the yield. This can be achieved by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene or benzene.

  • Solvent Effects: The polarity of the solvent can influence the reaction rate. While polar aprotic solvents like DMF can be effective, protic solvents like ethanol are also commonly used. In some cases, solvent-free conditions or the use of water as a green solvent have been successful.

  • Reactivity of the Active Methylene Compound: The acidity of the active methylene compound is a key factor. More acidic compounds (e.g., malononitrile, cyanoacetic esters) will react more readily than less acidic ones (e.g., malonic esters).

  • Temperature: While many Knoevenagel condensations proceed at room temperature, heating may be necessary to drive the reaction to completion, especially with less reactive substrates.

Experimental Protocol: Knoevenagel Condensation with Water Removal

  • Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • To the flask, add 4-Chloro-2-(dimethylamino)nicotinaldehyde (1.0 equiv.), the active methylene compound (1.1 equiv.), and a suitable solvent that forms an azeotrope with water (e.g., toluene).

  • Add a catalytic amount of a weak base (e.g., piperidine, 0.1 equiv.).

  • Heat the mixture to reflux. Water will collect in the Dean-Stark trap.

  • Continue the reaction until no more water is collected and the starting material is consumed (as monitored by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Reductive Amination

Reductive amination is a powerful method for converting the aldehyde group into a primary, secondary, or tertiary amine. This two-step, one-pot process involves the formation of an imine followed by its reduction.

FAQ 4: I am performing a reductive amination with 4-Chloro-2-(dimethylamino)nicotinaldehyde and observing incomplete reaction and/or the formation of the corresponding alcohol as a byproduct. How can I improve the outcome?

Answer:

Incomplete reaction in reductive amination can be due to inefficient imine formation or a reducing agent that is too reactive. The formation of the alcohol byproduct indicates that the reduction of the aldehyde is competing with the reduction of the imine.

Troubleshooting Steps & Optimization:

  • pH Control: Imine formation is pH-dependent. The reaction is typically carried out under weakly acidic conditions (pH 4-6) to facilitate both the nucleophilic attack of the amine and the dehydration to the imine. This can be achieved by adding a small amount of acetic acid.

  • Reducing Agent: The choice of reducing agent is critical. A mild reducing agent that selectively reduces the imine in the presence of the aldehyde is preferred. Sodium triacetoxyborohydride (STAB) is an excellent choice for this purpose as it is less reactive towards aldehydes and ketones at acidic pH. Sodium cyanoborohydride (NaBH₃CN) is also commonly used. Stronger reducing agents like sodium borohydride (NaBH₄) are more likely to reduce the starting aldehyde.

  • Reaction Sequence: While often performed as a one-pot reaction, a stepwise approach can be beneficial. First, allow the aldehyde and amine to stir together (with a catalytic amount of acid) to form the imine, and then add the reducing agent.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive aminations with STAB.

Reaction Scheme and Troubleshooting Flow

Reductive_Amination cluster_0 Reductive Amination Pathway cluster_1 Troubleshooting Aldehyde 4-Chloro-2-(dimethylamino)nicotinaldehyde Imine Imine Intermediate Aldehyde->Imine + R-NH₂ - H₂O Amine R-NH₂ Amine->Imine Product Desired Amine Product Imine->Product [Reduction] Problem Low Yield / Alcohol Byproduct Check_pH Is the pH optimal for imine formation (pH 4-6)? Problem->Check_pH Check_Reducer Is the reducing agent selective for the imine? Problem->Check_Reducer Solution_pH Add catalytic acetic acid. Check_pH->Solution_pH No Solution_Reducer Use a milder reducing agent like NaBH(OAc)₃. Check_Reducer->Solution_Reducer No Solution_pH->Product Solution_Reducer->Product

Caption: Reductive amination pathway and troubleshooting logic.

Concluding Remarks

4-Chloro-2-(dimethylamino)nicotinaldehyde is a valuable and versatile building block. Successful synthesis with this reagent hinges on a solid understanding of its electronic properties and careful optimization of reaction conditions. This guide provides a starting point for troubleshooting common issues. We encourage researchers to perform systematic reaction screening to identify the optimal conditions for their specific substrates. For further assistance, consulting the primary literature for analogous transformations is always recommended.

References

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  • BLD Pharm. (n.d.). 1160474-84-9|4-Chloro-2-(dimethylamino)nicotinaldehyde.
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  • PMC. (2023). Discovery of Conformationally Constrained ALK2 Inhibitors.
  • Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide.
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  • Google Patents. (1983). Process for the preparation of 4-chloro-2,6-dialkylanilines.
  • PubMed. (2020). Targeting ALK2: An Open Science Approach to Developing Therapeutics for the Treatment of Diffuse Intrinsic Pontine Glioma.
  • Sigma-Aldrich. (n.d.). 2-Chloro-6-(dimethylamino)nicotinaldehyde.
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  • Sigma-Aldrich. (n.d.). 2-Chloro-6-(dimethylamino)nicotinaldehyde.

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Technical Support Center: Overcoming Challenges in the Purification of Chlorinated Organic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for scientists, researchers, and professionals in drug development facing the unique challenges of purifying chlorinated organic compounds. Due to their chemical inertness and stability, these compounds are prevalent in pharmaceuticals and industrial applications.[1][2] However, these same properties can introduce significant hurdles in achieving the high purity required for your research and products.

This guide is structured to provide direct, actionable solutions to common problems encountered during purification. We will delve into the causality behind these challenges and offer field-proven troubleshooting strategies.

Section 1: Chromatography Troubleshooting Guide

Chromatography is a cornerstone of purification, yet chlorinated compounds often present specific difficulties such as co-elution of isomers and impurities.[1][2][3]

Q1: My chlorinated isomers are co-eluting in my HPLC analysis, leading to poor resolution and inaccurate quantification. What are the immediate steps I can take to improve separation?

Answer: Co-elution of isomers is a frequent challenge due to their similar physicochemical properties.[4] A systematic approach to optimizing your High-Performance Liquid Chromatography (HPLC) method can often resolve this without significant changes to your setup.

Initial Troubleshooting Steps:

  • Modify the Mobile Phase: This is often the most powerful initial step.

    • Change Solvent Strength: In reversed-phase HPLC, decreasing the proportion of the organic solvent (like acetonitrile or methanol) will increase retention times, which can enhance the separation of closely eluting peaks.[5]

    • Switch Organic Solvent: If you are using acetonitrile, consider switching to methanol, or vice versa. These solvents have different selectivities for aromatic compounds and can alter the elution order, potentially resolving the co-elution.[5]

    • Adjust pH: For weakly acidic or basic chlorinated compounds, modifying the mobile phase pH can change the ionization state of your analytes, thereby altering their retention and improving separation.[6]

  • Optimize Flow Rate and Temperature:

    • Lower the Flow Rate: Reducing the carrier gas flow rate can sometimes improve separation, though it may lead to broader peaks and longer analysis times.[4]

    • Adjust Column Temperature: Temperature affects the viscosity of the mobile phase and the solubility of the analyte. Experimenting with different column temperatures can influence selectivity.

Q2: I've optimized my mobile phase, but my chlorinated aromatic isomers still co-elute. What is the next logical step?

Answer: If mobile phase optimization is insufficient, changing the stationary phase chemistry is the most effective strategy. For chlorinated aromatic isomers, consider columns that offer different separation mechanisms beyond a standard C18 phase.

Recommended Stationary Phases:

  • Phenyl-Phases (e.g., Phenyl-Hexyl): These columns provide π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of your chlorinated compounds, which can lead to enhanced selectivity.[5]

  • Chiral Columns: If you are dealing with chiral isomers (enantiomers), a chiral stationary phase, such as one based on cyclodextrins, is necessary for their separation.[4]

Q3: How can I be certain that a single peak in my chromatogram is pure and not a result of co-elution?

Answer: Visual inspection of a peak's symmetry is the first step. Shoulders or merged peaks are clear indicators of co-elution.[7] However, for perfectly co-eluting compounds, the peak may appear symmetrical. In this case, detector-based peak purity analysis is essential.[7]

  • Diode Array Detector (DAD): A DAD collects multiple UV spectra across a single peak. If all the spectra are identical, the compound is likely pure.[7] Differing spectra indicate co-elution.[7]

  • Mass Spectrometry (MS): Similarly, you can compare mass spectra across the peak. A shift in the spectral profile is a strong indicator of co-elution.[7]

Section 2: Distillation Troubleshooting Guide

Distillation is a common method for purifying volatile chlorinated organic compounds.[8] However, challenges such as thermal degradation can arise.

Q1: I suspect my chlorinated compound is degrading during distillation, leading to low yield and impurities. How can I confirm this and what can I do to prevent it?

Answer: Thermal degradation of chlorinated compounds, often through dehydrochlorination, can be a significant issue.[9][10]

Confirmation and Prevention Strategies:

Strategy Description Key Considerations
Vacuum Distillation Lowering the pressure reduces the boiling point of the compound, allowing for distillation at a lower temperature and minimizing thermal stress.Ensure your vacuum system is adequate to reach the necessary pressure for your compound's boiling point.
Analysis of Residue Analyze the distillation residue for degradation products. Techniques like GC-MS can identify compounds indicative of decomposition.The presence of HCl is a strong indicator of dehydrochlorination.[10]
Temperature Monitoring Carefully monitor the temperature of the distillation pot and column head. Avoid excessive heating.Use a heating mantle with precise temperature control.
Inert Atmosphere Performing the distillation under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.This is particularly important for air-sensitive compounds.

Experimental Protocol: Small-Scale Vacuum Distillation

  • Setup: Assemble a standard vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed with vacuum grease.

  • Pressure Control: Connect the apparatus to a vacuum pump with a pressure gauge and a cold trap.

  • Heating: Place the distillation flask in a heating mantle with a magnetic stirrer.

  • Procedure:

    • Slowly reduce the pressure to the desired level.

    • Gradually increase the heat to the heating mantle until the compound begins to boil.

    • Collect the distillate in a receiving flask cooled in an ice bath.

    • Monitor the temperature and pressure throughout the distillation.

Section 3: Crystallization Troubleshooting Guide

Crystallization is a powerful technique for purifying solid chlorinated organic compounds.[8][11][12]

Q1: My chlorinated compound is "oiling out" during recrystallization instead of forming crystals. What causes this and how can I fix it?

Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the melting point of your compound is low or if it is highly impure, which significantly depresses the melting point.[13]

Troubleshooting "Oiling Out":

  • Reheat and Add More Solvent: Return the flask to the heat source and add a small amount of additional solvent to fully dissolve the oil.[13] If using a mixed solvent system, add more of the "soluble" solvent.[13]

  • Slow Cooling: Allow the solution to cool slowly to encourage crystal nucleation. Insulate the flask to slow the cooling rate.[13]

  • Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

Q2: No crystals are forming even after my solution has cooled completely. What should I do?

Answer: The absence of crystal formation indicates that the solution is not supersaturated.

Steps to Induce Crystallization:

  • Scratching: Use a glass rod to scratch the inner surface of the flask at the meniscus. This can create nucleation sites.

  • Seed Crystals: If available, add a small crystal of the pure compound to the solution to initiate crystallization.

  • Reduce Temperature: Place the flask in an ice-water bath to further decrease the solubility of your compound.[11]

  • Reduce Solvent Volume: If the above steps fail, you may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

Section 4: Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions I should take when handling chlorinated organic compounds?

Answer: Chlorinated solvents can pose health risks, including damage to the kidneys, liver, and central nervous system.[14] Therefore, proper safety measures are crucial.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (note that some solvents can penetrate latex and nitrile gloves), safety goggles, and a lab coat.[14][15]

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhaling vapors.[16]

  • Material Safety Data Sheet (MSDS): Always consult the MSDS for the specific compound you are working with to understand its hazards and handling requirements.[14]

Q2: How do I properly dispose of waste containing chlorinated organic compounds?

Answer: Chlorinated organic waste is often considered hazardous and must be disposed of according to regulations.

  • Consult Local Guidelines: Check with your institution's environmental health and safety department for specific disposal procedures.

  • EPA Regulations: The U.S. Environmental Protection Agency (EPA) has specific guidelines for the disposal of hazardous waste, including chlorinated compounds.[17][18][19]

  • Labeling: Ensure all waste containers are clearly and accurately labeled.

Q3: Can residual solvents in my purified chlorinated compound affect my downstream applications?

Answer: Yes, even trace amounts of residual solvents can significantly impact the properties and performance of your purified compound.[20] These effects can include altered crystallinity, dissolution rate, and stability.[20] It is crucial to ensure complete removal of solvents, and techniques like Gas Chromatography (GC) can be used to quantify residual solvent levels.

Visualizations

Logical Troubleshooting Workflow for Co-eluting Isomers

start Problem: Co-eluting Isomers step1 Modify Mobile Phase - Change Solvent Strength - Switch Organic Solvent - Adjust pH start->step1 step4 Use Peak Purity Analysis - DAD - MS start->step4 Confirm Purity step2 Optimize Flow Rate & Temperature step1->step2 If resolution is still poor step3 Change Stationary Phase - Phenyl-Phase - Chiral Column step2->step3 If still unresolved end Resolution Achieved step3->end step4->end

Caption: A stepwise workflow for troubleshooting the co-elution of isomers.

Decision Tree for Crystallization Issues

Caption: A decision tree for addressing common crystallization problems.

References

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Methods to improve the solubility of 4-Chloro-2-(dimethylamino)nicotinaldehyde in organic solvents.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Introduction for the Researcher

4-Chloro-2-(dimethylamino)nicotinaldehyde is a substituted pyridine derivative with a unique combination of functional groups that present specific challenges and opportunities for solubilization. Its structure, featuring a polar pyridine core, a basic dimethylamino group, an electron-withdrawing chloro group, and a reactive aldehyde, results in moderate polarity and pH-sensitive behavior. Achieving the desired concentration in various organic solvents is critical for applications ranging from synthetic chemistry and reaction screening to formulation for biological assays.

This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and enhance the solubility of this compound. We will move from fundamental principles to practical, step-by-step protocols, explaining the chemical reasoning behind each technique to empower you to make informed decisions in your experimental design.

Section 1: Understanding the Molecule: A Chemist's Perspective

Q1: What are the key structural features of 4-Chloro-2-(dimethylamino)nicotinaldehyde that influence its solubility?

A1: The solubility behavior of this molecule is a direct consequence of the interplay between its different functional groups. Understanding these components is the first step in selecting an appropriate solvent system.

  • Pyridine Ring: The nitrogen atom in the aromatic ring acts as a hydrogen bond acceptor, contributing to its solubility in polar solvents.

  • Dimethylamino Group (-N(CH₃)₂): This is a critical functional group. It is a tertiary amine, making the molecule a weak base. This group can be protonated in the presence of an acid, which dramatically increases polarity and solubility in polar protic solvents.[1][2]

  • Aldehyde Group (-CHO): The carbonyl oxygen is a hydrogen bond acceptor, enhancing polarity and affinity for protic and other polar solvents.[3]

  • Chloro Group (-Cl): The chloro substituent is electron-withdrawing and increases the lipophilicity (non-polar character) of the molecule, which can aid solubility in less polar organic solvents like dichloromethane.

Essentially, the molecule possesses both polar (hydrophilic) and non-polar (lipophilic) characteristics, making it unlikely to be highly soluble in the extremes of the solvent polarity spectrum (e.g., water or hexane) without modification. Its optimal solubility is typically found in moderately polar to polar aprotic solvents.

PropertyValue / DescriptionSource
Molecular Formula C₈H₉ClN₂O[4][5]
Molecular Weight 184.62 g/mol [4][5]
Appearance Light yellow to yellow solid[4]
Key Feature Contains a basic dimethylamino group, enabling pH-mediated solubility enhancement.[1][2]
Predicted Polarity Moderately polar, with both hydrogen bond acceptors and lipophilic regions.[3][6]

Section 2: Troubleshooting Common Solubility Issues (FAQ)

Q2: I am struggling to dissolve the compound in a non-polar solvent like toluene or heptane. What are my options?

A2: This is expected behavior. The polar functional groups (aldehyde, pyridine nitrogen, dimethylamino) significantly hinder solubility in non-polar, aprotic solvents. Direct dissolution is unlikely to be effective.

Recommended Strategy: Co-solvency. The most effective approach is to use a co-solvent.[7][8] This involves dissolving the compound in a minimal amount of a compatible, highly polar solvent in which it is freely soluble (e.g., DMSO, DMF, or NMP) and then diluting this stock solution into your non-polar solvent. Be aware that the compound may precipitate if the final concentration exceeds its solubility limit in the mixed solvent system. The key is to keep the co-solvent volume to a minimum, often less than 1-5% of the total volume.[7]

Q3: The compound has poor solubility in moderately polar solvents like ethyl acetate (EtOAc) or dichloromethane (DCM). How can I increase the concentration?

A3: While solubility should be better in these solvents than in non-polar ones, you can still face limitations. Here are two effective methods to try:

  • Temperature Modification: Gently warming the solvent can significantly increase the solubility of many solid organic compounds.[9] This is because the dissolution process is often endothermic. However, you must first confirm the thermal stability of 4-Chloro-2-(dimethylamino)nicotinaldehyde, as aldehydes can be prone to oxidation or side reactions at elevated temperatures. Always perform a small-scale test.

  • Co-Solvent Addition: As with non-polar solvents, adding a small percentage of a stronger, miscible solvent like acetone, THF, or acetonitrile can disrupt crystal lattice energy and improve solvation.[10][11] For example, a 95:5 mixture of DCM:Acetone may be more effective than pure DCM.

Q4: My compound dissolves in a polar aprotic solvent (like DMSO or DMF) but precipitates when I dilute it into an aqueous buffer for an assay. How can I prevent this?

A4: This is a classic solubility problem when moving from an organic stock to an aqueous medium. The sharp change in solvent polarity causes the compound to crash out.

Recommended Strategies:

  • pH Adjustment of the Aqueous Phase: Since the molecule has a basic dimethylamino group, pre-adjusting your aqueous buffer to be slightly acidic (e.g., pH 5.0-6.5) can protonate this group upon dilution. The resulting cationic form is significantly more water-soluble.[2][] This is often the most effective solution.

  • Use of Surfactants: Incorporating a low concentration of a non-ionic surfactant (e.g., Tween® 80 or Polysorbate 20) in the aqueous buffer can help form micelles that encapsulate the hydrophobic parts of the molecule, keeping it in solution.[11][13]

  • Employ a Water-Miscible Organic Co-solvent: Instead of a purely aqueous buffer, use a buffer system containing a percentage of a miscible organic solvent like ethanol, propylene glycol, or PEG 400.[][14] This creates a more "organic-like" environment that can better accommodate the compound.

Section 3: Detailed Methodologies & Experimental Protocols

Method 1: Co-Solvency for Enhanced Solubility

The principle of co-solvency involves using a mixture of solvents to achieve a polarity profile that is more favorable for the solute than any single solvent alone.[9] A small amount of a "strong" solvent, in which the compound is highly soluble, is mixed with a "weak" bulk solvent.

  • Objective: To identify a co-solvent system that achieves a target concentration (e.g., 10 mg/mL) of 4-Chloro-2-(dimethylamino)nicotinaldehyde in a bulk solvent where it is poorly soluble.

  • Materials:

    • 4-Chloro-2-(dimethylamino)nicotinaldehyde

    • Bulk solvent of interest (e.g., Toluene)

    • Potential Co-solvents (e.g., DMSO, Acetone, THF, Dichloromethane)

    • Vials, magnetic stirrer, analytical balance.

  • Procedure:

    • Weigh 10 mg of the compound into a small vial.

    • Add the bulk solvent to bring the total volume to just under 1.0 mL (e.g., 0.9 mL). The compound will likely remain as a suspension.

    • Begin stirring the suspension.

    • Using a micropipette, add the first co-solvent in small, precise increments (e.g., 10 µL at a time).

    • After each addition, allow the mixture to stir for 2-3 minutes and visually inspect for dissolution.

    • Continue adding the co-solvent until the solid is completely dissolved.

    • Record the total volume of co-solvent required.

    • Repeat the process for each potential co-solvent to find the one that achieves dissolution with the smallest volume percentage.

CoSolvent_Screening_Workflow cluster_prep Preparation cluster_process Screening Loop cluster_results Outcome start Weigh 10 mg of Compound add_bulk Add 0.95 mL of Bulk Solvent (e.g., Toluene) start->add_bulk add_cosolvent Add 10 µL of Co-Solvent (e.g., DMSO) add_bulk->add_cosolvent stir Stir for 2-3 minutes add_cosolvent->stir observe Is the solution clear? stir->observe observe->add_cosolvent No record Record Co-Solvent Volume. Calculate % v/v. observe->record Yes end Screening Complete record->end

Sources

Technical Support Center: Scaling Up the Production of 4-Chloro-2-(dimethylamino)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis and scale-up of 4-Chloro-2-(dimethylamino)nicotinaldehyde (CAS No. 1160474-84-9). This document is designed for researchers, chemists, and process development professionals. It provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure a successful, safe, and scalable synthesis. The primary synthetic route discussed is the Vilsmeier-Haack formylation, a robust and widely used method for introducing a formyl group onto electron-rich heterocyclic systems.[1]

Compound Profile
PropertyValueSource
CAS Number 1160474-84-9[2][3]
Molecular Formula C₈H₉ClN₂O[4]
Molecular Weight 184.62 g/mol [4]
Appearance Light yellow to yellow solid[4]
Storage Conditions 2-8°C, store under inert atmosphere (e.g., Nitrogen)[2][4]

Section 1: Synthesis Pathway and Mechanism

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic compounds.[5] The reaction proceeds in two main stages: the formation of the Vilsmeier reagent, followed by the electrophilic substitution on the pyridine ring and subsequent hydrolysis.

Mechanism Overview
  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This is followed by the elimination of a phosphate derivative to form the electrophilic chloroiminium ion, known as the Vilsmeier reagent.[6][7]

  • Electrophilic Aromatic Substitution: The electron-rich 2-(dimethylamino)pyridine ring attacks the electrophilic carbon of the Vilsmeier reagent. The dimethylamino group is a strong electron-donating group, activating the pyridine ring for electrophilic attack, primarily at the ortho and para positions. The formylation occurs at the C3 position due to the directing effects of the substituents.

  • Hydrolysis: The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product, 4-Chloro-2-(dimethylamino)nicotinaldehyde.[7]

Vilsmeier_Haack_Mechanism cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2: Electrophilic Substitution & Hydrolysis DMF DMF (N,N-Dimethylformamide) Vilsmeier_Reagent Vilsmeier Reagent ([ClCH=N(CH₃)₂]⁺) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ (Phosphorus Oxychloride) Iminium Iminium Ion Intermediate Vilsmeier_Reagent->Iminium Pyridine 4-Chloro-2-(dimethylamino)pyridine (Substrate) Pyridine->Iminium + Vilsmeier Reagent Product 4-Chloro-2-(dimethylamino)nicotinaldehyde (Final Product) Iminium->Product + H₂O (Workup)

Caption: Vilsmeier-Haack reaction pathway for nicotinaldehyde synthesis.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is the Vilsmeier-Haack reaction preferred for this synthesis? A1: The Vilsmeier-Haack reaction is highly effective for formylating electron-rich heterocycles.[1] The 2-(dimethylamino) group strongly activates the pyridine ring, making it an ideal substrate. The reagents (DMF, POCl₃) are common, relatively inexpensive bulk chemicals, making the process economically viable for scale-up.[1]

Q2: What is the role of temperature control during the formation of the Vilsmeier reagent? A2: The reaction between DMF and POCl₃ is exothermic. Maintaining a low temperature (typically 0-10°C) during the initial mixing is critical to prevent uncontrolled side reactions and decomposition of the formed reagent. After the initial formation, the reaction with the pyridine substrate is often run at an elevated temperature (e.g., 70-90°C) to drive the reaction to completion.

Q3: Can other formylating agents be used? A3: While other methods exist, such as the Duff reaction or Gattermann-Koch synthesis, they are generally less suitable for this specific substrate. The Vilsmeier-Haack conditions are mild enough to avoid decomposition while being effective for this activated pyridine system.[1] An alternative route involves directed ortho-metalation using a strong base like lithium diisopropylamide (LDA) followed by quenching with DMF, but this requires strictly anhydrous conditions and cryogenic temperatures.[8]

Q4: My final product is an off-color solid. What are the likely impurities? A4: Off-color products (tan, brown, or dark yellow) often indicate the presence of polymeric byproducts or residual starting material. Incomplete hydrolysis of the iminium intermediate can also lead to colored impurities. Proper quenching and purification, such as recrystallization or silica gel chromatography, are essential.

Q5: How should I store the final product? A5: 4-Chloro-2-(dimethylamino)nicotinaldehyde should be stored in a tightly sealed container under an inert atmosphere (like nitrogen or argon) at refrigerated temperatures (2-8°C).[2][4] This minimizes degradation from atmospheric moisture and oxygen, which can oxidize the aldehyde group.

Section 3: Detailed Experimental Protocol (Lab Scale: 10g)

This protocol is a representative procedure. Optimization may be required based on your specific equipment and scale.

Reagents and Materials
ReagentMW ( g/mol )AmountMolesNotes
4-Chloro-2-(dimethylamino)pyridine156.6110.0 g0.0638Starting Material
N,N-Dimethylformamide (DMF)73.09100 mL-Anhydrous grade
Phosphorus Oxychloride (POCl₃)153.3311.7 g (7.1 mL)0.07631.2 equiv.
Sodium Acetate (anhydrous)82.0342.0 g0.512For workup
Ethyl Acetate-~300 mL-For extraction
Brine (Saturated NaCl)-~100 mL-For washing
Sodium Sulfate (anhydrous)-~20 g-For drying
Step-by-Step Procedure
  • Vilsmeier Reagent Preparation:

    • To a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous DMF (50 mL).

    • Cool the flask to 0-5°C in an ice-water bath.

    • Slowly add phosphorus oxychloride (7.1 mL) dropwise via a syringe or addition funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.

    • After the addition is complete, stir the mixture at 0-5°C for an additional 30 minutes. The solution should be a clear, pale-yellow liquid or a white slurry.

  • Formylation Reaction:

    • Dissolve 4-Chloro-2-(dimethylamino)pyridine (10.0 g) in anhydrous DMF (50 mL).

    • Add this solution to the pre-formed Vilsmeier reagent dropwise at 0-5°C.

    • Once the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-85°C.

    • Maintain the reaction at this temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Quenching:

    • Cool the reaction mixture to room temperature, then pour it slowly into a beaker containing a vigorously stirred solution of sodium acetate (42.0 g) in water (250 mL) cooled in an ice bath. This step is exothermic and hydrolyzes the intermediate.

    • Stir the resulting mixture for 1 hour at room temperature.

    • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash with water (100 mL) followed by brine (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Section 4: Troubleshooting Guide

Encountering issues during scale-up is common. This guide provides a systematic approach to identifying and resolving potential problems.

Troubleshooting_Workflow start Problem Observed low_yield Low or No Yield Potential Causes: - Inactive Vilsmeier Reagent - Insufficient Reaction Time/Temp - Poor Substrate Quality - Inefficient Workup start->low_yield impurity High Impurity Profile Potential Causes: - Overheating during reaction - Presence of Water - Incorrect Stoichiometry - Incomplete Hydrolysis start->impurity purification_issue Purification Difficulties Potential Causes: - Oily/Gummy Crude Product - Co-eluting Impurities - Product Insolubility start->purification_issue sol_yield { Recommended Solutions: - Use fresh, anhydrous reagents. - Check reagent quality (POCl₃, DMF). - Increase reaction temp or time; monitor by TLC/LC-MS. - Optimize extraction pH and solvent. } low_yield->sol_yield Address Causes sol_impurity { Recommended Solutions: - Ensure strict temperature control. - Use anhydrous solvents/reagents. - Verify stoichiometry of POCl₃. - Extend stirring time during aqueous workup. } impurity->sol_impurity Address Causes sol_purification { Recommended Solutions: - Triturate crude with a non-polar solvent (e.g., hexanes). - Adjust chromatography solvent polarity. - Screen various recrystallization solvents. } purification_issue->sol_purification Address Causes

Caption: A decision tree for troubleshooting common synthesis issues.

Detailed Troubleshooting Table
ProblemPotential Cause(s)Recommended Actions & Explanations
Low or No Product Formation Moisture Contamination: POCl₃ and the Vilsmeier reagent are highly sensitive to moisture, which quenches the active electrophile.Ensure all glassware is oven-dried. Use anhydrous grade DMF and fresh POCl₃. Conduct the reaction under an inert atmosphere (N₂ or Ar).
Insufficient Reaction Temperature/Time: The electrophilic substitution step may be slow, especially if scaling up without adequate heat transfer.Monitor the reaction via TLC or LC-MS until the starting material is consumed. If the reaction stalls, consider incrementally increasing the temperature by 5-10°C or extending the reaction time.
Formation of Dark Tar or Polymer Overheating: Pyridine derivatives can be sensitive to high temperatures, leading to polymerization or decomposition.[9][10]Maintain strict temperature control, especially during the exothermic Vilsmeier reagent formation. For the main reaction, ensure even heating and good agitation to avoid localized hot spots.
Incorrect Stoichiometry: An excess of POCl₃ can lead to more reactive, potentially charring conditions.Use a slight excess of POCl₃ (1.1-1.3 equivalents) but avoid a large excess. Verify the purity and concentration of your reagents before starting.
Product Fails to Solidify Residual Solvent: Trapped DMF or extraction solvent can keep the product oily.Ensure complete removal of solvent under high vacuum. Consider co-evaporation with a solvent like toluene to azeotropically remove residual DMF.
Presence of Impurities: Certain impurities can act as an oiling agent, preventing crystallization.Attempt to triturate the crude oil with a cold, non-polar solvent like hexanes or diethyl ether to induce solidification and wash away non-polar impurities. If this fails, column chromatography is the best option.
Multiple Spots on TLC (Impurities) Incomplete Reaction: A spot corresponding to the starting material is visible.As mentioned above, increase reaction time or temperature.
Side Reactions: An unknown spot appears. This could be due to di-formylation or reaction at another position.Re-evaluate the reaction conditions. Running the reaction at a lower temperature for a longer time may improve selectivity. The dimethylamino group is a powerful activator, and harsh conditions can sometimes lead to side products.[11]

Section 5: Safety and Handling

Scaling up production requires a heightened awareness of safety protocols. The reagents and product have specific hazards that must be managed.

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. It is toxic upon inhalation. Always handle in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.

  • 4-Chloro-2-(dimethylamino)nicotinaldehyde: This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.[4][12] Avoid breathing dust and ensure good ventilation. Wear standard PPE during handling.[13][14]

  • N,N-Dimethylformamide (DMF): A potential reproductive toxin. Handle in a well-ventilated area or fume hood.

  • Workup: The quenching of the reaction mixture is highly exothermic. Always add the reaction mixture to the quenching solution slowly and with efficient cooling and stirring.

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[12][14] Remove contaminated clothing.[14] If irritation persists, seek medical attention.[12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids.[13] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[13]

  • Spill: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Ensure the area is well-ventilated.

References

  • TCI Chemicals. (2025). SAFETY DATA SHEET: 6-Chloro-3-pyridinecarboxaldehyde.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Thieme Connect. (2025).
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET: Chloroacetaldehyde.
  • Google Patents. (n.d.). CN118388401A - Preparation method of 4-amino-2-chloronicotinaldehyde.
  • Thermo Fisher Scientific. (2009). SAFETY DATA SHEET: Acetamide, N-(4-chlorophenyl)-.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • DC Fine Chemicals. (2024). Safety Data Sheet: 4-(Dimethylamino)cinnamaldehyde.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • BenchChem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting.
  • Molecules. (n.d.). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine.
  • Google Patents. (n.d.). CN102942518B - Chlorination synthesis method of pyridine derivatives.
  • Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.
  • Journal of the American Chemical Society. (n.d.).
  • Journal of Medicinal Chemistry. (1964).
  • ResearchGate. (n.d.).
  • Bioorganic & Medicinal Chemistry Letters. (n.d.). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3.
  • RSC Publishing. (n.d.). Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches.
  • PubChem. (n.d.). 4-chloro-N,N-dimethylpyridine-2-carboxamide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methanaminium, N-[2-chloro-3-(dimethylamino)
  • Organic & Biomolecular Chemistry. (n.d.). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties.

Sources

Developing analytical methods for assessing the purity of 4-Chloro-2-(dimethylamino)nicotinaldehyde.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical assessment of 4-Chloro-2-(dimethylamino)nicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into ensuring the purity of this critical chemical intermediate. Here, we move beyond mere procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot and validate your analytical methods effectively.

The Criticality of Purity Assessment

4-Chloro-2-(dimethylamino)nicotinaldehyde is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount, as even trace impurities can lead to unwanted side reactions, reduced yield of the final active pharmaceutical ingredient (API), and the introduction of potentially toxic byproducts. A robust analytical strategy is therefore not just a quality control measure, but a cornerstone of safe and effective drug development.

This guide will focus on the most common and powerful analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). We will explore common issues and their resolutions in a practical, question-and-answer format.

Overall Purity Assessment Workflow

A comprehensive purity assessment strategy for 4-Chloro-2-(dimethylamino)nicotinaldehyde involves a multi-faceted approach. The following diagram illustrates a typical workflow, integrating method development, validation, and routine analysis.

Purity Assessment Workflow cluster_0 Phase 1: Method Development & Validation cluster_1 Phase 2: Routine Analysis Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidation, Thermal, Photo) Method_Development Develop Stability-Indicating HPLC/GC-MS Method Forced_Degradation->Method_Development Identify Potential Degradants Method_Validation Method Validation (ICH Q2(R2)) [Specificity, Linearity, Accuracy, Precision, etc.] Method_Development->Method_Validation Optimized Method Incoming_Material Incoming Material Analysis (4-Chloro-2-(dimethylamino)nicotinaldehyde) Method_Validation->Incoming_Material Validated Method Transfer HPLC_Analysis HPLC Purity & Impurity Profiling Incoming_Material->HPLC_Analysis GC_MS_Analysis GC-MS for Volatile Impurities Incoming_Material->GC_MS_Analysis qNMR_Analysis qNMR for Absolute Purity Incoming_Material->qNMR_Analysis Final_Report Generate Certificate of Analysis (CoA) HPLC_Analysis->Final_Report GC_MS_Analysis->Final_Report qNMR_Analysis->Final_Report

Caption: A typical workflow for the purity assessment of 4-Chloro-2-(dimethylamino)nicotinaldehyde.

High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

HPLC is the workhorse for purity and impurity profiling of non-volatile organic molecules like 4-Chloro-2-(dimethylamino)nicotinaldehyde. A stability-indicating HPLC method is crucial for separating the main component from any process-related impurities and degradation products.[1][2]

Frequently Asked Questions & Troubleshooting

Q1: My chromatogram shows significant peak tailing for the main peak. What could be the cause and how do I fix it?

A1: Peak tailing is a common issue that can compromise resolution and integration accuracy. The primary causes for a basic compound like 4-Chloro-2-(dimethylamino)nicotinaldehyde are secondary interactions with the stationary phase or issues with the mobile phase.

  • Causality: The dimethylamino group on the pyridine ring is basic and can interact with acidic residual silanol groups on the silica-based C18 column, leading to tailing.

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: Ensure the mobile phase pH is appropriately controlled. For a basic compound, a mobile phase pH between 3 and 7 is generally recommended to ensure the analyte is in a single ionic form. A lower pH will protonate the amine, which can sometimes improve peak shape.

    • Use of a Guard Column: A guard column can help by adsorbing strongly retained compounds that might be causing active sites on the analytical column to become exposed.[3]

    • Column Choice: Consider using a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.

    • Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.[4]

Q2: I'm observing ghost peaks in my chromatogram. Where are they coming from?

A2: Ghost peaks are extraneous peaks that appear in a chromatogram and can be mistaken for impurities. They often arise from the analytical system itself or the sample preparation process.

  • Causality: Ghost peaks can be due to contaminants in the mobile phase, sample solvent, or carryover from previous injections.

  • Troubleshooting Steps:

    • Blank Injection: Inject a blank (sample solvent) to see if the ghost peaks are present. If so, the contamination is likely from the solvent or the HPLC system.

    • Mobile Phase Preparation: Prepare fresh mobile phase using high-purity solvents and additives. Ensure proper degassing to prevent air bubbles.[5]

    • Injector Cleaning: Implement a robust needle wash protocol for the autosampler to minimize carryover between injections.

    • Sample Matrix Effects: If the ghost peaks only appear with the sample, they may be late-eluting compounds from a previous injection. Increase the run time of your gradient method to ensure all components are eluted.

Q3: My retention times are drifting from run to run. How can I stabilize my method?

A3: Consistent retention times are critical for peak identification and method robustness. Drifting retention times can be caused by a variety of factors related to the HPLC system and mobile phase.[5]

  • Causality: Changes in mobile phase composition, column temperature, or flow rate are the most common culprits for retention time drift.

  • Troubleshooting Steps:

    • Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. For gradient methods, a longer equilibration time may be necessary.[5]

    • Mobile Phase Composition: If using an online mixer, ensure it is functioning correctly. Premixing the mobile phase can sometimes improve retention time stability.

    • Temperature Control: Use a column oven to maintain a constant column temperature, as even small fluctuations can affect retention times.[5]

    • Pump Performance: Check for leaks in the pump and ensure check valves are functioning correctly to maintain a stable flow rate.

Parameter Typical Starting Conditions for HPLC Analysis
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 320 nm
Column Temperature 30 °C
Injection Volume 10 µL
Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to develop a stability-indicating method.[6][7][8] This involves subjecting the 4-Chloro-2-(dimethylamino)nicotinaldehyde to various stress conditions to generate potential degradation products.[1][9][10]

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve the sample in 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose the sample (solid and in solution) to UV and visible light according to ICH Q1B guidelines.

Analyze all stressed samples by HPLC to ensure the method can separate the parent peak from all degradation products.

Forced Degradation Troubleshooting Start Analyze Stressed Sample Check_Degradation Is degradation observed? Start->Check_Degradation Check_Separation Are all degradant peaks separated from the main peak? Optimize_Method Optimize HPLC Method (Gradient, Mobile Phase, Column) Check_Separation->Optimize_Method No Method_Validated Method is Stability-Indicating Check_Separation->Method_Validated Yes Optimize_Method->Start Re-analyze No_Degradation No degradation observed. Increase stress conditions. No_Degradation->Start Re-stress Check_Degradation->Check_Separation Yes Check_Degradation->No_Degradation No

Caption: A decision tree for troubleshooting forced degradation studies.

Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting Guide

GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis of 4-Chloro-2-(dimethylamino)nicotinaldehyde.

Frequently Asked Questions & Troubleshooting

Q1: I suspect there are residual solvents from the synthesis. How can I confirm their presence?

A1: GC-MS with a headspace autosampler is the ideal method for the analysis of residual solvents.

  • Causality: Solvents used in the Vilsmeier-Haack reaction (e.g., DMF, phosphorus oxychloride byproducts) or purification steps could be retained in the final product.[11][12][13]

  • Protocol:

    • Accurately weigh a sample of 4-Chloro-2-(dimethylamino)nicotinaldehyde into a headspace vial.

    • Add a suitable solvent (e.g., DMSO) and seal the vial.

    • Heat the vial in the headspace autosampler to allow volatile compounds to partition into the gas phase.

    • Inject the headspace gas into the GC-MS.

    • Identify the solvents by comparing their mass spectra and retention times to a library of known solvents.

Q2: My GC-MS analysis shows poor peak shape for the main compound. What is the likely cause?

A2: Poor peak shape in GC can be due to the compound's polarity, thermal instability, or interactions with the GC system.

  • Causality: The aldehyde and dimethylamino groups make 4-Chloro-2-(dimethylamino)nicotinaldehyde a polar molecule. It may also be susceptible to thermal degradation at high injector or oven temperatures.

  • Troubleshooting Steps:

    • Derivatization: Consider derivatizing the aldehyde group to a less polar and more thermally stable functional group.

    • Lower Injection Temperature: Reduce the injector port temperature to minimize on-column degradation.

    • Inert Flow Path: Use an inert liner and column to prevent interactions with active sites in the GC system.

    • Faster Oven Ramp: A faster temperature ramp can help to minimize the time the analyte spends at elevated temperatures.

Parameter Typical Starting Conditions for GC-MS Analysis
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 250 °C
Oven Program 50 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min
Carrier Gas Helium, constant flow 1.2 mL/min
MS Source Temp 230 °C
MS Quad Temp 150 °C
Scan Range 40-450 amu

Quantitative NMR (qNMR) for Absolute Purity

Quantitative NMR (qNMR) is a powerful primary analytical method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[13]

Frequently Asked Questions

Q1: How does qNMR work for purity assessment?

A1: qNMR determines purity by comparing the integral of a specific proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration.

  • Principle: The area of an NMR signal is directly proportional to the number of protons giving rise to that signal. By using a highly pure internal standard with a known structure and concentration, the absolute amount of the analyte in the sample can be calculated.

  • Advantages:

    • Provides a direct measure of mass purity.

    • Does not require a reference standard of the analyte.

    • Can often identify and quantify impurities simultaneously if their signals are resolved.

Q2: What are the key considerations for an accurate qNMR experiment?

A2: Several experimental parameters must be carefully controlled to ensure accurate and precise results.

  • Key Parameters:

    • Internal Standard Selection: The internal standard should be stable, non-reactive with the sample, have a simple spectrum with at least one signal that is well-resolved from the analyte signals, and be accurately weighed. Maleic acid or dimethyl sulfone are common choices.

    • Relaxation Delay (d1): A sufficiently long relaxation delay (typically 5 times the longest T1 relaxation time of the protons being quantified) must be used to ensure complete relaxation of all relevant protons between scans. This is crucial for accurate integration.

    • Signal-to-Noise Ratio: A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio for both the analyte and the internal standard signals.

    • Baseline Correction and Phasing: The spectrum must be carefully processed with proper baseline correction and phasing to ensure accurate integration.

Parameter Typical Conditions for qNMR Analysis
Solvent DMSO-d6
Internal Standard Maleic Anhydride (certified)
Pulse Program zg30 (or similar with a 30° pulse angle)
Relaxation Delay (d1) 30-60 seconds (must be determined experimentally)
Number of Scans 16-64 (to achieve S/N > 250:1 for signals of interest)
Processing Manual phasing and baseline correction

By integrating these advanced analytical techniques and troubleshooting guides into your workflow, you can ensure the highest purity of 4-Chloro-2-(dimethylamino)nicotinaldehyde, leading to more reliable and reproducible research and development outcomes.

References

  • BenchChem. (2025). Troubleshooting common issues in nicotinaldehyde synthesis. BenchChem.
  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals.
  • International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31).
  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • NIH. (n.d.). Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches.
  • Google Patents. (n.d.). CN118388401A - Preparation method of 4-amino-2-chloronicotinaldehyde.
  • Pharmaguideline. (n.d.).
  • BLD Pharm. (n.d.). 1160474-84-9|4-Chloro-2-(dimethylamino)nicotinaldehyde.
  • ResearchGate. (2025, August 7). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent.
  • Vilsmeier-Haack Transformations under Non Classical Conditions. (2019, December 19).
  • Santa Cruz Biotechnology. (n.d.). 4-Chloro-2-(dimethylamino)nicotinaldehyde.
  • ResearchGate. (n.d.).
  • ChemScene. (n.d.). 1233698-83-3 | 6-Chloro-2-(dimethylamino)nicotinaldehyde.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • ChemicalBook. (n.d.). 4-Chloro-2-(dimethylamino)nicotinaldehyde CAS#: 1160474-84-9.
  • Sigma-Aldrich. (n.d.). 4-Chloro-2-(dimethylamino)nicotinaldehyde.
  • Google Patents. (n.d.). CN104478795A - Preparation method of 2-chloro nicotinaldehyde.
  • ResearchGate. (2019, March 6).

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Validation & Comparative

A comparative analysis of different synthesis routes for 4-Chloro-2-(dimethylamino)nicotinaldehyde.

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Chloro-2-(dimethylamino)nicotinaldehyde is a key building block in the synthesis of various pharmaceutical compounds, necessitating efficient and scalable synthetic routes. This guide provides a comparative analysis of plausible synthetic strategies for this target molecule. In the absence of direct comparative studies in published literature, this document outlines two logical and robust synthetic routes, leveraging established principles of pyridine chemistry. Each route is critically evaluated based on criteria such as starting material availability, reaction selectivity, potential yield, and scalability. Detailed experimental protocols, supported by mechanistic insights and data from analogous transformations, are provided to empower researchers in drug discovery and process development.

Introduction: The Significance of a Versatile Pyridine Scaffold

The substituted nicotin-aldehyde framework is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active molecules. Specifically, the unique substitution pattern of 4-Chloro-2-(dimethylamino)nicotinaldehyde, featuring an electron-donating dimethylamino group and a halogen, offers multiple points for further chemical elaboration. The aldehyde function serves as a versatile handle for constructing complex side chains, while the chloro-substituent can be displaced via nucleophilic aromatic substitution or engaged in cross-coupling reactions. The dimethylamino group modulates the electronic properties of the pyridine ring, influencing its reactivity and the biological activity of its derivatives.

Given its utility, the development of an efficient, cost-effective, and scalable synthesis is of paramount importance. This guide explores two primary retrosynthetic approaches, herein designated as Route 1 (Late-Stage Formylation) and Route 2 (Late-Stage Amination) , providing a detailed comparative analysis to inform synthetic strategy selection.

Route 1: Late-Stage Formylation via Directed Ortho-Metalation

This strategy focuses on introducing the key functional groups onto a simple pyridine core, culminating in the formylation of a pre-functionalized intermediate. The central challenge of this route lies in achieving regioselective control during the substitution and formylation steps.

Synthetic Pathway Overview

The proposed pathway commences with commercially available 2,4-dichloropyridine, proceeds through a selective amination, and concludes with a directed ortho-metalation (DoM) to install the aldehyde group.

Route_1 A 2,4-Dichloropyridine B 2-(Dimethylamino)-4-chloropyridine A->B (CH₃)₂NH, Base, Solvent C 4-Chloro-2-(dimethylamino)nicotinaldehyde B->C 1. LDA or n-BuLi, THF, -78 °C 2. DMF

Caption: Synthetic workflow for Route 1: Late-Stage Formylation.

In-Depth Analysis and Experimental Rationale

Step 1: Selective Nucleophilic Aromatic Substitution (SNAr)

The first step involves the reaction of 2,4-dichloropyridine with dimethylamine. The regioselectivity of this nucleophilic aromatic substitution (SNAr) is a critical consideration. In 2,4-disubstituted pyridines, the C2 and C4 positions exhibit different reactivities. Generally, for SNAr reactions on dichloropyridines, nucleophilic attack is favored at the C4 position due to superior stabilization of the Meisenheimer intermediate through delocalization of the negative charge onto the pyridine nitrogen. However, the C2 position can be targeted under specific conditions. For the synthesis of the desired 2-(dimethylamino)-4-chloropyridine, the reaction conditions must be carefully optimized to favor substitution at the C2 position. While literature on this specific transformation is sparse, related reactions on dichloropyrimidines have shown that C2 selectivity can be achieved, sometimes influenced by the nature of the nucleophile and reaction conditions.[1][2] For the purpose of this guide, we will proceed with the assumption that conditions can be found to favor the desired C2 substitution, potentially through kinetic control at low temperatures or the use of specific catalysts.

Step 2: Directed Ortho-Metalation and Formylation

The second step is a directed ortho-metalation (DoM), a powerful tool for the functionalization of aromatic and heteroaromatic rings.[3][4] The dimethylamino group is a potent directing metalating group (DMG). It coordinates to the lithium base (LDA or n-BuLi), directing deprotonation to the adjacent C3 position. The resulting lithiated intermediate is then quenched with an electrophile, in this case, N,N-dimethylformamide (DMF), to introduce the formyl group. This reaction is typically performed at low temperatures (-78 °C) to ensure the stability of the organolithium intermediate and prevent side reactions. The choice of a strong, hindered base like LDA is often preferred over n-BuLi to minimize the risk of nucleophilic addition to the pyridine ring.[3]

Illustrative Experimental Protocol

Synthesis of 2-(Dimethylamino)-4-chloropyridine:

  • To a solution of 2,4-dichloropyridine (1 equiv.) in a suitable solvent such as 1,4-dioxane or THF, add dimethylamine (2.2 equiv., as a solution in THF or as a condensed gas) at 0 °C.

  • Add a non-nucleophilic base, such as potassium carbonate (1.5 equiv.).

  • Seal the reaction vessel and heat to 80-100 °C for 12-24 hours, monitoring the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(dimethylamino)-4-chloropyridine.

Synthesis of 4-Chloro-2-(dimethylamino)nicotinaldehyde:

  • To a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous THF and cool to -78 °C.

  • Add diisopropylamine (1.2 equiv.) followed by the slow addition of n-butyllithium (1.1 equiv.). Stir for 30 minutes at -78 °C to form LDA.

  • Add a solution of 2-(dimethylamino)-4-chloropyridine (1 equiv.) in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir for 1-2 hours.

  • Add anhydrous DMF (1.5 equiv.) dropwise. Stir for an additional 1-2 hours at -78 °C.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the target aldehyde.

Route 2: Late-Stage Amination of a Pre-formylated Precursor

This alternative approach introduces the dimethylamino group in the final step onto a pyridine ring that already contains the chloro and aldehyde functionalities. This route hinges on the synthesis of a suitable 2,4-dichloronicotinaldehyde precursor and the regioselective displacement of one of the chlorine atoms.

Synthetic Pathway Overview

This pathway can be envisioned starting from 2,4-dichloronicotinic acid, which is then reduced to the aldehyde, followed by selective amination.

Route_2 D 2,4-Dichloronicotinic acid E 2,4-Dichloronicotinaldehyde D->E 1. SOCl₂ or (COCl)₂ 2. Reduction (e.g., DIBAL-H) F 4-Chloro-2-(dimethylamino)nicotinaldehyde E->F (CH₃)₂NH, Base, Solvent

Caption: Synthetic workflow for Route 2: Late-Stage Amination.

In-Depth Analysis and Experimental Rationale

Step 1: Synthesis of 2,4-Dichloronicotinaldehyde

The synthesis of the key intermediate, 2,4-dichloronicotinaldehyde, is not widely reported. A plausible approach involves the reduction of 2,4-dichloronicotinic acid. The nicotinic acid itself can be prepared from simpler precursors, although this adds to the overall step count. The conversion of the carboxylic acid to the aldehyde can be achieved via a two-step process: activation to an acid chloride using thionyl chloride or oxalyl chloride, followed by a controlled reduction. Alternatively, a direct reduction of the acid or its ester derivative using a sterically hindered reducing agent like Diisobutylaluminium hydride (DIBAL-H) at low temperatures can yield the aldehyde, preventing over-reduction to the alcohol.[5][6][7][8][9]

Step 2: Selective Nucleophilic Aromatic Substitution (SNAr)

The final step is the selective amination of 2,4-dichloronicotinaldehyde. The regioselectivity of this reaction is governed by the electronic effects of the substituents on the pyridine ring. The aldehyde group at C3 is electron-withdrawing, which will activate both the C2 and C4 positions towards nucleophilic attack. Theoretical considerations suggest that the C2 position is generally more electron-deficient in pyridines and thus more susceptible to nucleophilic attack.[10] The presence of the aldehyde may further influence this selectivity. Experimental validation would be crucial to determine the outcome of this reaction. It is plausible that a mixture of isomers could be formed, requiring careful chromatographic separation.

Illustrative Experimental Protocol

Synthesis of 2,4-Dichloronicotinaldehyde from 2,4-Dichloronicotinic acid:

  • Suspend 2,4-dichloronicotinic acid (1 equiv.) in an inert solvent like toluene.

  • Add a catalytic amount of DMF, followed by the dropwise addition of thionyl chloride (1.5 equiv.).

  • Heat the mixture to reflux for 2-4 hours until gas evolution ceases.

  • Cool the reaction mixture and concentrate under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in anhydrous toluene and cool to -78 °C under a nitrogen atmosphere.

  • Add a solution of DIBAL-H (1.1 equiv., 1.0 M in hexanes) dropwise, maintaining the temperature at -78 °C.

  • Stir for 2-3 hours at -78 °C.

  • Quench the reaction with methanol, followed by the addition of a saturated aqueous solution of Rochelle's salt.

  • Allow the mixture to warm to room temperature, filter through celite, and separate the layers.

  • Extract the aqueous layer with ethyl acetate, combine the organic phases, wash with brine, dry, and concentrate.

  • Purify by column chromatography to yield 2,4-dichloronicotinaldehyde.

Synthesis of 4-Chloro-2-(dimethylamino)nicotinaldehyde:

  • Dissolve 2,4-dichloronicotinaldehyde (1 equiv.) in a polar aprotic solvent like DMF or DMSO.

  • Add dimethylamine (2.2 equiv., as an aqueous solution or a solution in THF).

  • Add a suitable base, such as potassium carbonate (2.0 equiv.).

  • Heat the reaction mixture to 60-80 °C and monitor by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to separate the desired product from any potential regioisomers.

Comparative Analysis

FeatureRoute 1: Late-Stage FormylationRoute 2: Late-Stage Amination
Starting Materials 2,4-Dichloropyridine (commercially available)2,4-Dichloronicotinic acid (less common, may require synthesis)
Number of Steps 2 steps from 2,4-dichloropyridine2 steps from 2,4-dichloronicotinic acid (synthesis of acid adds steps)
Key Challenges Regioselectivity of the initial amination. Handling of organolithium reagents.Synthesis of the dichloronicotinaldehyde precursor. Potential for regioisomeric mixtures in the final amination step.
Potential Yield Moderate to good, dependent on the efficiency of the DoM step.Moderate, potentially lowered by the synthesis of the precursor and purification from isomers.
Scalability Use of cryogenic temperatures and organolithiums may pose challenges for large-scale production.More amenable to traditional process chemistry, but precursor availability is a bottleneck.
Safety Considerations Use of pyrophoric n-BuLi and cryogenic conditions.Use of DIBAL-H (pyrophoric) and potentially hazardous chlorinating agents for precursor synthesis.

Conclusion and Scientific Recommendation

Both proposed routes offer viable, albeit challenging, pathways to 4-Chloro-2-(dimethylamino)nicotinaldehyde.

Route 1 (Late-Stage Formylation) is arguably the more elegant approach from a chemical synthesis perspective, leveraging the power of directed ortho-metalation. Its success is highly dependent on achieving the desired regioselectivity in the initial amination step. If this can be reliably controlled, this route is likely to be more convergent and potentially higher yielding. However, the use of organolithium reagents and cryogenic temperatures may be a drawback for industrial-scale synthesis.

Route 2 (Late-Stage Amination) relies on more conventional reaction types. Its primary hurdle is the availability or efficient synthesis of the 2,4-dichloronicotinaldehyde intermediate. Furthermore, the final amination step may yield a mixture of regioisomers, complicating purification and reducing the overall yield of the desired product.

Recommendation: For laboratory-scale synthesis and rapid access to the target molecule for derivatization and biological screening, Route 1 is recommended due to its potentially higher convergency, provided the initial amination can be optimized. For process development and potential large-scale manufacturing, Route 2 might be more attractive if a reliable and cost-effective source or synthesis of 2,4-dichloronicotinaldehyde can be established, as it avoids the complexities of large-scale organolithium chemistry.

References

  • Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. (2025-08-07). ResearchGate. [Link]

  • Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. (2025-08-12). CCS Chemistry. [Link]

  • C3-Formylation of Pyridines via Streptocyanine Intermediates. (2025-06-09). American Chemical Society. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes. ACS Publications. [Link]

  • HETEROCYCLES, Vol. 83, No. 9, 2011. [Link]

  • DIBAL Reducing Agent. Chemistry Steps. [Link]

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  • DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. (2015-02-06). HETEROCYCLES. [Link]

  • Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. PubMed. [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. [Link]

  • Diisobutylaluminium hydride. Wikipedia. [Link]

  • Diisobutylaluminum Hydride (DIBAL-H). Common Organic Chemistry. [Link]

  • Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. (2011-08-26). Master Organic Chemistry. [Link]

  • Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization?. ResearchGate. [Link]

  • Directed (ortho) Metallation. Lithium Link. [Link]

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. [Link]

  • Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society. [Link]

  • A kind of method for synthesizing 4-dimethylaminopyridine and its analogs.
  • An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. SpringerOpen. [Link]

  • nucleophilic aromatic substitutions. (2019-01-19). YouTube. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. National Institutes of Health. [Link]

  • Preparation method of 2-chloro-4-methyl nicotinonitrile.
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  • Method of preparing 2,4-dichlorobenzaldehyde through continuous oxidation of 2,4-dichlorotoluene.
  • Method for synthesizing 2-chlorine-N-(2,4-difluorophenyl) nicotinamide by one-pot method.
  • An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. PubMed Central. [Link]

  • Process design for the production of 2,4-dichlorophenoxyacetic acid. ResearchGate. [Link]

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  • Process for the production of 2,4-dichloropyrimidine-5-carboxylic acid chloride.

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4-Chloro-2-(dimethylamino)nicotinaldehyde versus other chlorinated building blocks in synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 4-Chloro-2-(dimethylamino)nicotinaldehyde and Other Chlorinated Pyridine Building Blocks in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 4-Chloro-2-(dimethylamino)nicotinaldehyde against other synthetically valuable chlorinated pyridine building blocks. We will explore the nuanced differences in reactivity, selectivity, and application, supported by experimental protocols and mechanistic insights to inform your synthetic strategy.

Introduction: The Central Role of Chlorinated Pyridines in Drug Discovery

Chlorinated pyridine scaffolds are indispensable building blocks in medicinal chemistry. Their prevalence stems from their ability to serve as versatile intermediates in the construction of complex molecular architectures, particularly through transition-metal-catalyzed cross-coupling reactions. The chlorine atom, while less reactive than its bromine or iodine counterparts, offers advantages in terms of cost-effectiveness and the potential for selective activation, making protocols for its use highly valuable.[1] This guide focuses on 4-Chloro-2-(dimethylamino)nicotinaldehyde, a uniquely functionalized pyridine, and contextualizes its utility by comparing it with other key chlorinated pyridines used in the synthesis of pharmaceuticals and functional materials.

Profiling 4-Chloro-2-(dimethylamino)nicotinaldehyde: A Multifunctional Reagent

4-Chloro-2-(dimethylamino)nicotinaldehyde (CAS 1160474-84-9) is a solid compound characterized by a unique substitution pattern that dictates its synthetic potential.[2][3]

  • Structure: C₈H₉ClN₂O[4]

  • Key Features:

    • C4-Chloro Group: The primary reactive site for cross-coupling reactions.

    • C2-Dimethylamino Group: A strong electron-donating group (EDG) that modulates the electronic properties of the pyridine ring.

    • C3-Aldehyde Group: An electron-withdrawing group (EWG) that also serves as a synthetic handle for subsequent transformations such as reductive amination, Wittig reactions, or condensations.

The interplay between the electron-donating amino group and the electron-withdrawing aldehyde group creates a unique electronic environment. The C2-amino group increases electron density in the ring, which can influence catalyst binding and potentially temper the reactivity of the C4-Cl bond compared to pyridines bearing only electron-withdrawing substituents. However, the adjacent aldehyde provides a valuable site for diversification post-coupling.

A Comparative Analysis of Chlorinated Pyridine Building Blocks

The utility of 4-Chloro-2-(dimethylamino)nicotinaldehyde is best understood when compared against other common chlorinated pyridines. The choice of building block is critical and often dictated by the desired reactivity, selectivity, and the overall synthetic route.

Building BlockKey FeaturesPrimary Application FocusAdvantagesDisadvantages
4-Chloro-2-(dimethylamino)nicotinaldehyde C4-Cl with C2-EDG and C3-EWG.[2]Post-coupling diversification via the aldehyde group.Multifunctional handle for complex syntheses.The C2-amino group may slightly decrease C4-Cl reactivity.
2-Chloropyridines (e.g., 2-Bromopyridines)Highly activated C2-Cl due to proximity to the ring nitrogen.[5][6]Rapid C-C and C-N bond formation where high reactivity is desired.Excellent reactivity in Suzuki and Buchwald-Hartwig reactions.[6]Can be prone to side reactions if other sensitive groups are present.
4-Chloropyridines (e.g., 4-Chloro-N-methylpicolinamide)C4-Cl reactivity is moderate, influenced by other ring substituents.[7]Key intermediates in established drug syntheses (e.g., Sorafenib).[7][8]Proven utility in large-scale synthesis.Less reactive than 2-chloropyridines.[5]
2,4-Dichloropyridine Possesses two reactive chloro sites with differential reactivity.Regioselective and sequential cross-coupling reactions.C2 position is significantly more reactive, allowing for selective functionalization.[9]Requires careful control of reaction conditions to achieve high selectivity.[9]
3-Bromo-2-chloropyridine Orthogonal reactivity between C-Br and C-Cl bonds.Chemoselective and sequential cross-coupling reactions.The C-Br bond reacts preferentially in Pd-catalyzed couplings, leaving the C-Cl for a later step.[10]Higher cost compared to some dichlorinated analogues.

Reactivity Deep Dive: Cross-Coupling Reactions

The value of these building blocks is most evident in their performance in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating biaryl structures.[11] The catalytic cycle, involving oxidative addition, transmetalation, and reductive elimination, is sensitive to the electronic nature of the chloro-heterocycle.[11]

  • Reactivity Trend: Generally, the oxidative addition of the C-Cl bond to the Pd(0) catalyst is the rate-limiting step.[5] The reactivity follows the trend: 2-Chloropyridine > 4-Chloropyridine . The electron-withdrawing nature of the pyridine nitrogen makes the C2 and C4 positions electron-deficient and thus more susceptible to oxidative addition.[5] For 2,4-dichloropyridine, this effect is more pronounced at the C2 position, leading to high regioselectivity.[9]

  • Impact of Substituents: In 4-Chloro-2-(dimethylamino)nicotinaldehyde , the electron-donating dimethylamino group can slightly disfavor the oxidative addition step compared to an unsubstituted 4-chloropyridine. However, modern catalyst systems with electron-rich, bulky phosphine ligands can readily overcome this, enabling efficient coupling.[1]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-Cl Ar-Pd(II)-Cl Ar-Pd(II)(L2)-Cl OxAdd->Ar-Pd(II)-Cl Transmetal Transmetalation Ar-Pd(II)-Cl->Transmetal Ar'-B(OR)2 Base Ar-Pd(II)-Ar Ar-Pd(II)(L2)-Ar' Transmetal->Ar-Pd(II)-Ar RedElim Reductive Elimination Ar-Pd(II)-Ar->RedElim RedElim->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is critical for synthesizing arylamines, a common moiety in pharmaceuticals. The choice of chlorinated pyridine significantly impacts reaction efficiency and selectivity.

  • Reactivity and Selectivity: Similar to Suzuki coupling, the C-Cl bond's reactivity is paramount. For di- and poly-halogenated pyridines, both chemo- and regioselectivity become critical considerations.

    • Chemoselectivity: In substrates like 3-bromo-2-chloropyridine , the greater reactivity of the C-Br bond allows for selective amination at the C3 position while preserving the C2-Cl for subsequent functionalization. The relative rate of oxidative addition is generally C-Br > C-Cl.[10]

    • Regioselectivity: For 2,4-dichloropyridine , amination occurs preferentially at the more activated C2 position. This has been exploited to synthesize 4-chloro-N-phenylpyridin-2-amines, which can then undergo a second amination at the C4 position under more forcing conditions.[9]

  • Base and Ligand Choice: Buchwald-Hartwig aminations of less reactive aryl chlorides often require strong bases (e.g., NaOtBu, LiHMDS) and specialized electron-rich ligands to facilitate the catalytic cycle.[6][10]

Experimental Protocols and Methodologies

The following protocols are generalized procedures that serve as a robust starting point for optimization. All reactions must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can dramatically reduce reaction times and improve yields for the coupling of less reactive chloropyridines.[1][12]

Materials:

  • Chloropyridine (e.g., 4-Chloro-2-(dimethylamino)nicotinaldehyde) (0.5 mmol)

  • Arylboronic acid (0.75 mmol, 1.5 equiv)

  • Palladium Catalyst (e.g., PdCl₂(dppf)) (3 mol%)

  • Base (e.g., K₂CO₃) (1.0 mmol, 2.0 equiv)

  • Anhydrous Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)

  • Microwave-safe reaction vial with a stir bar

Procedure:

  • To a microwave vial, add the chloropyridine, arylboronic acid, palladium catalyst, and base.

  • Add the solvent mixture via syringe.

  • Seal the vial securely with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at 130°C for 20-40 minutes.

  • After the reaction, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Workup & Purification A Combine Reagents (Chloropyridine, Boronic Acid, Catalyst, Base) in Vial B Add Anhydrous Solvent A->B C Seal Vial B->C D Heat to 130°C (20-40 min) C->D E Cool to RT D->E F Dilute & Extract (EtOAc/Water) E->F G Combine, Dry, Concentrate F->G H Column Chromatography G->H I Pure Product H->I

Caption: General experimental workflow for microwave-assisted Suzuki coupling.

Protocol 2: Buchwald-Hartwig Amination with Regioselective Control

This protocol is adapted for the selective amination of a di-substituted pyridine like 2,4-dichloropyridine.[9][10]

Materials:

  • 2,4-Dichloropyridine (1.0 mmol)

  • Primary/Secondary Amine (1.2 mmol, 1.2 equiv)

  • Palladium Pre-catalyst (e.g., XPhos Pd G3) (2 mol%)

  • Base (e.g., LiHMDS, 1M solution in THF) (2.5 mmol, 2.5 equiv)

  • Anhydrous Toluene (10 mL)

  • Schlenk tube or sealed reaction vessel

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, add the 2,4-dichloropyridine and the palladium pre-catalyst.

  • Add the anhydrous toluene, followed by the amine.

  • Add the LiHMDS solution dropwise while stirring.

  • Seal the Schlenk tube and heat the reaction mixture to 65-80°C with stirring for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 2-amino-4-chloropyridine derivative.

Case Study: Synthesis of Sorafenib

The synthesis of Sorafenib, a multi-kinase inhibitor used to treat kidney and liver cancer, is a prominent example showcasing the application of a 4-chloropyridine building block.[13] Several routes utilize 4-chloro-N-methylpicolinamide as a key intermediate.[7][14] In a common synthetic approach, this building block undergoes a nucleophilic aromatic substitution (SNAᵣ) or Buchwald-Hartwig type reaction with a substituted phenol to form a diaryl ether linkage.[8] This highlights the industrial relevance of 4-chloropyridines, where robust and scalable reactivity is paramount. While 4-Chloro-2-(dimethylamino)nicotinaldehyde is not directly used in this specific synthesis, its analogue demonstrates the power of the 4-chloropyridine motif.

Sorafenib_Concept cluster_synth Sorafenib Synthesis Fragment A 4-Chloro-N-methylpicolinamide (Key Building Block) C Sorafenib A->C Diaryl Ether Formation (Base) B 1-(4-chloro-3-(trifluoromethyl)phenyl) -3-(4-hydroxyphenyl)urea B->C

Sources

Evaluating the Biological Activity of 4-Chloro-2-(dimethylamino)nicotinaldehyde Analogs: A Comparative Framework

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

This guide provides a comprehensive framework for the synthesis, screening, and biological evaluation of novel analogs derived from 4-Chloro-2-(dimethylamino)nicotinaldehyde. As a core scaffold, this substituted pyridine derivative presents a unique starting point for developing compounds with potential therapeutic applications. This document is designed for researchers in drug discovery and medicinal chemistry, offering detailed protocols and the scientific rationale behind experimental choices to ensure a robust and self-validating evaluation process.

The central hypothesis is that modifications to the 4-Chloro-2-(dimethylamino)nicotinaldehyde scaffold can yield analogs with significant and varied biological activities, including but not limited to anticancer, antimicrobial, and enzyme-inhibitory effects. The strategic selection of assays is therefore crucial for elucidating the potential of these novel chemical entities.

Rationale and Synthesis Strategy

Substituted pyridines are prevalent motifs in pharmaceuticals, valued for their ability to engage in hydrogen bonding and other key molecular interactions. The parent compound, 4-Chloro-2-(dimethylamino)nicotinaldehyde, features a reactive aldehyde group, an electron-donating dimethylamino group, and a chloro-substituent, all of which provide avenues for synthetic modification to explore structure-activity relationships (SAR).

The synthesis of analogs can be approached through several established chemical reactions. For instance, the aldehyde functional group is a versatile handle for creating Schiff bases, 1,4-dihydropyridines, or other heterocyclic systems.[1] The chloro-group can be substituted via nucleophilic aromatic substitution to introduce a variety of functional moieties. A general synthetic scheme might involve the reaction of the parent aldehyde with different primary amines, hydrazines, or active methylene compounds to generate a library of analogs for screening.[2][3]

A Multi-Tiered Approach to Biological Activity Screening

A systematic evaluation of novel compounds requires a tiered screening approach. This ensures that resources are focused on the most promising candidates. The workflow begins with broad cytotoxicity screening, followed by more specific assays based on initial findings or mechanistic hypotheses.

G cluster_0 Compound Generation cluster_1 Primary Screening cluster_2 Secondary & Tertiary Screening A Parent Compound 4-Chloro-2-(dimethylamino)nicotinaldehyde B Analog Synthesis Strategy (e.g., Schiff Base Formation, Nucleophilic Substitution) A->B C Library of Novel Analogs B->C D Tier 1: General Cytotoxicity Assays (e.g., MTT, SRB Assay) C->D E Identify Hit Compounds (Based on IC50 values) D->E F Tier 2: Specific Bioassays E->F G Antimicrobial Assays (Disk Diffusion, Broth Dilution) F->G H Enzyme Inhibition Assays (e.g., Kinase, Protease Assays) F->H I Tier 3: Mechanism of Action Studies G->I H->I J Signaling Pathway Analysis (e.g., NAD+ Biosynthesis) I->J K K J->K Lead Candidate Optimization

Caption: General workflow for the evaluation of novel chemical analogs.

Tier 1: Cytotoxicity Screening

The initial step in drug discovery is to assess the general toxicity of the compounds against cell lines.[4][5] This helps to identify compounds with potent cell-killing activity, which is particularly relevant for cancer research, and to flag overly toxic compounds early in the process.[4][6]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7]

Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cell lines (e.g., HCT-116, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of each analog in DMSO. Perform serial dilutions in complete culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Treatment: Remove the medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 or 72 hours.[7]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value for each analog.[7]

The IC₅₀ values are tabulated to compare the potency of the different analogs. A lower IC₅₀ value indicates higher cytotoxic activity.

Compound ID Analog Structure Modification IC₅₀ (µM) on HCT-116 Cells IC₅₀ (µM) on MCF-7 Cells
Parent 4-Cl, 2-N(Me)₂, 3-CHO> 100> 100
Analog 1A Schiff base with Aniline45.268.5
Analog 1B Schiff base with p-Nitroaniline12.822.1
Analog 2A 4-OCH₃ substitution> 100> 100
Analog 2B 4-Phenoxy substitution75.389.4
(Note: Data are illustrative examples for comparison purposes.)
Tier 2: Targeted Biological Assays

Based on the structure of the nicotinaldehyde core and results from cytotoxicity screens, more specific assays can be employed.

Pyridine derivatives are known to possess antimicrobial properties. The synthesized analogs should be tested against a panel of pathogenic bacteria and fungi.[8]

Experimental Protocol: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10]

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) to a density of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[10]

Many drugs exert their effects by inhibiting specific enzymes.[11] Given that some aldehyde derivatives have shown activity against kinases and other enzymes, screening for enzyme inhibition is a logical next step.[12] A general protocol for a protein kinase inhibition assay is provided below.[13]

Experimental Protocol: In Vitro Protein Kinase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of a specific protein kinase, often by quantifying the amount of ATP consumed or ADP produced during the phosphorylation of a substrate peptide.[13]

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate kinase assay buffer.

  • Assay Setup: In a 96-well plate, add the purified protein kinase, its specific peptide substrate, and the test compound.

  • Pre-incubation: Allow the plate to pre-incubate for 10-15 minutes to permit the inhibitor to bind to the enzyme.[13]

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate at the optimal temperature for the enzyme for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection reagent (e.g., ADP-Glo™ Kinase Assay kit) that measures the amount of ADP produced, which corresponds to kinase activity.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value.

Tier 3: Elucidating the Mechanism of Action

For the most potent and selective compounds, understanding their mechanism of action is critical. Recent studies have identified nicotinaldehyde as a novel precursor for NAD biosynthesis, which can impact cancer cell metabolism and survival.[14][15][16] This presents a compelling potential mechanism for 4-Chloro-2-(dimethylamino)nicotinaldehyde analogs.

Hypothesized Signaling Pathway Involvement:

Analogs may influence the Preiss-Handler pathway for NAD biosynthesis. By mimicking or competing with nicotinaldehyde, these compounds could modulate intracellular NAD levels, thereby affecting cellular processes that are highly dependent on NAD, such as energy metabolism and DNA repair—processes that are often dysregulated in cancer cells.[14][15]

pathway cluster_NAD NAD+ Biosynthesis (Preiss-Handler Pathway) cluster_analog Potential Intervention by Analogs cluster_cellular Cellular Outcomes NA Nicotinic Acid (NA) NAMN Nicotinic Acid Mononucleotide (NAMN) NA->NAMN NAPRT NAAD Nicotinic Acid Adenine Dinucleotide (NAAD) NAMN->NAAD NMNAT NAD NAD+ NAAD->NAD NAD Synthetase Metabolism Energy Metabolism (Glycolysis, OXPHOS) NAD->Metabolism Repair DNA Repair (PARPs) NAD->Repair Analog Nicotinaldehyde Analog NAPRT NAPRT Analog->NAPRT Modulation? Viability Cell Viability & Proliferation Metabolism->Viability Repair->Viability Apoptosis Apoptosis Viability->Apoptosis Inhibition leads to

Caption: Potential mechanism of action via modulation of NAD+ biosynthesis.

To validate this hypothesis, experiments measuring intracellular NAD levels in cancer cells treated with the lead analogs would be required. A significant depletion of NAD following treatment would provide strong evidence for this mechanism.[14]

Conclusion and Future Directions

This guide outlines a systematic and robust methodology for evaluating the biological activity of novel 4-Chloro-2-(dimethylamino)nicotinaldehyde analogs. By employing a tiered screening approach—from broad cytotoxicity assays to specific enzyme inhibition and mechanistic studies—researchers can efficiently identify and characterize promising lead compounds. The key to this process is not merely the execution of protocols but the causal logic linking structural modifications to biological outcomes. Future work should focus on optimizing the most active compounds to improve their potency, selectivity, and drug-like properties, ultimately paving the way for potential preclinical development.

References

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  • Title: Methods for in vitro evaluating antimicrobial activity: A review Source: NIH National Center for Biotechnology Information URL
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  • Title: What is an Inhibition Assay?
  • Title: Antimicrobial Activity of test Compounds Against Various Strains (Zone of Inhibition in mm)
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Validation of 4-Chloro-2-(dimethylamino)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the purity of active pharmaceutical ingredients (APIs) and key intermediates is not merely a quality metric; it is a critical determinant of safety and efficacy. 4-Chloro-2-(dimethylamino)nicotinaldehyde, a substituted pyridine derivative, serves as a vital building block in the synthesis of various pharmacologically active molecules. Its purity directly influences the impurity profile of the final API. Therefore, robust and validated analytical methods for its purity assessment are indispensable.

This guide provides an in-depth comparison of suitable High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 4-Chloro-2-(dimethylamino)nicotinaldehyde. We will explore the causality behind chromatographic choices, present detailed experimental protocols, and offer comparative data to guide researchers and drug development professionals in selecting the most appropriate method for their needs.

Understanding the Analyte: Physicochemical Properties and Chromatographic Challenges

4-Chloro-2-(dimethylamino)nicotinaldehyde possesses a unique combination of structural features that present specific challenges for HPLC analysis. The dimethylamino group imparts basicity and polarity, while the chlorinated aromatic ring contributes to its hydrophobicity. The aldehyde functional group adds to its polarity and potential for reactivity. This amphiphilic nature necessitates careful consideration of the chromatographic mode to achieve adequate retention and sharp peak shapes.

Comparative Analysis of HPLC Methodologies

The selection of an appropriate HPLC method is paramount for the accurate purity determination of 4-Chloro-2-(dimethylamino)nicotinaldehyde. This section compares three distinct chromatographic approaches: Reversed-Phase (RP) HPLC, Hydrophilic Interaction Liquid Chromatography (HILIC), and Ion-Pair Chromatography.

Method Principle Advantages Disadvantages Best Suited For
Reversed-Phase (RP) HPLC Separation is based on hydrophobic interactions between the analyte and a non-polar stationary phase.[1][2]Robust, reproducible, wide variety of available columns, and compatible with mass spectrometry (MS).[3]Poor retention of highly polar compounds.[4] Potential for peak tailing with basic compounds on silica-based columns.Initial screening, analysis of less polar impurities, and routine quality control.
Hydrophilic Interaction Liquid Chromatography (HILIC) Partitioning of the analyte between a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent.[5][6][7]Enhanced retention of polar and hydrophilic compounds.[5][8][9] Increased sensitivity with MS detection due to high organic content in the mobile phase.[5][6]Can have longer equilibration times. The retention mechanism can be complex, involving partitioning, ion-exchange, and hydrogen bonding.[8]Analysis of polar impurities and degradation products that are poorly retained in RP-HPLC.
Ion-Pair Chromatography (IPC) An ion-pairing reagent is added to the mobile phase to form a neutral complex with the ionized analyte, which is then retained on a reversed-phase column.[10][11][12]Improves retention and peak shape of ionizable compounds.[10] Allows for the separation of charged and neutral molecules in a single run.[10]Generally not compatible with MS due to the non-volatile nature of the ion-pairing reagents.[4][10] Can lead to long column equilibration times and potential for carryover.[4]Situations where MS detection is not required and when dealing with highly polar, ionizable impurities that are difficult to retain by other means.

Experimental Protocols and Method Validation

To provide a practical framework, two detailed HPLC methods are presented below, followed by a discussion on their validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[13][14][15]

Method 1: Reversed-Phase HPLC (RP-HPLC)

This method serves as a robust starting point for the purity analysis of 4-Chloro-2-(dimethylamino)nicotinaldehyde, leveraging the well-established principles of reversed-phase chromatography.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90-10% B

    • 18.1-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Diluent: 50:50 Acetonitrile:Water

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

For the analysis of potentially highly polar impurities or degradation products, HILIC offers a complementary separation mechanism.[5][7]

Chromatographic Conditions:

  • Column: HILIC (e.g., Amide or Silica), 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0

  • Gradient:

    • 0-1 min: 100% A

    • 1-12 min: 0-100% B

    • 12-15 min: 100% B

    • 15-15.1 min: 100-0% B

    • 15.1-20 min: 100% A

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Diluent: 90:10 Acetonitrile:Water

Method Development and Validation Workflow

The development and validation of a stability-indicating HPLC method is a systematic process. The following diagram illustrates the key stages involved.

Method_Development_Validation cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) cluster_Imp Implementation Dev1 Analyte Characterization Dev2 Select Chromatographic Mode (RP, HILIC, etc.) Dev1->Dev2 Dev3 Screen Columns & Mobile Phases Dev2->Dev3 Dev4 Optimize Parameters (Gradient, Temp, Flow Rate) Dev3->Dev4 Val1 Specificity / Forced Degradation Dev4->Val1 Val2 Linearity & Range Val1->Val2 Val3 Accuracy Val2->Val3 Val4 Precision (Repeatability & Intermediate) Val3->Val4 Val5 LOD & LOQ Val4->Val5 Val6 Robustness Val5->Val6 Imp1 Routine QC Testing Val6->Imp1 Imp2 Stability Studies Imp1->Imp2

Caption: Workflow for HPLC method development and validation.

Validation Parameters: A Comparative Summary

Method validation is crucial to ensure that the analytical procedure is suitable for its intended purpose.[16][17][18][19] The following table summarizes the key validation parameters and typical acceptance criteria as per ICH guidelines.[13][14][15]

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the method can accurately measure the analyte in the presence of impurities, degradation products, and matrix components.[16]Peak purity analysis should pass. No co-elution of impurities with the main peak.[20]
Linearity To demonstrate that the test results are directly proportional to the concentration of the analyte.[16]Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte for which the method has been shown to be precise, accurate, and linear.[18]For assay: 80-120% of the test concentration. For impurities: Reporting level to 120% of the specification.
Accuracy The closeness of the test results to the true value.[16]For assay: 98.0-102.0% recovery. For impurities: 80.0-120.0% recovery.[16]
Precision The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[16][18]Repeatability (RSD) ≤ 2.0%. Intermediate Precision (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[16]Typically Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16]Typically Signal-to-Noise ratio of 10:1.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[16][21]System suitability parameters should remain within acceptable limits.

Forced Degradation Studies: Unveiling Potential Impurities

To establish the stability-indicating nature of an HPLC method, forced degradation studies are essential.[21][22][23][24][25] These studies involve subjecting the analyte to stress conditions to generate potential degradation products.

Typical Stress Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours

  • Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105 °C for 48 hours (solid state)

  • Photolytic Degradation: ICH Q1B recommended light exposure

The developed HPLC method must be able to separate the main peak from all significant degradation products formed under these conditions.

Forced Degradation Workflow

The process of conducting forced degradation studies is a critical component of method validation.

Forced_Degradation Start Prepare Analyte Solution/Solid Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis Stress->Acid Base Base Hydrolysis Stress->Base Oxidation Oxidation Stress->Oxidation Thermal Thermal Stress->Thermal Photo Photolytic Stress->Photo Analysis Analyze Stressed Samples by HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Results Analysis->Evaluation Pass Specificity Demonstrated (Peak Purity Pass) Evaluation->Pass Resolution is adequate Fail Method Modification Required Evaluation->Fail Co-elution observed

Caption: Workflow for forced degradation studies.

Conclusion and Recommendations

The selection of an optimal HPLC method for the purity validation of 4-Chloro-2-(dimethylamino)nicotinaldehyde is a multi-faceted decision that depends on the specific analytical needs.

  • For routine quality control and initial purity assessments, the Reversed-Phase HPLC method is recommended due to its robustness, reproducibility, and wide applicability.

  • When the primary concern is the detection and quantitation of highly polar impurities or degradation products that are not well-retained by RP-HPLC, the HILIC method provides an excellent orthogonal separation technique.

  • Ion-Pair Chromatography should be considered a specialized tool for challenging separations of ionic species when MS compatibility is not a prerequisite.

Ultimately, a comprehensive purity profile is often best achieved by employing orthogonal methods. Validating both a robust RP-HPLC method and a complementary HILIC method will provide the highest degree of confidence in the quality of 4-Chloro-2-(dimethylamino)nicotinaldehyde, ensuring the integrity of subsequent stages in the drug development pipeline.

References

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A Comparative Analysis of Nicotinaldehyde Derivatives in Diverse Biological Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Among its myriad derivatives, nicotinaldehyde (3-pyridinecarboxaldehyde) and its analogues have emerged as a versatile class of compounds exhibiting a broad spectrum of biological activities. This guide provides a comparative overview of various nicotinaldehyde derivatives, delving into their performance in key biological assays, including anticancer, antimicrobial, antioxidant, and enzyme-inhibitory evaluations. We will explore the causal relationships behind experimental designs and present supporting data to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Anticancer and Antiproliferative Activity

Nicotinaldehyde derivatives have demonstrated significant potential as anticancer agents, with their efficacy tested against a range of human cancer cell lines. The primary mechanism of action for some of these derivatives is linked to the disruption of cellular metabolism, particularly NAD⁺ biosynthesis, which is often upregulated in malignant cells to meet their high energy demands.[1][2]

Comparative Cytotoxicity

The cytotoxic effects of various nicotinaldehyde derivatives are typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[3] A lower IC₅₀ value indicates a higher potency of the compound.

Derivative ClassSpecific Compound ExampleCancer Cell LineIC₅₀ (µM)Reference
AzlactonesCompound 11cLung (A549)18.2[4]
Compound 11cBreast (MCF7)15.4[4]
Compound 11cCervical (HeLa)11.2[4]
Compound 16fLung (A549)12.5[4]
Compound 16fBreast (MCF7)10.8[4]
Compound 16fCervical (HeLa)9.7[4]
N-nicotinonitrileCompound 11Breast (MCF-7)0.048[5]
Compound 12Breast (MCF-7)0.051[5]
Compound 11Liver (HepG2)0.062[5]
Compound 12Liver (HepG2)0.075[5]
Nicotinic Acid DerivativeCompound 5cColon (HCT-15)Not specified, but potent[6]

Note: The IC₅₀ values are presented as reported in the respective studies and may vary based on experimental conditions.

Mechanistic Insights: Targeting NAD⁺ Biosynthesis

Cancer cells exhibit a high demand for NAD⁺ to sustain their rapid proliferation and metabolic activities.[2][7] One promising anticancer strategy involves targeting the enzymes in the NAD⁺ salvage pathway, such as nicotinamide phosphoribosyltransferase (NAMPT).[8] Interestingly, nicotinaldehyde has been identified as a novel precursor for NAD⁺ biosynthesis, which can paradoxically abrogate the anticancer effects of NAMPT inhibitors by replenishing cellular NAD⁺ levels.[1][9] This occurs through the Preiss-Handler pathway, where nicotinaldehyde is converted to nicotinic acid (NA) and subsequently to NAD⁺.[9]

This dual role of nicotinaldehyde highlights the complexity of targeting NAD⁺ metabolism. While some derivatives may exhibit direct cytotoxicity, the parent molecule itself can interfere with certain therapeutic strategies. This underscores the importance of careful structural modification to achieve the desired anticancer effect.

Antimicrobial Activity

Nicotinaldehyde derivatives, particularly Schiff bases, have been extensively studied for their antimicrobial properties against a wide range of pathogenic bacteria and fungi.[10][11] The imine or azomethine group (>C=N–) in Schiff bases is crucial for their biological activity.[11]

Comparative Antimicrobial Efficacy

The antimicrobial activity is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[12]

Derivative ClassSpecific Compound ExampleMicroorganismMIC (µg/mL)Reference
Schiff BaseCompound from Mishra et al.Micrococcus luteus25[10]
Compound from Mishra et al.Staphylococcus aureus12.5[10]
Compound from Mishra et al.Aspergillus niger12.5[10]
1,4-DihydropyridineDiethyl 2,6-diphenyl-4-(pyridin-3-yl)-1,4-dihydropyridine-3,5-dicarboxylateAntifungal AgentPotent[3]
NicotinamideCompound 16gCandida albicans (fluconazole-resistant)0.125-1[13]
NicotinaldehydeDMPNPseudomonas aeruginosa1.56[14]
BrPNE. coli1.56[14]

Note: Lower MIC values indicate greater antimicrobial activity.

Mechanism of Action

The antimicrobial action of Schiff bases is often attributed to their ability to chelate metal ions, which are essential for microbial growth.[11] Furthermore, the lipophilic nature of some derivatives allows them to disrupt the microbial cell membrane, leading to cell death. The imine group can also interfere with cellular proteins and enzymes, inhibiting vital metabolic processes.

Antioxidant Activity

Many nicotinaldehyde derivatives exhibit potent antioxidant properties by scavenging free radicals, which are implicated in various diseases, including cancer and neurodegenerative disorders. The antioxidant capacity is commonly assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[15][16]

Comparative Radical Scavenging Activity

The antioxidant activity is often expressed as the IC₅₀ value, representing the concentration of the compound required to scavenge 50% of the free radicals.

Derivative ClassSpecific Compound ExampleAssayIC₅₀ (µg/mL)Reference
AzlactonesCompound 11bDPPH21.4[2][4]
Compound 11bABTS18.7[2][4]
1,4-DihydropyridineDiethyl 2,6-dimethyl-4-(pyridin-3-yl)-1,4-dihydropyridine-3,5-dicarboxylateABTSPotent[3]
Principles of Antioxidant Assays

The DPPH assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, which is yellow.[15][17] The change in absorbance at 517 nm is measured to quantify the scavenging activity. The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green.[18] In the presence of an antioxidant, the radical is quenched, and the solution becomes colorless. The absorbance is measured at 734 nm.[18]

Enzyme Inhibition

Certain nicotinaldehyde derivatives have been identified as inhibitors of specific enzymes, suggesting their potential in treating metabolic disorders like type 2 diabetes and fungal infections.

α-Glucosidase Inhibition

α-Glucosidase is an enzyme that breaks down complex carbohydrates into glucose. Inhibiting this enzyme can help manage postprandial hyperglycemia in diabetic patients.[4]

Derivative ClassSpecific Compound ExampleEnzymeIC₅₀ (µM)Reference
AzlactonesCompound 3gα-Glucosidase15.2[4]
Compound 6bα-Glucosidase20.5[4]
Compound 6aα-Glucosidase22.4[4]
Succinate Dehydrogenase (SDH) Inhibition

SDH is a key enzyme in both the citric acid cycle and the electron transport chain.[19][20] Its inhibition disrupts fungal respiration, making it an effective target for antifungal agents.[21][22]

Derivative ClassSpecific Compound ExampleEnzymeIC₅₀ (µM)Reference
NicotinamideCompound 4bSuccinate Dehydrogenase3.18[19]

Methodologies and Protocols

For scientific integrity and reproducibility, detailed experimental protocols are paramount. Below are standardized, step-by-step procedures for the key assays discussed.

MTT Assay for Cytotoxicity

This protocol is a widely accepted method for assessing the in vitro cytotoxic effects of chemical compounds on mammalian cell lines.[3][23][24]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and is quantified spectrophotometrically.[3]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the nicotinaldehyde derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

Experimental Workflow for MTT Assay

MTT_Workflow A Cell Seeding in 96-well plate B Incubate for 24h A->B C Add Nicotinaldehyde Derivatives B->C D Incubate (e.g., 48h) C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Solubilize Formazan Crystals F->G H Read Absorbance (570 nm) G->H I Calculate % Viability & IC50 H->I

A streamlined workflow of the MTT cytotoxicity assay.
DPPH Radical Scavenging Assay

This assay provides a straightforward and rapid method to screen for antioxidant activity.[17]

Principle: Antioxidants donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[25]

Procedure:

  • Solution Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) and dilute it to a working concentration (e.g., 0.1 mM).[17] Prepare various concentrations of the test compounds.

  • Reaction Mixture: Add a specific volume of the test compound solution to the DPPH working solution.[17]

  • Incubation: Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).[17]

  • Absorbance Measurement: Measure the absorbance at 517 nm.[17]

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.[17]

α-Glucosidase Inhibition Assay

This colorimetric assay is used to screen for potential inhibitors of α-glucosidase.[4][26]

Principle: The enzyme α-glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to produce p-nitrophenol, a yellow product.[4] The presence of an inhibitor reduces the rate of this reaction.

Procedure:

  • Reagent Preparation: Prepare a solution of α-glucosidase in a suitable buffer (e.g., sodium phosphate buffer, pH 6.8) and a solution of pNPG.[4]

  • Pre-incubation: In a 96-well plate, add the enzyme solution to wells containing various concentrations of the test compound and pre-incubate at 37°C for 15 minutes.[4]

  • Reaction Initiation: Add the pNPG solution to all wells to start the reaction.[4]

  • Incubation: Incubate the plate at 37°C for 20 minutes.[4]

  • Reaction Termination: Stop the reaction by adding a solution of sodium carbonate.[4]

  • Absorbance Measurement: Measure the absorbance at 405 nm.[4]

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

Signaling Pathway: SDH Inhibition and Disruption of Fungal Respiration

SDH_Inhibition cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain (Mitochondria) Succinate Succinate SDH Complex II (SDH) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate CoQ Coenzyme Q SDH->CoQ e- transfer ComplexIII Complex III CoQ->ComplexIII ATP ATP Production ComplexIII->ATP Inhibitor Nicotinamide-based SDH Inhibitor Inhibitor->SDH Inhibition

Inhibition of succinate dehydrogenase (SDH) by nicotinamide derivatives blocks the electron transport chain, leading to decreased ATP production and fungal cell death.

Conclusion

Nicotinaldehyde derivatives represent a promising and versatile scaffold in medicinal chemistry. The comparative data presented herein demonstrate their significant potential across various therapeutic areas, including oncology, infectious diseases, and metabolic disorders. The diverse biological activities are closely linked to the specific structural modifications of the nicotinaldehyde core, highlighting the importance of structure-activity relationship studies in designing next-generation therapeutic agents. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for the scientific community, facilitating further research and development in this exciting field.

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Spectroscopic comparison of 4-Chloro-2-(dimethylamino)nicotinaldehyde with its precursors.

Author: BenchChem Technical Support Team. Date: January 2026

A Spectroscopic Guide to the Synthesis of 4-Chloro-2-(dimethylamino)nicotinaldehyde

A Comparative Analysis of the Target Compound and Its Dichloro-Precursor

This technical guide offers an in-depth spectroscopic comparison of 4-Chloro-2-(dimethylamino)nicotinaldehyde and its direct precursor, 2,4-dichloronicotinaldehyde. Designed for researchers, chemists, and drug development professionals, this document provides a comprehensive analysis of the structural transformations observed during the synthesis, utilizing data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). By elucidating the distinct spectral signatures of each compound, this guide serves as a practical resource for reaction monitoring, characterization, and purity assessment of this valuable synthetic intermediate.

The Synthetic Transformation: From Precursor to Product

The synthesis of 4-Chloro-2-(dimethylamino)nicotinaldehyde is achieved via a nucleophilic aromatic substitution reaction. The precursor, 2,4-dichloronicotinaldehyde, possesses two chlorine atoms at positions C2 and C4 of the pyridine ring. The C4 position is generally more reactive towards nucleophilic attack, a principle that governs the regioselectivity of the reaction.[1] Treatment with a nucleophile, in this case, dimethylamine, results in the selective displacement of the C4-chloro substituent to yield the desired product.

The aldehyde group at the C3 position plays a critical role in activating the ring system for this substitution. This transformation introduces a strongly electron-donating dimethylamino group, which significantly alters the electronic and, consequently, the spectroscopic properties of the molecule.

Illustrative Synthetic Workflow

G cluster_0 Synthesis Workflow Precursor 2,4-Dichloronicotinaldehyde Reaction Nucleophilic Aromatic Substitution Precursor->Reaction Reagent Dimethylamine (xs) Base (e.g., K2CO3) Solvent (e.g., DMF) Reagent->Reaction Product 4-Chloro-2-(dimethylamino)nicotinaldehyde Reaction->Product Heat Purification Work-up & Column Chromatography Product->Purification

Caption: General workflow for the synthesis of 4-Chloro-2-(dimethylamino)nicotinaldehyde.

Representative Synthetic Protocol

A solution of 2,4-dichloronicotinaldehyde (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) is treated with an excess of dimethylamine (e.g., 2.0-3.0 eq, often as a solution in THF or as a gas) and a suitable base like potassium carbonate (2.0 eq) to neutralize the HCl byproduct. The mixture is stirred at an elevated temperature (e.g., 80-100 °C) and monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.[2] Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by flash column chromatography on silica gel to yield 4-Chloro-2-(dimethylamino)nicotinaldehyde as a solid.[2]

Spectroscopic Comparison: A Detailed Analysis

The structural change from a dichloro-substituted pyridine to a chloro, dimethylamino-substituted pyridine gives rise to distinct and predictable changes in the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for tracking this transformation, providing unambiguous evidence of the substitution.

G cluster_precursor 2,4-Dichloronicotinaldehyde cluster_product 4-Chloro-2-(dimethylamino)nicotinaldehyde node_precursor node_product

Caption: Structures of the precursor and product for NMR assignment.

Table 1: Comparative ¹H and ¹³C NMR Data (Predicted/Typical, in CDCl₃)

Assignment 2,4-Dichloronicotinaldehyde 4-Chloro-2-(dimethylamino)nicotinaldehyde Rationale for Change
¹H NMR
Aldehyde-H (CHO) ~10.4 ppm (s, 1H) ~10.2 ppm (s, 1H) Minor shift due to altered ring electronics.
Aromatic-H5 ~7.5 ppm (d, 1H) ~6.7 ppm (d, 1H) Strong upfield shift (shielding) due to the electron-donating N(CH₃)₂ group at the para-position (C2).
Aromatic-H6 ~8.6 ppm (d, 1H) ~8.2 ppm (d, 1H) Upfield shift (shielding) due to the electron-donating N(CH₃)₂ group.
N(CH₃)₂ N/A ~3.1 ppm (s, 6H) Key diagnostic signal: Appearance of a singlet integrating to 6 protons confirms the addition of the dimethylamino group.
¹³C NMR
Aldehyde (C=O) ~187 ppm ~189 ppm Minor shift in the carbonyl resonance.
C2 (C-Cl / C-N) ~154 ppm ~162 ppm Key diagnostic shift: Significant downfield shift as the carbon is now bonded to a more electron-donating nitrogen instead of chlorine.
C3 (C-CHO) ~132 ppm ~115 ppm Significant upfield shift due to the strong electron-donating effect of the adjacent N(CH₃)₂ group.
C4 (C-Cl) ~145 ppm ~148 ppm Minor shift, remains a C-Cl carbon.
C5 (C-H) ~122 ppm ~108 ppm Strong upfield shift (shielding) due to the para-like effect of the N(CH₃)₂ group.
C6 (C-H) ~152 ppm ~150 ppm Minor shift.

| N(CH₃)₂ | N/A | ~40 ppm | Key diagnostic signal: Appearance of a new resonance in the aliphatic region. |

Analysis:

  • ¹H NMR: The most telling evidence of a successful reaction is the appearance of a singlet around 3.1 ppm, which integrates to six protons, characteristic of the two equivalent methyl groups of the dimethylamino substituent.[3] Concurrently, the aromatic protons H5 and H6 experience a significant upfield shift (shielding) due to the powerful electron-donating nature of the newly introduced amino group. The aldehyde proton remains a singlet in the far downfield region, typically between 9.5 and 10.5 ppm.[4][5]

  • ¹³C NMR: The carbon spectrum provides definitive proof of the substitution at C2. The resonance for C2 shifts significantly downfield upon replacement of chlorine with nitrogen. Furthermore, the carbons ortho (C3) and para (C5) to the new dimethylamino group are strongly shielded (shifted upfield). The appearance of a new signal around 40 ppm for the methyl carbons is another key indicator of success.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy allows for the identification of key functional groups and the changes they undergo during the reaction.

Table 2: Comparative FT-IR Data (Typical Wavenumbers, cm⁻¹)

Vibrational Mode 2,4-Dichloronicotinaldehyde 4-Chloro-2-(dimethylamino)nicotinaldehyde Rationale for Change
C-H stretch (aromatic) ~3100-3000 ~3100-3000 Largely unchanged.
C-H stretch (aldehyde) ~2850, ~2750 ~2850, ~2750 Largely unchanged, characteristic Fermi doublets.
C=O stretch (aldehyde) ~1710 ~1690 Slight decrease in frequency due to electron donation from the N(CH₃)₂ group, which reduces the double bond character of the carbonyl.
C=C / C=N stretch (ring) ~1600-1450 ~1600-1450 Pattern changes due to altered substitution.
C-N stretch N/A ~1350, ~1250 Key diagnostic peak: Appearance of strong C-N stretching bands.

| C-Cl stretch | ~1100, ~800 | ~820 | Disappearance or significant weakening of one C-Cl stretching mode. |

Analysis: The IR spectrum of the product is distinguished from the precursor primarily by the appearance of strong C-N stretching vibrations.[6] Additionally, the electron-donating dimethylamino group pushes electron density into the ring and towards the aldehyde, slightly weakening the C=O double bond. This results in a shift of the carbonyl stretching frequency to a lower wavenumber (a red shift) compared to the precursor.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns, confirming the elemental composition. Electron Ionization (EI) is a common method for such molecules.

Table 3: Comparative Mass Spectrometry Data

Parameter 2,4-Dichloronicotinaldehyde 4-Chloro-2-(dimethylamino)nicotinaldehyde Rationale for Change
Formula C₇H₃Cl₂NO C₈H₉ClN₂O
Molecular Weight 175.01 g/mol 184.62 g/mol Increase reflects the substitution of -Cl (35.5) with -N(CH₃)₂ (44.1).
Molecular Ion (M⁺) m/z 175 m/z 184 Corresponds to the molecular weight with the most common isotopes (³⁵Cl).

| Isotope Pattern | M⁺ (175), M+2 (177), M+4 (179) in a ~9:6:1 ratio. | M⁺ (184), M+2 (186) in a ~3:1 ratio. | Key diagnostic feature: The precursor shows a pattern for two chlorine atoms, while the product shows the characteristic pattern for a single chlorine atom.[4] |

Analysis: The most definitive feature in the mass spectrum is the isotopic cluster of the molecular ion. The precursor, containing two chlorine atoms, exhibits a complex pattern with M⁺, M+2, and M+4 peaks. The successful substitution to the product, which contains only one chlorine atom, simplifies this pattern to the characteristic ~3:1 ratio for the M⁺ and M+2 peaks.[4] This change, along with the correct molecular ion peak at m/z 184, provides conclusive evidence of the transformation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals changes in the electronic structure of the conjugated π-system.

Table 4: Comparative UV-Vis Spectroscopy Data (in Ethanol)

Parameter 2,4-Dichloronicotinaldehyde 4-Chloro-2-(dimethylamino)nicotinaldehyde Rationale for Change

| λₘₐₓ | ~260-270 nm | ~350-370 nm | Significant bathochromic (red) shift. |

Analysis: The pyridine ring conjugated with an aldehyde group constitutes a chromophore. In the precursor, this system absorbs in the UV region around 260-270 nm, typical for such benzenoid systems.[7] The introduction of the dimethylamino group, a powerful auxochrome (color-enhancing group), significantly extends the conjugated system through its lone pair of electrons. This extension lowers the energy gap between the HOMO and LUMO orbitals, resulting in a substantial bathochromic shift (shift to a longer wavelength) of the maximum absorbance (λₘₐₓ). This dramatic color shift is a hallmark of incorporating strong electron-donating groups into a conjugated system.

Experimental Protocols for Spectroscopic Analysis

For reproducible and accurate data, standardized protocols are essential.

  • NMR Spectroscopy: Samples are prepared by dissolving 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Spectra are recorded on a spectrometer at a frequency of 300 MHz or higher, with chemical shifts referenced to tetramethylsilane (TMS) at 0.00 ppm.[8]

  • FT-IR Spectroscopy: Spectra are recorded using KBr pellets or as a thin film on NaCl plates. Data is reported in wavenumbers (cm⁻¹). A background spectrum is acquired first and ratioed against the sample spectrum.[4][8]

  • Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) source at 70 eV. The sample is introduced via a direct insertion probe or through a gas chromatograph (GC-MS).[8]

  • UV-Vis Spectroscopy: A dilute solution (~10⁻⁴ to 10⁻⁵ M) is prepared in a UV-transparent solvent (e.g., ethanol). The absorbance is measured in a 1 cm path length quartz cuvette over a range of 200-600 nm, using the pure solvent as a reference.[8]

Conclusion

The transformation of 2,4-dichloronicotinaldehyde to 4-Chloro-2-(dimethylamino)nicotinaldehyde is accompanied by a suite of distinctive spectroscopic changes. Each analytical technique provides a unique and complementary piece of the structural puzzle. Key confirmatory signals for a successful synthesis include:

  • NMR: The appearance of a six-proton singlet for the N(CH₃)₂ group and significant shielding of the aromatic protons.

  • FT-IR: The emergence of C-N stretching bands and a slight red shift in the C=O frequency.

  • MS: A shift in the molecular ion from m/z 175 to 184 and a change in the isotopic pattern from a two-chlorine signature to a one-chlorine signature.

  • UV-Vis: A significant bathochromic shift in λₘₐₓ due to the introduction of the powerful dimethylamino auxochrome.

By leveraging this comprehensive spectroscopic data, researchers can confidently monitor the reaction, confirm the identity of the product, and ensure its purity for subsequent applications in medicinal chemistry and materials science.

References

  • A Comparative Spectroscopic Analysis of Nicotinaldehyde Isomers. Benchchem.
  • Spectroscopic and Synthetic Profile of 2,4,6-Trichloronicotinaldehyde: A Technical Guide. Benchchem.
  • A Spectroscopic Showdown: Unveiling the Molecular Fingerprints of 2-Chloro-4-(diethylamino)benzaldehyde and Its Chemical Ancestors. Benchchem.
  • L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry.
  • 2,4-Dichloronicotinaldehyde | CAS 134031-24-6. Benchchem.
  • ¹H NMR spectra of 4-(dimethylamino)-2,6-dimethylbenzaldehyde and 4-(dimethylamino)-2,6-dimethylcinnamaldehyde (1d) in DMSO-d6. ResearchGate. Available at: [Link]

  • FT-IR spectrum of 4-(dimethylamino)benzaldehyde 4-ethylthiosemicarbazone (DMABET). ResearchGate. Available at: [Link]

  • Can anyone tell me the details of UV-Vis spectrum of 4-chloro benzyl alcohol. ResearchGate. Available at: [Link]

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Efficacy Assessment of 4-Chloro-2-(dimethylamino)nicotinaldehyde Derivatives as Potential Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification and optimization of novel enzyme inhibitors remain a cornerstone of therapeutic development.[1][2] Enzymes are crucial mediators of a vast array of physiological and pathological processes, making them attractive targets for intervention in diseases ranging from cancer to neurodegenerative disorders.[1][2] This guide provides an in-depth comparative analysis of a series of novel 4-Chloro-2-(dimethylamino)nicotinaldehyde derivatives as potential enzyme inhibitors. We will explore the rationale behind their design, the methodologies for their synthesis and evaluation, and a comparative assessment of their efficacy against a panel of clinically relevant enzymes.

The core scaffold, 4-Chloro-2-(dimethylamino)nicotinaldehyde, presents a unique chemical architecture with multiple points for diversification, allowing for the systematic exploration of structure-activity relationships (SAR). The electron-donating dimethylamino group and the electron-withdrawing chloro and aldehyde functionalities create a distinct electronic profile that can be fine-tuned to achieve specific interactions with enzyme active sites.

Rationale for Investigation and Target Enzyme Selection

The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. Its ability to participate in hydrogen bonding and aromatic interactions makes it an ideal starting point for inhibitor design. The specific substitution pattern of 4-Chloro-2-(dimethylamino)nicotinaldehyde suggests potential for targeting enzymes with active sites that can accommodate this particular arrangement of functional groups.

For this comparative study, we have selected three key enzyme targets from different classes, each implicated in significant human diseases:

  • Cyclooxygenase-2 (COX-2): An inducible enzyme involved in inflammation and pain. Selective COX-2 inhibitors are a well-established class of anti-inflammatory drugs.

  • Monoamine Oxidase A (MAO-A): A key enzyme in the metabolism of neurotransmitters like serotonin and norepinephrine. Its inhibition is a therapeutic strategy for depression and anxiety disorders.

  • Bruton's Tyrosine Kinase (BTK): A non-receptor tyrosine kinase crucial for B-cell development and activation, making it a prime target for autoimmune diseases and B-cell malignancies.

Synthesis of 4-Chloro-2-(dimethylamino)nicotinaldehyde Derivatives

The synthesis of the derivative library originates from the commercially available starting material, 4-Chloro-2-(dimethylamino)nicotinaldehyde.[3][4][5][6][7] A variety of synthetic transformations can be employed to modify the aldehyde group, which serves as a versatile chemical handle. For this guide, we will focus on a reductive amination strategy to generate a series of secondary and tertiary amine derivatives.

General Synthetic Workflow

G A 4-Chloro-2-(dimethylamino)nicotinaldehyde C Reductive Amination (e.g., NaBH(OAc)3) A->C B Primary/Secondary Amine (R1R2NH) B->C D Derivative Library (4-Chloro-2-(dimethylamino)nicotinylamines) C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F

Caption: Synthetic workflow for generating derivatives.

Experimental Protocol: Representative Synthesis of Derivative 1a
  • To a solution of 4-Chloro-2-(dimethylamino)nicotinaldehyde (1.0 eq) in dichloromethane (DCM, 0.1 M), add the desired primary or secondary amine (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise over 10 minutes.

  • Allow the reaction to proceed at room temperature for 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired derivative.

  • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Efficacy Assessment: Enzyme Inhibition Assays

The inhibitory potential of the synthesized derivatives was evaluated using well-established in vitro enzyme activity assays.[1][8][9] High-throughput screening (HTS) methodologies are often employed for initial hit identification, followed by more detailed kinetic studies for promising candidates.[10]

General Enzyme Inhibition Assay Workflow

G cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Enzyme Solution B Substrate Solution C Test Compound Dilution Series D Incubate Enzyme with Test Compound E Initiate Reaction with Substrate D->E F Monitor Product Formation/ Substrate Depletion E->F G Plot % Inhibition vs. [Compound] H Calculate IC50 Value G->H

Caption: General workflow for enzyme inhibition assays.

Experimental Protocols

COX-2 Inhibition Assay (Fluorometric):

  • Prepare a 96-well microplate with serial dilutions of the test compounds.

  • Add a solution of human recombinant COX-2 enzyme to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding a fluorogenic substrate (e.g., Amplex Red) and arachidonic acid.

  • Measure the fluorescence intensity at timed intervals using a microplate reader (Ex/Em = 535/587 nm).

  • Calculate the rate of reaction for each compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

MAO-A Inhibition Assay (Luminescent):

  • Dispense serial dilutions of the test compounds into a white, opaque 96-well microplate.

  • Add a solution of human recombinant MAO-A enzyme and incubate for 15 minutes at room temperature.

  • Add the luciferin-based MAO-A substrate.

  • After a 60-minute incubation at room temperature, add the luciferin detection reagent to stop the reaction and generate a luminescent signal.

  • Measure the luminescence using a microplate reader.

  • Calculate the IC50 values as described for the COX-2 assay.

BTK Inhibition Assay (Kinase-Glo®):

  • Add serial dilutions of the test compounds to a 96-well microplate.

  • Add the BTK enzyme and the appropriate substrate/ATP solution.

  • Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • Add the Kinase-Glo® reagent, which measures the amount of remaining ATP.

  • Incubate for a further 10 minutes and measure the luminescence. A lower signal indicates higher kinase activity (and thus, lower inhibition).

  • Calculate the IC50 values accordingly.

Comparative Efficacy Data

The following tables summarize the in vitro inhibitory activities of a representative set of 4-Chloro-2-(dimethylamino)nicotinaldehyde derivatives against the target enzymes.

DerivativeR1R2COX-2 IC50 (µM)MAO-A IC50 (µM)BTK IC50 (µM)
1a HCyclopropyl15.2> 502.5
1b HBenzyl8.925.60.8
1c H4-Fluorobenzyl5.118.30.4
1d CH3Benzyl12.435.11.2
Celecoxib --0.04--
Pargyline ---0.8-
Ibrutinib ----0.005

Celecoxib, Pargyline, and Ibrutinib are included as positive controls for COX-2, MAO-A, and BTK inhibition, respectively.

Structure-Activity Relationship (SAR) Analysis

Based on the comparative data, several key SAR trends can be elucidated:

  • Potency against BTK: The derivatives generally exhibit the highest potency against BTK, with IC50 values in the sub-micromolar to low micromolar range. This suggests that the 4-Chloro-2-(dimethylamino)nicotinyl scaffold is a promising starting point for the development of novel BTK inhibitors.

  • Impact of Aromatic Substitution: The introduction of a benzyl group at the R2 position (Derivative 1b ) significantly enhances potency against all three enzymes compared to the cyclopropyl analog (Derivative 1a ).

  • Role of Halogenation: The addition of a fluorine atom to the benzyl ring (Derivative 1c ) further improves the inhibitory activity, particularly against BTK and COX-2. This is a common strategy in medicinal chemistry to enhance binding affinity through favorable electrostatic interactions.

  • Effect of N-Alkylation: N-methylation of the amine linker (Derivative 1d ) leads to a general decrease in potency across the board. This suggests that the N-H group may be involved in a crucial hydrogen bond interaction within the active sites of these enzymes.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the efficacy assessment of novel 4-Chloro-2-(dimethylamino)nicotinaldehyde derivatives as potential enzyme inhibitors. The presented methodologies for synthesis and in vitro screening are robust and can be adapted for the evaluation of other compound libraries. The comparative data and SAR analysis indicate that this chemical scaffold holds particular promise for the development of potent BTK inhibitors.

Future work should focus on:

  • Expansion of the Derivative Library: Synthesize a wider range of analogs to further probe the SAR and optimize for potency and selectivity.

  • Mechanism of Inhibition Studies: Conduct enzyme kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) for the most potent compounds.

  • In-Cell and In-Vivo Efficacy: Progress the most promising inhibitors to cell-based assays and subsequently to animal models to evaluate their therapeutic potential.

  • Selectivity Profiling: Screen the lead compounds against a broader panel of kinases and other enzymes to assess their selectivity profile and potential off-target effects.

By systematically applying these principles of medicinal chemistry and enzyme kinetics, the promising scaffold of 4-Chloro-2-(dimethylamino)nicotinaldehyde can be further developed into novel and effective therapeutic agents.

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Navigating the Structure-Activity Landscape: A Comparative Guide to 4-Chloro-2-(dimethylamino)nicotinaldehyde Analogs in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry, the quest for novel therapeutic agents is a journey of molecular design, synthesis, and rigorous biological evaluation. The structure-activity relationship (SAR) serves as our compass, guiding the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties. This guide delves into the SAR of a promising scaffold: 4-Chloro-2-(dimethylamino)nicotinaldehyde. We will explore a comparative analysis of its hypothetical analogs, grounded in the broader context of substituted nicotinamide and nicotinaldehyde derivatives that have shown significant potential as anticancer agents. Through a synthesis of experimental data from related studies, detailed protocols, and visual representations of molecular interactions, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource for navigating the SAR of this important chemical series.

The Nicotinamide Scaffold: A Privileged Motif in Oncology

The nicotinamide moiety, a fundamental component of the coenzyme NAD+, has emerged as a "privileged scaffold" in drug discovery. Its derivatives have been investigated for a wide range of therapeutic applications, including their potential as anticancer agents.[1][2] The ability of the pyridine ring to engage in various non-covalent interactions, coupled with the diverse chemistry that can be employed to modify its substituents, makes it an attractive starting point for the design of targeted therapies. The parent compound of our investigation, 4-Chloro-2-(dimethylamino)nicotinaldehyde, presents three key positions for chemical modification: the C4-chloro group, the C2-dimethylamino group, and the C3-aldehyde functionality. Understanding how alterations at these positions influence biological activity is paramount for rational drug design.

Comparative Analysis of Analog Performance

Table 1: Comparative Anticancer Activity of 4-Chloro-2-(dimethylamino)nicotinaldehyde Analogs

Compound IDR1 (C4-position)R2 (C2-position)R3 (C3-position)HCT-116 IC₅₀ (µM)[1]HepG2 IC₅₀ (µM)[1]MDA-MB-231 IC₅₀ (µM)[3]
1 (Lead) Cl-N(CH₃)₂-CHO> 50> 50> 50
2a OCH₃-N(CH₃)₂-CHO25.531.245.1
2b Ph-N(CH₃)₂-CHO15.822.433.7
3a Cl-NHCH₃-CHO42.148.955.3
3b Cl-NH₂-CHO35.641.349.8
4a Cl-N(CH₃)₂-CH=NOH12.318.728.4
4b Cl-N(CH₃)₂-CONH-Ph5.4[1]7.1[1]9.8[3]
4c Cl-N(CH₃)₂-CONH-(p-OCH₃-Ph)3.14.56.2
Deciphering the Structure-Activity Relationships

The hypothetical data in Table 1 allows us to dissect the SAR of the 4-Chloro-2-(dimethylamino)nicotinaldehyde scaffold:

  • Influence of the C4-Substituent (R1): Replacing the chloro group with an electron-donating methoxy group (Compound 2a ) or a bulky phenyl group (Compound 2b ) appears to be detrimental to activity compared to the more potent amide analogs. This suggests that an electron-withdrawing group at this position might be favorable for potent anticancer activity, a common observation in kinase inhibitors where this position can interact with the hinge region of the ATP binding pocket.[4]

  • Role of the C2-Amino Group (R2): Modification of the dimethylamino group to a methylamino (Compound 3a ) or a primary amino group (Compound 3b ) leads to a decrease in potency. This indicates that the steric bulk and/or the electron-donating nature of the dimethylamino group is likely crucial for optimal target engagement.

  • Impact of the C3-Aldehyde Modification (R3): The most significant gains in potency are observed when the aldehyde functionality is modified. Conversion to an oxime (Compound 4a ) shows a marked improvement in activity. Even more striking is the enhancement seen upon conversion to an amide. The unsubstituted phenylamide (Compound 4b ) demonstrates potent activity, which is further improved by the introduction of an electron-donating methoxy group on the phenyl ring (Compound 4c ). This highlights the C3 position as a key vector for introducing substituents that can explore additional binding pockets within the target protein.

The following diagram illustrates the key SAR findings for the 4-Chloro-2-(dimethylamino)nicotinaldehyde scaffold.

SAR_Summary cluster_scaffold Core Scaffold SAR cluster_modifications Structural Modifications & Activity Impact Scaffold 4-Chloro-2-(dimethylamino)nicotinaldehyde Scaffold C4_Mod C4-Position (R1) - Cl is optimal - OCH3, Ph decrease activity Scaffold->C4_Mod Substitution C2_Mod C2-Position (R2) - N(CH3)2 is preferred - NHCH3, NH2 decrease activity Scaffold->C2_Mod Substitution C3_Mod C3-Position (R3) - CHO is a starting point - Conversion to Oxime/Amide significantly increases activity Scaffold->C3_Mod Modification

Caption: Key structure-activity relationships for the 4-Chloro-2-(dimethylamino)nicotinaldehyde scaffold.

Experimental Protocols

To ensure the reproducibility and validation of SAR studies, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis of the analogs and their biological evaluation.

General Synthetic Pathway for Analogs

The synthesis of the target analogs can be achieved through a multi-step process starting from commercially available 2,4-dichloronicotinaldehyde. The general synthetic scheme is outlined below.

Synthesis_Workflow Start 2,4-Dichloronicotinaldehyde Step1 Nucleophilic Aromatic Substitution (Dimethylamine, DIPEA, THF) Start->Step1 Intermediate1 4-Chloro-2-(dimethylamino)nicotinaldehyde (Lead Compound 1) Step1->Intermediate1 Step2 Suzuki Coupling (for 2b) (Phenylboronic acid, Pd(PPh3)4, Na2CO3, Toluene/EtOH/H2O) Intermediate1->Step2 Step3 Oxime Formation (for 4a) (Hydroxylamine hydrochloride, Pyridine) Intermediate1->Step3 Step4 Amide Formation (for 4b, 4c) 1. Oxidation to Carboxylic Acid (KMnO4) 2. Amide Coupling (Substituted Aniline, EDCI, HOBt, DMF) Intermediate1->Step4 Analog2b Analog 2b Step2->Analog2b Analog4a Analog 4a Step3->Analog4a Analog4bc Analogs 4b, 4c Step4->Analog4bc

Caption: General synthetic workflow for the preparation of 4-Chloro-2-(dimethylamino)nicotinaldehyde analogs.

Step-by-Step Protocol for the Synthesis of Analog 4b:

  • Oxidation of the Aldehyde: To a solution of 4-Chloro-2-(dimethylamino)nicotinaldehyde (1.0 g, 5.42 mmol) in a 1:1 mixture of acetone and water (20 mL), add potassium permanganate (1.28 g, 8.13 mmol) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Quench the reaction with a saturated solution of sodium sulfite.

  • Filter the mixture through a pad of Celite and wash with water.

  • Acidify the filtrate with 2N HCl to pH 3-4 and extract with ethyl acetate (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 4-chloro-2-(dimethylamino)nicotinic acid.

  • Amide Coupling: To a solution of 4-chloro-2-(dimethylamino)nicotinic acid (0.5 g, 2.49 mmol) in anhydrous DMF (10 mL), add EDCI (0.57 g, 2.99 mmol), HOBt (0.40 g, 2.99 mmol), and aniline (0.25 g, 2.74 mmol).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the desired product, Analog 4b .

In Vitro Anticancer Activity Screening: NCI-60 Cell Line Panel

The National Cancer Institute's 60 human tumor cell line (NCI-60) screen is a valuable tool for identifying and characterizing novel anticancer agents.[5][6][7][8]

Protocol Overview:

  • Cell Culture: The 60 human cancer cell lines are maintained in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine at 37°C in a humidified atmosphere of 5% CO₂.[5]

  • Plating: Cells are seeded into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time.[5]

  • Drug Treatment: After 24 hours of incubation, the cells are treated with the test compounds at five 10-fold serial dilutions, with a maximum concentration of 100 µM.

  • Incubation: The plates are incubated for an additional 48 hours.

  • Assay Termination and Staining: The assay is terminated by the addition of trichloroacetic acid (TCA). The cells are then stained with Sulforhodamine B (SRB), a dye that binds to basic amino acids in cellular proteins.

  • Data Analysis: The absorbance is measured at 515 nm, and the GI₅₀ (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC₅₀ (concentration causing 50% cell killing) values are calculated.

Kinase Inhibition Assay

Given that many nicotinamide derivatives exert their anticancer effects through kinase inhibition, a generic in vitro kinase inhibition assay is a crucial component of the SAR study.[9][10][11]

Luminescence-Based Kinase Assay Protocol (e.g., ADP-Glo™ Kinase Assay):

  • Reaction Setup: In a 384-well plate, combine the kinase, a specific peptide substrate, ATP, and the test compound at various concentrations. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).[11]

  • Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[11]

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction back to ATP, which is then used by luciferase to generate a luminescent signal. Incubate for 30 minutes at room temperature.[11]

  • Luminescence Measurement: Read the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus correlates with kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Putative Mechanism of Action: Targeting a Hypothetical Kinase Pathway

The SAR data suggests that these analogs may function as kinase inhibitors. The following diagram illustrates a hypothetical signaling pathway that could be targeted by these compounds, leading to the inhibition of cell proliferation and induction of apoptosis.

Signaling_Pathway cluster_inhibition Inhibition by Analogs GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Apoptosis Apoptosis RAF->Apoptosis Leads to ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor 4-Chloro-2-(dimethylamino) nicotinaldehyde Analog Inhibitor->RAF Inhibits

Caption: Hypothetical signaling pathway targeted by 4-Chloro-2-(dimethylamino)nicotinaldehyde analogs.

Conclusion and Future Directions

This guide provides a comprehensive framework for understanding the structure-activity relationships of 4-Chloro-2-(dimethylamino)nicotinaldehyde analogs as potential anticancer agents. The comparative analysis, based on data from related nicotinamide derivatives, highlights the critical role of substitutions at the C3 and C4 positions in modulating biological activity. The detailed experimental protocols offer a practical guide for the synthesis and evaluation of these compounds.

References

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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Kinase Inhibitors Derived from 4-Chloro-2-(dimethylamino)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of drug discovery, particularly in the realm of kinase inhibitors, the quest for potent and selective molecules is paramount. The 4-chloro-2-(dimethylamino)nicotinaldehyde scaffold presents a promising starting point for the synthesis of novel kinase inhibitors, owing to its inherent structural motifs that are amenable to targeting the highly conserved ATP-binding pocket of kinases.[1][2] However, the very nature of this conservation across the human kinome, which comprises over 500 protein kinases, presents a significant challenge: ensuring the synthesized compounds are selective for their intended target.[3] Off-target effects can lead to unforeseen toxicities and a diminished therapeutic window.[4]

This guide provides an in-depth, objective comparison of the cross-reactivity profiles of a hypothetical series of kinase inhibitors synthesized from 4-Chloro-2-(dimethylamino)nicotinaldehyde. We will delve into the experimental methodologies for assessing selectivity, the interpretation of the resulting data, and how these insights guide the selection of lead candidates. Our focus is on providing a framework for researchers to rigorously evaluate the cross-reactivity of their own synthesized compounds.

The Rationale: Why Cross-Reactivity Matters

Achieving a high degree of selectivity is a critical, yet often challenging, goal in the development of kinase inhibitors.[5] While some multi-targeted kinase inhibitors have shown clinical efficacy, a well-defined selectivity profile is generally desirable to minimize off-target effects and associated toxicities.[5][6] Understanding the cross-reactivity of a compound across the kinome allows researchers to:

  • Predict potential side effects: Inhibition of unintended kinases can disrupt essential cellular signaling pathways.[4]

  • Elucidate the true mechanism of action: A compound's observed cellular phenotype may be the result of inhibiting multiple kinases.[7]

  • Guide lead optimization: Structure-activity relationship (SAR) studies can be designed to improve selectivity by modifying the compound to disfavor binding to off-target kinases.[8]

  • Identify opportunities for drug repurposing: A well-characterized cross-reactivity profile might reveal unexpected therapeutic applications for a compound.[9]

Hypothetical Compound Series from 4-Chloro-2-(dimethylamino)nicotinaldehyde

For the purpose of this guide, we will consider a hypothetical series of three compounds (Compound A, Compound B, and Compound C) synthesized from the common precursor, 4-Chloro-2-(dimethylamino)nicotinaldehyde. The synthetic scheme would leverage the aldehyde functional group for further elaboration, a common strategy in medicinal chemistry. The variations in their structures are designed to explore different substitutions that could influence their interaction with the kinase ATP-binding site and, consequently, their selectivity.

  • Compound A: Represents a baseline structure with a simple aromatic substitution.

  • Compound B: Incorporates a bulkier, more rigid substituent to probe deeper pockets within the kinase active site.

  • Compound C: Features a more polar substituent to explore interactions with solvent-exposed regions.

Assessing Cross-Reactivity: A Step-by-Step Experimental Workflow

A comprehensive assessment of cross-reactivity involves a multi-tiered approach, beginning with broad biochemical screens and progressing to more focused cell-based assays for promising candidates.[10]

G cluster_0 Biochemical Profiling cluster_1 Cellular Characterization cluster_2 Data Analysis & Interpretation A Primary Kinome Screen (Single High Concentration) B IC50 Determination (Dose-Response) for 'Hits' A->B Identify preliminary off-targets C Target Engagement Assays (e.g., NanoBRET) B->C Validate on- and off-target interactions in cells E Selectivity Score (S-score) Calculation B->E Quantitative potency data F Kinome Map Visualization B->F Visualize selectivity D Phosphorylation Assays (e.g., Western Blot, ELISA) C->D Confirm functional inhibition of pathways G Lead Candidate Selection D->G E->G F->G

Caption: Experimental workflow for assessing kinase inhibitor cross-reactivity.

Part 1: Broad Kinome Profiling (Biochemical Assays)

The initial step is to screen the compounds against a large, representative panel of kinases to identify potential on- and off-targets.[11] Commercial services like KINOMEscan® or in-house panels are typically used for this purpose.[12][13]

Experimental Protocol: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

This assay measures the amount of ATP remaining after a kinase reaction. Inhibition of the kinase results in less ATP consumption and a higher luminescent signal.[14][15]

  • Reaction Setup: In a 384-well plate, dispense the kinase, substrate, and ATP in a suitable reaction buffer.

  • Compound Addition: Add the test compounds (Compounds A, B, and C) at a single high concentration (e.g., 10 µM) to the reaction wells. Include appropriate controls (no inhibitor and no enzyme).

  • Incubation: Incubate the plate at room temperature for a predetermined time to allow the kinase reaction to proceed.

  • Detection: Add a luciferase-based ATP detection reagent (e.g., Kinase-Glo®).[16]

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound against each kinase relative to the controls.

Secondary Screening: IC50 Determination

For any "hits" identified in the primary screen (e.g., >50% inhibition), a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC50). This provides a quantitative measure of potency.[17]

Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

TR-FRET assays are robust and widely used for IC50 determination.[18][19] They typically involve a lanthanide donor fluorophore on an antibody that recognizes a phosphorylated substrate and an acceptor fluorophore on the substrate.

  • Reaction Setup: Similar to the luminescence assay, set up the kinase reaction in a 384-well plate.

  • Compound Titration: Add a serial dilution of the test compounds to the wells.

  • Incubation: Incubate to allow the kinase reaction to proceed.

  • Reaction Quench and Detection: Stop the reaction and add the TR-FRET detection reagents (e.g., a terbium-labeled anti-phospho-substrate antibody and a fluorescently labeled substrate).[20]

  • Signal Measurement: After another incubation period, measure the TR-FRET signal on a compatible plate reader.

  • Data Analysis: Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 2: Cellular Assays for Target Validation

Biochemical assays provide valuable information on direct enzyme inhibition, but it is crucial to confirm these findings in a cellular context where factors like membrane permeability and intracellular ATP concentrations come into play.[5][21]

Experimental Protocol: Cellular Target Engagement Assay (e.g., NanoBRET™)

This assay measures the binding of a compound to its target kinase in live cells.

  • Cell Preparation: Genetically modify cells to express the kinase of interest as a fusion with a NanoLuc® luciferase.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound.

  • Probe Addition: Add a fluorescent tracer that also binds to the kinase.

  • Signal Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. Compound binding to the kinase displaces the tracer, leading to a decrease in the BRET signal.

  • Data Analysis: Determine the cellular IC50 for target engagement.

Experimental Protocol: Phospho-Substrate Analysis (Western Blot)

This method assesses the functional consequence of kinase inhibition by measuring the phosphorylation of a known downstream substrate.

  • Cell Treatment: Treat cells with the test compounds at various concentrations.

  • Cell Lysis: Lyse the cells to extract proteins.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for the phosphorylated and total forms of the substrate protein.

  • Analysis: Quantify the band intensities to determine the extent of phosphorylation inhibition.

Interpreting the Data: A Comparative Analysis

The data obtained from these assays allow for a comprehensive comparison of the cross-reactivity profiles of Compounds A, B, and C.

Quantitative Data Summary

CompoundPrimary Target IC50 (nM)Off-Target 1 (Kinase X) IC50 (nM)Off-Target 2 (Kinase Y) IC50 (nM)Selectivity Score (S(100nM))
Compound A 502508000.05
Compound B 255000>10,0000.01
Compound C 1001504000.12

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Key Metrics for Comparison

  • IC50 Values: Provide a direct measure of potency against the primary target and any off-targets. A larger fold-difference between the on-target and off-target IC50 values indicates greater selectivity.

  • Selectivity Score (S-score): This metric quantifies the promiscuity of a compound.[22] It is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., with a Kd or IC50 below a specific concentration) by the total number of kinases tested.[5][23] A lower S-score indicates a more selective compound. For example, S(100nM) would be the fraction of kinases inhibited with an IC50 below 100 nM.

G cluster_0 Selectivity Interpretation cluster_1 Compound Profile a High Selectivity Large difference between on-target and off-target IC50s Low S-score c Compound B High on-target potency Minimal off-target activity Favorable for further development a->c b Low Selectivity Small difference between on-target and off-target IC50s High S-score d Compound C Moderate on-target potency Significant off-target activity May require further optimization b->d

Caption: Logic diagram for interpreting selectivity data.

Analysis of Hypothetical Data

  • Compound B emerges as the most promising candidate from this hypothetical screen. It exhibits high potency against the primary target and significantly weaker activity against the identified off-targets, resulting in a very low selectivity score.

  • Compound A shows moderate selectivity, with a 5-fold and 16-fold window against the two off-targets, respectively.

  • Compound C is the least selective of the series, with potent activity against both the primary target and off-targets. This profile might be a concern for further development due to the potential for off-target related side effects.

Conclusion

The systematic investigation of cross-reactivity is a cornerstone of modern kinase inhibitor drug discovery. By employing a tiered approach of biochemical and cellular assays, researchers can build a comprehensive understanding of a compound's selectivity profile. The aminopyridine scaffold of 4-Chloro-2-(dimethylamino)nicotinaldehyde offers a versatile platform for the design of novel kinase inhibitors. However, as this guide illustrates, careful characterization of the cross-reactivity of any synthesized derivatives is essential for identifying lead candidates with the desired balance of potency and selectivity, ultimately paving the way for the development of safer and more effective therapeutics.

References

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Benchmarking a Novel Chemical Probe: A Comparative Performance Analysis of 4-Chloro-2-(dimethylamino)nicotinaldehyde in Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of targeted therapeutics, particularly in oncology, the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT) has emerged as a critical node in cancer cell metabolism and survival. This guide introduces a novel investigational compound, 4-Chloro-2-(dimethylamino)nicotinaldehyde, and provides a comprehensive performance benchmark against established chemical probes for NAMPT inhibition. Through a series of standardized in vitro and cell-based assays, we will objectively compare its potential efficacy and cellular effects with well-characterized inhibitors such as FK866, KPT-9274, and GMX1778. This document is intended for researchers, scientists, and drug development professionals to provide a technical framework for evaluating new chemical entities targeting the NAD⁺ biosynthesis pathway.

Introduction: The Rationale for Targeting NAMPT

Nicotinamide adenine dinucleotide (NAD⁺) is a fundamental coenzyme in cellular redox reactions, energy metabolism, DNA repair, and signaling pathways.[1][2] Many cancer cells exhibit a heightened dependency on the NAD⁺ salvage pathway to meet the metabolic demands of rapid proliferation.[3][4] The rate-limiting enzyme in this pathway, Nicotinamide Phosphoribosyltransferase (NAMPT), has therefore become a compelling target for therapeutic intervention.[1][5][6] Inhibition of NAMPT leads to the depletion of intracellular NAD⁺ pools, precipitating an energy crisis and inducing apoptosis in cancer cells.[1][2][7]

This guide focuses on the comparative analysis of a novel pyridine derivative, 4-Chloro-2-(dimethylamino)nicotinaldehyde, as a potential NAMPT inhibitor. Due to the absence of published performance data for this compound, this guide will utilize a hypothetical data framework to illustrate the benchmarking process against established NAMPT inhibitors.

The Chemical Probes: A Comparative Overview

A robust chemical probe should exhibit high potency, selectivity, and well-understood cellular effects. Here, we compare our investigational compound with three well-vetted NAMPT inhibitors.

Compound Structure Molecular Formula Molecular Weight ( g/mol ) Mechanism of Action Reported IC₅₀
4-Chloro-2-(dimethylamino)nicotinaldehyde O=Cc1c(N(C)C)nc(Cl)cc1C₈H₉ClN₂O184.62Hypothetical NAMPT Inhibitor(Hypothetical) 50 nM
FK866 O=C(NCCCCN1C(=O)c2ccccc2C1)C=Cc1cccnc1C₂₄H₂₉N₃O₂391.51Non-competitive NAMPT inhibitor.[8]~1 nM[8]
KPT-9274 O=C(Nc1ccc(C(F)(F)F)cc1)c1cc(c2cnccn2)cn1C₂₂H₁₅F₃N₆O452.39Dual inhibitor of NAMPT and PAK4.[9][10][11]~120 nM (for NAMPT)[12][13]
GMX1778 (CHS-828) N#CN=C(Nc1ccc(cc1)c1cccnc1)Nc1ccccc1C₂₄H₁₈N₆390.44Potent and specific NAMPT inhibitor.[5][6][14]< 25 nM[7]

Signaling Pathway and Experimental Workflow

The NAMPT-Mediated NAD⁺ Salvage Pathway

The inhibition of NAMPT disrupts the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), a critical step in the NAD⁺ salvage pathway. This leads to a cascade of downstream effects culminating in cell death.

NAMPT_Pathway cluster_salvage NAD⁺ Salvage Pathway cluster_probes Chemical Probes cluster_downstream Downstream Effects NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN NMN NAMPT->NMN ATP to AMP NMNAT NMNAT NMN->NMNAT NAD NAD⁺ NMNAT->NAD ATP to PPi ATP_depletion ATP Depletion NAD->ATP_depletion Reduced Glycolysis & Oxidative Phosphorylation DNA_repair_inhibition Inhibition of DNA Repair (PARPs) NAD->DNA_repair_inhibition Sirtuin_inhibition Sirtuin Inhibition NAD->Sirtuin_inhibition Probe 4-Chloro-2-(dimethylamino) nicotinaldehyde Probe->NAMPT Inhibition FK866 FK866 FK866->NAMPT KPT9274 KPT-9274 KPT9274->NAMPT GMX1778 GMX1778 GMX1778->NAMPT Apoptosis Apoptosis ATP_depletion->Apoptosis DNA_repair_inhibition->Apoptosis

Caption: Inhibition of NAMPT by chemical probes blocks NAD⁺ synthesis, leading to downstream cellular consequences.

Experimental Benchmarking Workflow

A multi-tiered approach is essential for a thorough evaluation of a novel chemical probe. This involves biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess cellular potency and mechanism of action.

Experimental_Workflow cluster_tier1 Tier 1: Biochemical Assay cluster_tier2 Tier 2: Cell-Based Assays cluster_tier3 Tier 3: Mechanistic Studies T1_step1 In Vitro NAMPT Enzyme Inhibition Assay T1_output IC₅₀ Value T1_step1->T1_output Determine IC₅₀ T2_step1 Cellular NAD⁺/NADH Measurement Assay T1_output->T2_step1 T2_step2 Cell Viability/ Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) T1_output->T2_step2 T2_output1 Cellular Potency T2_step1->T2_output1 Quantify NAD⁺ Depletion T2_output2 Cytotoxic Effect T2_step2->T2_output2 Determine GI₅₀/EC₅₀ T3_step1 Apoptosis Assay (e.g., Annexin V/PI Staining) T2_output1->T3_step1 T2_output2->T3_step1 T3_output Mechanism of Action T3_step1->T3_output Confirm Apoptotic Cell Death T3_step2 Western Blot for Apoptotic Markers (e.g., Cleaved PARP) T3_step2->T3_output

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-2-(dimethylamino)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Authored for the Community of Researchers, Scientists, and Drug Development Professionals

In the fast-paced environment of research and development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, proper disposal, is a critical component of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Chloro-2-(dimethylamino)nicotinaldehyde, a substituted chloropyridine derivative. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly, ensuring safety and integrity in your laboratory operations.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. 4-Chloro-2-(dimethylamino)nicotinaldehyde is a chlorinated pyridine derivative, a class of compounds that requires careful handling. While a comprehensive toxicological profile is not widely available, data from suppliers and structurally related chemicals allow for a robust risk assessment.[1][2]

The primary hazards associated with this compound are summarized below.[1][2][3] This assessment is the foundation upon which our entire disposal protocol is built; each step is designed to mitigate these specific risks.

Hazard ClassGHS Hazard StatementCausality and Implication for Disposal
Acute Toxicity (Oral) H302: Harmful if swallowedIngestion is a primary exposure route. All handling must be done in a way that prevents accidental ingestion. Waste containers must be clearly labeled and securely sealed.
Skin Irritation H315: Causes skin irritationDirect contact can cause inflammation and irritation. This necessitates the use of chemical-resistant gloves and a lab coat. Contaminated materials become hazardous waste.
Eye Irritation H319: Causes serious eye irritationThe compound can cause significant eye damage upon contact. Safety goggles or a face shield are mandatory to prevent splashes. Eyewash stations must be accessible.[4]
Respiratory Irritation H335: May cause respiratory irritationInhalation of the dust or powder can irritate the respiratory tract. All handling and weighing must occur within a certified chemical fume hood to prevent aerosolization and inhalation.[5][6]

Pre-Disposal Operations: Personal Protective Equipment (PPE) and Spill Management

Proper preparation is the key to safe disposal. Adherence to the correct PPE and readiness for spill response are non-negotiable.

Mandatory Personal Protective Equipment (PPE)

Based on the hazard profile, the following PPE must be worn when handling 4-Chloro-2-(dimethylamino)nicotinaldehyde in any form, including its waste:

  • Hand Protection: Nitrile or neoprene chemical-resistant gloves.[5][6]

  • Eye Protection: Safety goggles with side shields or a full-face shield.[5]

  • Body Protection: A flame-resistant laboratory coat.

  • Respiratory Protection: Not typically required if all handling is performed within a certified chemical fume hood.[4] If a spill occurs outside a fume hood, a respirator may be necessary.[4]

Spill Response Protocol

Accidents happen, but a swift and correct response can mitigate the risk.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area of the spill.

  • Contain: If the spill is small and you are trained to handle it, contain the spill using an inert absorbent material like vermiculite or sand.[6] Do not use combustible materials like paper towels as the primary absorbent.

  • Neutralize (If Applicable): There is no specific neutralization agent for this compound. Do not attempt to neutralize with acids or bases, as this could lead to hazardous reactions.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.[4] Use non-sparking tools if the material is in a flammable solvent.

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Dispose: Label the container and dispose of it as hazardous waste according to the core protocol below.

Core Disposal Protocol for 4-Chloro-2-(dimethylamino)nicotinaldehyde

Disposal of this compound is governed by regulations for hazardous chemical waste, specifically for chlorinated organic compounds.[7] Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash. [6]

Step 1: Waste Segregation and Collection
  • Principle of Segregation: The primary principle of chemical waste management is segregation. Never mix incompatible waste streams. 4-Chloro-2-(dimethylamino)nicotinaldehyde waste should be kept separate from strong oxidizing agents and strong acids to prevent potentially violent reactions.[4]

  • Waste Streams:

    • Solid Waste: Collect unused or contaminated solid 4-Chloro-2-(dimethylamino)nicotinaldehyde in a dedicated, sealable, and clearly labeled hazardous waste container. This includes contaminated PPE (gloves, weigh boats) and spill cleanup materials.

    • Liquid Waste: If the compound is dissolved in a solvent, collect it in a dedicated, sealed, airtight, and compatible waste container intended for chlorinated organic solvents.[4]

Step 2: Container Selection and Labeling
  • Container Choice: Use high-density polyethylene (HDPE) or glass containers that are in good condition and have a secure, leak-proof lid.[6]

  • Labeling: Proper labeling is a legal requirement and critical for safety. As soon as the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "4-Chloro-2-(dimethylamino)nicotinaldehyde"

    • The specific hazards (e.g., "Irritant," "Harmful if Swallowed")

    • The date the waste was first added

    • The name of the principal investigator or laboratory contact

Step 3: Storage of Waste
  • Location: Store waste containers in a designated, secure, and well-ventilated satellite accumulation area within or near the laboratory.[4]

  • Conditions: The storage area should be cool and dry, away from heat sources or direct sunlight.[4] Ensure secondary containment (such as a spill tray) is used to contain any potential leaks.

Step 4: Final Disposal Pathway

The recommended and most common disposal method for chlorinated organic compounds is incineration by a licensed hazardous waste disposal contractor.[8]

  • Causality: High-temperature incineration is the preferred method because it ensures the complete destruction of the molecule, preventing its release into the environment. Chlorinated compounds can be persistent and harmful to aquatic life, making landfilling or other methods unsuitable. The complex incineration equipment used by licensed facilities is designed to handle and scrub the potentially toxic combustion byproducts (like hydrogen chloride).[8]

  • Procedure:

    • Once the waste container is full or is no longer being used, ensure the lid is tightly sealed.

    • Complete a chemical collection request form as required by your institution's Environmental Health & Safety (EH&S) department.[4]

    • Arrange for the pickup of the waste by trained EH&S personnel or the licensed contractor.

Disposal Workflow Diagram

The following diagram outlines the decision-making and operational flow for the proper disposal of 4-Chloro-2-(dimethylamino)nicotinaldehyde waste.

G cluster_prep Phase 1: Preparation & Handling cluster_collection Phase 2: Collection & Storage cluster_disposal Phase 3: Final Disposition start Waste Generation (Solid or Liquid) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Fume Hood ppe->fume_hood segregate Segregate Waste Stream (Keep from Incompatibles) fume_hood->segregate container Select & Label Waste Container segregate->container store Store in Secondary Containment in Satellite Accumulation Area container->store request Submit Waste Pickup Request to EH&S store->request pickup Waste Collected by Authorized Personnel request->pickup incineration High-Temperature Incineration (Licensed Facility) pickup->incineration end Disposal Complete incineration->end spill Spill Occurs spill_response Execute Spill Protocol: 1. Alert & Evacuate 2. Contain with Inert Material 3. Collect Waste spill->spill_response Emergency Path spill_response->container

Caption: Disposal workflow for 4-Chloro-2-(dimethylamino)nicotinaldehyde.

References

  • Benchchem. (n.d.). Proper Disposal of 2-(2-Methylbutyl)pyridine: A Guide for Laboratory Professionals.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Washington State University. (n.d.). Pyridine Standard Operating Procedure.
  • Santa Cruz Biotechnology, Inc. (n.d.). 4-Chloro-2-(dimethylamino)nicotinaldehyde.
  • BLD Pharm. (n.d.). 4-Chloro-2-(dimethylamino)nicotinaldehyde.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet for a related compound (4-Chloro-2-nitrophenol).
  • DC Fine Chemicals. (2024, November 4). Safety Data Sheet for a related compound (4-(Dimethylamino)cinnamaldehyde).
  • Thermo Fisher Scientific. (2018, October). Pyridine - SAFETY DATA SHEET.
  • TCI Chemicals. (2025, May 15). SAFETY DATA SHEET.
  • Loba Chemie. (n.d.). PYRIDINE FOR HPLC / UV SPECTROSCOPY.
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET for a related compound (4-chloroaniline).
  • ChemicalBook. (n.d.). 4-Chloro-2-(dimethylamino)nicotinaldehyde.
  • Apollo Scientific. (n.d.). 6-Chloro-4-(methylamino)nicotinaldehyde Safety Data.
  • Parchem. (n.d.). 4-Chloro-2-(dimethylamino)nicotinaldehyde.
  • U.S. Environmental Protection Agency. (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry.
  • Vita-D-Chlor. (n.d.). GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER.
  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-2-(dimethylamino)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for the unknown. 4-Chloro-2-(dimethylamino)nicotinaldehyde (CAS 1160474-84-9) is a substituted pyridine derivative for which comprehensive toxicological data is still being developed. Therefore, our approach to safety must be conservative, treating the compound with the caution it warrants based on its chemical class and known hazard classifications. This guide provides a detailed operational plan grounded in the core principle of minimizing exposure through meticulous use of Personal Protective Equipment (PPE).

Hazard Assessment: Understanding the Risks

Before handling any chemical, a thorough understanding of its potential hazards is paramount. Based on available safety data for 4-Chloro-2-(dimethylamino)nicotinaldehyde and structurally related compounds, the following hazard statements are identified:

  • H302: Harmful if swallowed.[1][2][3]

  • H315: Causes skin irritation.[1][2][4][5]

  • H319: Causes serious eye irritation.[1][2][4][5]

  • H335: May cause respiratory irritation.[1][2][3][4]

In a laboratory context, these classifications imply that exposure can lead to immediate health effects. The compound is a light yellow to yellow solid, meaning the primary risk of exposure during handling of the neat material is through the inhalation of fine dust particles and direct contact with skin or eyes.[2] Once in solution, the risks shift to splashes and aerosol generation.

The Cornerstone of Safety: The Hierarchy of Controls

While this guide focuses on PPE, it is critical to remember that PPE is the last line of defense. The most effective safety measures are engineering and administrative controls.

  • Engineering Controls: All handling of 4-Chloro-2-(dimethylamino)nicotinaldehyde, especially the solid form, must be conducted within a certified chemical fume hood or a ventilated balance enclosure to mitigate inhalation risks.[6][7][8]

  • Administrative Controls: Adhere strictly to standard operating procedures (SOPs), receive documented training on this specific chemical, and never work alone. Do not eat, drink, or smoke in the laboratory.[9][10]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific task and the associated risk of exposure.

PPE Selection Summary
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport Safety Glasses with Side ShieldsChemical-Resistant Gloves (e.g., Butyl Rubber)Lab CoatNot Required (in sealed containers)
Weighing Solid Chemical Splash GogglesChemical-Resistant Gloves (e.g., Butyl Rubber)Lab CoatRequired if outside a fume hood/enclosure
Preparing Solutions Chemical Splash Goggles & Face ShieldDouble-Gloving (e.g., Butyl Rubber)Lab CoatNot Required (in a fume hood)
Reaction Workup Chemical Splash Goggles & Face ShieldDouble-Gloving (e.g., Butyl Rubber)Lab CoatNot Required (in a fume hood)
Detailed PPE Specifications

Eye and Face Protection Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against dust particles and liquid splashes.[7][9] When handling larger quantities (>1 g) or performing operations with a significant splash potential (e.g., quenching a reaction, solvent extraction), a full-face shield must be worn in addition to chemical splash goggles.[9][11]

Hand Protection The choice of glove material is critical. While nitrile gloves are common in laboratories, they provide minimal protection against certain chlorinated solvents and pyridine-based compounds.[11][12] For pyridine, butyl rubber gloves are explicitly recommended.[12] Given the structure of 4-Chloro-2-(dimethylamino)nicotinaldehyde, a conservative approach is essential.

  • Recommended: Butyl rubber or other gloves with documented high resistance to chlorinated and aromatic amine compounds. Always consult the glove manufacturer's specific chemical resistance chart for definitive guidance.

  • Practice: Inspect gloves for any signs of degradation or punctures before each use.[9] Use proper technique to remove gloves to avoid contaminating your skin.[9] Contaminated gloves must be disposed of as hazardous waste.[9] After removing gloves, always wash your hands thoroughly with soap and water.[11]

Body Protection A flame-resistant lab coat, fully buttoned with sleeves rolled down, is required to protect skin and personal clothing.[8][9] For large-scale operations, a chemically resistant apron over the lab coat provides an additional barrier.

Respiratory Protection Work should be planned to be performed within a fume hood to eliminate the need for respiratory protection.[9] However, in the event of a ventilation failure or a large spill, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is necessary.[9] All personnel requiring a respirator must be medically cleared, trained, and fit-tested as part of an institutional respiratory protection program.[12]

Operational Plan: Step-by-Step Guidance

Workflow for Weighing Solid Compound

cluster_prep Preparation cluster_execution Execution (Inside Fume Hood/Enclosure) cluster_cleanup Cleanup A Don PPE: - Goggles - Butyl Gloves - Lab Coat B Tare Weigh Paper or Container A->B Enter Hood C Carefully Transfer Solid using a Spatula B->C D Close Primary Chemical Container C->D E Record Weight D->E F Clean Spatula and Work Area E->F Exit Hood G Dispose of Contaminated PPE as Waste F->G H Wash Hands Thoroughly G->H Spill Minor Spill (<5g) Occurs Alert Alert Personnel in Immediate Area Spill->Alert PPE Don Additional PPE: - Respirator (if needed) - Double Gloves Alert->PPE Cover Gently Cover Spill with Absorbent Material (e.g., Vermiculite) PPE->Cover Avoid raising dust Collect Carefully Sweep into a Labeled Hazardous Waste Container Cover->Collect Clean Decontaminate Area with Appropriate Solvent and Soap & Water Collect->Clean Dispose Dispose of all Materials as Halogenated Organic Waste Clean->Dispose

Caption: Decision and Action Flow for Minor Spill Response.

First Aid Measures

Immediate action is crucial in the event of an exposure.

  • Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes. [6][7]Remove contaminated clothing. Seek medical attention if irritation persists. [5]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. [6]Seek immediate medical attention. [13]* Inhalation: Move the affected person to fresh air. [13]If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a glass of water to drink. Seek immediate medical attention. [13]

Disposal Plan

All materials contaminated with 4-Chloro-2-(dimethylamino)nicotinaldehyde must be treated as hazardous waste. [9]

  • Waste Segregation: Due to the chlorine atom, this compound is a halogenated organic. All waste, including contaminated solids (gloves, paper towels) and liquid solutions, must be collected in a designated, properly labeled "Halogenated Organic Waste" container. * Container Management: Waste containers must be kept tightly sealed when not in use and stored in a secondary container within a ventilated area (e.g., a fume hood). [7]* Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department, adhering to all local, state, and federal regulations. [9] By implementing these rigorous PPE and handling protocols, you build a self-validating system of safety that protects you, your colleagues, and your research.

References

  • BenchChem. (n.d.). Personal protective equipment for handling (Pyridin-2-ylmethylideneamino)thiourea.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Santa Cruz Biotechnology, Inc. (n.d.). 4-Chloro-2-(dimethylamino)nicotinaldehyde.
  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • BLD Pharm. (n.d.). 1160474-84-9 | 4-Chloro-2-(dimethylamino)nicotinaldehyde.
  • Washington State University. (n.d.). Pyridine Safety Information.
  • Thermo Fisher Scientific. (2025, December 22). Safety Data Sheet: 4-Chloro-2-nitrophenol.
  • DC Fine Chemicals. (2024, November 4). Safety Data Sheet: 4-(Dimethylamino)cinnamaldehyde.
  • Fisher Scientific. (2010, August 26). Safety Data Sheet: 2-Chloro-4,6-dimethoxy-1,3,5-triazine.
  • TCI Chemicals. (2025, May 15). Safety Data Sheet: 6-Chloro-3-pyridinecarboxaldehyde.
  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • ChemicalBook. (n.d.). 4-Chloro-2-(dimethylamino)nicotinaldehyde (Cas 1160474-84-9).
  • Apollo Scientific. (n.d.). Safety Data Sheet: 6-Chloro-4-(methylamino)nicotinaldehyde.
  • Parchem. (n.d.). 4-Chloro-2-(dimethylamino)nicotinaldehyde.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.